molecular formula C21H25ClN2O4 B135639 Carmoterol hydrochloride CAS No. 137888-11-0

Carmoterol hydrochloride

Cat. No.: B135639
CAS No.: 137888-11-0
M. Wt: 404.9 g/mol
InChI Key: SYCWERNQGSKYAG-QVRIGTRMSA-N
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Description

Carmoterol hydrochloride is recognized as a highly potent, selective, and long-acting agonist of the β2-adrenergic receptor [7] . Its primary research value lies in investigating pathways for bronchodilation in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [3] [6] . The compound's mechanism of action involves binding to the β2-adrenoceptor in the airways, leading to relaxation of the smooth muscle [1] . A key characteristic of carmoterol is its high selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which helps to minimize the potential for cardiac side effects like tachycardia and arrhythmias in research models, making it a safer compound for investigative studies [1] [7] . Owing to its long-lasting effect, which can exceed 24 hours, it has been classified as an ultra-long-acting beta-agonist (ultra-LABA) and is particularly useful for studies requiring sustained bronchodilation [4] [6] . In preclinical research, carmoterol has shown positive interactions when combined with other agents, such as the antimuscarinic drug tiotropium bromide, demonstrating enhanced control of induced bronchoconstriction [8] . Furthermore, it has been used in advanced research platforms, such as native mass spectrometry, to study G-protein-coupled receptor (GPCR) signaling and biased agonism [2] .

Properties

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCWERNQGSKYAG-QVRIGTRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905488
Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
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Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100429-08-1, 137888-11-0
Record name 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))-
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Record name TA 2005
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Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
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Record name 137888-11-0
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Record name CARMOTEROL HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist (LABA) that was investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As the pure (R,R)-stereoisomer, carmoterol demonstrated high affinity and functional potency at the human β2-adrenoceptor, leading to significant bronchodilation. This technical guide provides a comprehensive overview of the mechanism of action of carmoterol hydrochloride, detailing its molecular interactions, downstream signaling pathways, and pharmacological profile. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to enable researchers to understand the methodologies used to characterize this compound.

Introduction

Carmoterol is a non-catecholamine β2-adrenoceptor agonist distinguished by its high potency and extended duration of action.[1] Structurally, it is the (R,R)-enantiomer of 8-hydroxy-5-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-propyl]amino]ethyl]-2(1H)-quinolinone hydrochloride.[2] The stereochemistry of carmoterol is critical to its pharmacological activity, with the (R,R)-isomer being the eutomer responsible for its therapeutic effects.[3] Although clinical development of carmoterol was discontinued, its well-defined mechanism of action and potent pharmacological profile make it a valuable case study for researchers in respiratory drug discovery and development.[1]

Molecular Mechanism of Action

Receptor Binding and Selectivity

This compound exerts its therapeutic effect through high-affinity binding to and activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[3] Preclinical studies have established that (R,R)-carmoterol has a significantly higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor, which is crucial for minimizing potential cardiovascular side effects associated with β1-adrenoceptor stimulation.[4]

Downstream Signaling Pathway

The binding of carmoterol to the β2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[3] This activation triggers a cascade of intracellular events:

  • Gαs Activation: The activated Gs protein releases its α-subunit (Gαs), which in turn binds to and activates adenylyl cyclase.[3]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets within the airway smooth muscle cells, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to bronchodilation.[5]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol β2-Adrenoceptor β2-Adrenoceptor Carmoterol->β2-Adrenoceptor Binds to Gs_protein Gs Protein (α, β, γ) β2-Adrenoceptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylates targets leading to

Caption: β2-Adrenoceptor Signaling Pathway of Carmoterol.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Functional Potency

ParameterReceptor/AssayValueReference
Receptor Selectivity β2 vs. β1 Adrenoceptor Affinity53-fold higher for β2[4]
Functional Potency (pEC50) β2-Adrenoceptor Agonism10.19MedChemExpress Data
Functional Potency (EC50) Guinea Pig Tracheal Smooth Muscle Relaxation (precontracted with methacholine)0.1 nM[4]

Table 2: Comparative In Vitro Potency in Guinea Pig Trachea

CompoundEC50 (nM)Reference
Carmoterol 0.1[4]
Formoterol 0.6[4]
Salmeterol 3.2[4]

Table 3: In Vivo Efficacy in Guinea Pigs

ParameterChallengeValueReference
ED50 Acetylcholine-induced bronchoconstriction16.7 pmolMedChemExpress Data

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay directly measures the affinity of a compound for a specific receptor through competition with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of carmoterol for β1- and β2-adrenoceptors.

Materials:

  • Cell membranes from cell lines stably expressing human β1- or β2-adrenoceptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest cells expressing the target receptor and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes, wash, and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 25 µL of various concentrations of this compound (or vehicle for total binding, or propranolol for non-specific binding).

    • 25 µL of [³H]-CGP 12177 at a concentration near its Kd value.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of carmoterol to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing β-receptor) incubation Incubate Membranes with Radioligand and Carmoterol prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Carmoterol, Buffers) prep_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate Specific Binding and Determine IC50 quantification->analysis ki_calc Calculate Ki using Cheng-Prusoff Equation analysis->ki_calc

cAMP Accumulation Assay for Functional Potency (EC50) Determination

This functional assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP upon binding to the β2-adrenoceptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol as a β2-adrenoceptor agonist.

Materials:

  • Whole cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., isoproterenol (B85558) or forskolin).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of carmoterol. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) from this curve.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection_analysis Detection & Analysis cell_culture Culture Cells Expressing β2-Adrenoceptor pre_incubation Pre-incubate with PDE Inhibitor cell_culture->pre_incubation compound_addition Add Carmoterol (Varying Concentrations) pre_incubation->compound_addition incubation Incubate at 37°C compound_addition->incubation lysis_detection Lyse Cells and Detect cAMP incubation->lysis_detection data_analysis Generate Dose-Response Curve and Determine EC50/Emax lysis_detection->data_analysis

Clinical Development and Conclusion

This compound was advanced into early-stage clinical trials for COPD.[6] However, its development was subsequently discontinued.[1] Despite not reaching the market, the preclinical pharmacological profile of carmoterol highlights its potent and selective mechanism of action as a long-acting β2-adrenoceptor agonist. The data and methodologies presented in this guide provide a comprehensive understanding of its molecular interactions and functional effects, serving as a valuable resource for researchers in the field of respiratory pharmacology and GPCR drug discovery.

References

Carmoterol Hydrochloride: A Comprehensive Technical Review of a Potent and Selective β2-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride, the (R,R)-enantiomer of TA-2005, is a potent, selective, and long-acting β2-adrenoceptor agonist that has been investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the pharmacological profile of carmoterol, including its mechanism of action, binding affinity, functional potency, and selectivity. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of available preclinical and clinical data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of β2-adrenoceptor agonists.

Introduction

β2-adrenoceptor agonists are a cornerstone in the treatment of bronchoconstrictive disorders. Their therapeutic effect is mediated by the relaxation of airway smooth muscle, leading to bronchodilation. Carmoterol hydrochloride emerged as a promising candidate in this class due to its high potency and selectivity for the β2-adrenoceptor, which suggested a favorable therapeutic window with a reduced potential for off-target effects, particularly cardiovascular side effects mediated by β1-adrenoceptor stimulation.

Mechanism of Action

Carmoterol acts as an agonist at the β2-adrenoceptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. Binding of carmoterol to the β2-adrenoceptor initiates a signaling cascade that results in bronchodilation.

Signaling Pathway

The binding of carmoterol to the β2-adrenoceptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol B2AR β2-Adrenoceptor Carmoterol->B2AR Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenoceptor Signaling Pathway

Pharmacological Profile

Carmoterol exhibits a distinct pharmacological profile characterized by high potency, selectivity, and a long duration of action.

Quantitative Pharmacological Data

The following table summarizes the key quantitative pharmacological parameters of this compound.

ParameterValueSpecies/SystemReference
Potency (pEC50) 10.19Not specified[1]
β2/β1 Selectivity 53-fold higher affinity for β2Guinea pig tissues[2]
Functional Selectivity ~5 times more selective for tracheal β2 vs. atrial β1Guinea pig tissues[2]
ED50 (Acetylcholine challenge) 16.7 pmolGuinea pig (in vivo)[1]
Comparative Potency

In preclinical studies, carmoterol has demonstrated greater potency than other long-acting β2-agonists (LABAs) like formoterol (B127741) and salmeterol (B1361061) in isolated guinea pig trachea preparations.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of this compound.

In Vitro Assays

This assay is designed to determine the binding affinity (Ki) of carmoterol for the β2-adrenoceptor.

Objective: To measure the affinity of carmoterol for the human β2-adrenoceptor.

Materials:

  • Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.

  • Non-specific binding control: Propranolol.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells expressing the β2-adrenoceptor and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension, the radioligand at a fixed concentration, and varying concentrations of unlabeled carmoterol. For non-specific binding, add a high concentration of propranolol.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of carmoterol that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Membrane_Prep Membrane Preparation (β2-AR expressing cells) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Carmoterol) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow

This functional assay measures the ability of carmoterol to stimulate the production of cAMP upon binding to the β2-adrenoceptor.

Objective: To determine the potency (EC50) and efficacy of carmoterol as a β2-adrenoceptor agonist.

Materials:

  • Whole cells expressing the human β2-adrenoceptor.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate.

  • Compound Addition: Add varying concentrations of carmoterol to the wells.

  • Incubation: Incubate the plate to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP concentration using a suitable assay kit.

  • Data Analysis: Generate a dose-response curve and determine the EC50 value, which is the concentration of carmoterol that produces 50% of the maximal response.

camp_assay_workflow Start Start Cell_Culture Cell Culture (β2-AR expressing cells) Start->Cell_Culture Compound_Addition Add Carmoterol Cell_Culture->Compound_Addition Incubation Incubation for cAMP Production Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Data Analysis (EC50) cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: cAMP Accumulation Assay Workflow
Ex Vivo Assay

This assay assesses the functional relaxant effect of carmoterol on airway smooth muscle.

Objective: To evaluate the potency and efficacy of carmoterol in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Dunkin Hartley guinea pigs.

  • Organ bath system.

  • Krebs-Henseleit solution.

  • Contractile agent (e.g., histamine, methacholine).

  • Isotonic force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

  • Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent.

  • Carmoterol Addition: Cumulatively add increasing concentrations of carmoterol to the organ bath.

  • Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and construct a concentration-response curve to determine the pD2 (-log EC50) value.

Preclinical In Vivo Studies

Carmoterol has been evaluated in various animal models of bronchoconstriction.

Guinea Pig Models of Bronchoconstriction

In anesthetized and ventilated guinea pigs, carmoterol has been shown to dose-dependently inhibit bronchoconstriction induced by various spasmogens, including acetylcholine (B1216132), histamine, and ovalbumin (in sensitized animals).[1][4] These studies have highlighted the potent and long-lasting bronchodilator effects of carmoterol in vivo.

General Protocol for In Vivo Bronchoprotection in Guinea Pigs:

  • Animal Preparation: Anesthetize male Dunkin Hartley guinea pigs and ventilate them artificially.

  • Challenge Agent: Induce bronchoconstriction by intravenous administration of a spasmogen (e.g., acetylcholine or histamine) or an antigen (e.g., ovalbumin in sensitized animals).

  • Carmoterol Administration: Administer carmoterol, often via intratracheal superfusion, prior to the challenge.

  • Measurement of Bronchoconstriction: Monitor changes in airway resistance or lung function parameters.

  • Data Analysis: Determine the dose of carmoterol required to inhibit the bronchoconstrictor response by 50% (ED50).

Models of COPD and Asthma

While specific data on the use of carmoterol in chronic models of COPD (e.g., lipopolysaccharide or cigarette smoke exposure models) and asthma are less detailed in the public domain, its potent bronchodilator and bronchoprotective effects in acute models suggest its potential therapeutic utility in these conditions.[1][5][6]

Clinical Development

This compound has undergone early-stage clinical development.

Phase I Clinical Trials

A Phase I clinical trial (NCT00777595) was conducted to evaluate the effects of carmoterol on the QTc interval in healthy volunteers.[3] This study was a randomized, double-blind, placebo- and active-controlled crossover trial. The results of this study have not been fully published in peer-reviewed literature.

Safety and Tolerability

In a study involving patients with persistent asthma, carmoterol administered once daily was found to be as effective as formoterol administered twice daily, with a similar safety and tolerability profile.[7] As with other β2-agonists, potential side effects are related to systemic exposure and can include cardiovascular effects. The high β2-selectivity of carmoterol is anticipated to minimize such off-target effects.[2]

Conclusion

This compound is a highly potent and selective long-acting β2-adrenoceptor agonist with a rapid onset and long duration of action demonstrated in preclinical models. Its pharmacological profile suggests a favorable therapeutic index for the treatment of obstructive airway diseases. While early clinical development was initiated, further clinical studies would be required to fully establish its efficacy and safety in patient populations with asthma and COPD. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of carmoterol and other novel β2-adrenoceptor agonists.

References

The Discovery and Synthesis of Carmoterol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560), also known by its development codes TA-2005 and CHF-4226, is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA).[1] It was investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Despite demonstrating high potency and a prolonged duration of action exceeding 24 hours in preliminary studies, its development was discontinued (B1498344) as it was not considered to have a competitive profile.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of carmoterol hydrochloride, tailored for professionals in drug development and research.

Discovery and Development

Carmoterol was developed through research aimed at creating a once-daily β2-agonist with a rapid onset of action. Structurally, it is a non-catechol compound, which contributes to its long duration of action.[5] It incorporates structural elements from both formoterol (B127741) and procaterol.[6] The (R,R)-enantiomer of carmoterol has been identified as the most potent isomer. Clinical development of carmoterol reached Phase II trials for COPD.[2]

Synthesis of this compound

The synthesis of carmoterol, particularly its most active (R,R)-isomer, is a multi-step process. The primary route of synthesis is detailed in U.S. Patent 4,579,854, with further refinements and alternative approaches for preparing its isomers described in U.S. Patent 8,236,959.[6][7] The synthesis generally involves the reaction of an epoxide intermediate with a chiral amine.

A general synthetic scheme, based on the information in the patents, is as follows:

  • Preparation of the Chiral Epoxide Intermediate: The synthesis starts with the preparation of an optically pure (R)-8-benzyloxy-5-oxiranylcarbostyril. This intermediate is crucial for establishing the correct stereochemistry at one of the chiral centers.

  • Preparation of the Chiral Amine: The second key component is the optically pure (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine.

  • Coupling Reaction: The chiral epoxide and the chiral amine are reacted to form a diastereomeric mixture.

  • Separation and Deprotection: The desired (R,R)-diastereomer is separated from the mixture, typically using column chromatography. Subsequent deprotection steps, such as hydrolysis and reduction, yield the final (R,R)-carmoterol base.

  • Salt Formation: The carmoterol base is then converted to its hydrochloride salt to improve its pharmaceutical properties.

Pharmacological Profile

Carmoterol is characterized by its high potency and selectivity for the β2-adrenoceptor.

Quantitative Pharmacological Data
ParameterValueSpecies/SystemReference
pEC50 10.19-[3][4]
β2 vs. β1 Receptor Affinity 53-fold higher for β2-[3][4]
Selectivity (Bronchial vs. Myocardial Tissue) >100-fold for bronchial muscleGuinea Pig[1]
Potency vs. Formoterol More potentIsolated Guinea Pig Trachea[1]
Potency vs. Salmeterol More potentIsolated Guinea Pig Trachea[1]

Mechanism of Action & Signaling Pathway

Like other β2-adrenoceptor agonists, carmoterol exerts its bronchodilatory effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. This activation initiates a downstream signaling cascade.

Signaling Pathway of Carmoterol

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR Gs Gs Protein (αβγ) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling pathway activated by carmoterol.

Experimental Protocols

Detailed experimental protocols for carmoterol are not widely published. However, the following represents standard methodologies for characterizing β2-adrenoceptor agonists.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the binding affinity of a compound to a specific receptor.

Objective: To measure the affinity of carmoterol for the β2-adrenoceptor.

Materials:

  • Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1, HEK293).

  • Radioligand (e.g., [³H]-CGP 12177, a β-adrenoceptor antagonist).

  • Non-specific binding control (e.g., Propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells expressing the β2-adrenoceptor and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension, the radioligand at a fixed concentration, and varying concentrations of carmoterol. For non-specific binding, add a high concentration of propranolol.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) value for carmoterol.

cAMP Accumulation Assay (for Functional Activity)

This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol as a β2-adrenoceptor agonist.

Materials:

  • Whole cells expressing the human β2-adrenoceptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Replace the culture medium with stimulation buffer containing the phosphodiesterase inhibitor and pre-incubate.

  • Stimulation: Add varying concentrations of carmoterol to the wells and incubate for a specific time at 37°C.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit.

  • Data Analysis: Plot the cAMP concentration against the carmoterol concentration to generate a dose-response curve and determine the EC50 and Emax values.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Carmoterol HCl Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Functional cAMP Accumulation Assay (Determine EC50, Emax) Purification->Functional Tissue Isolated Tissue Studies (e.g., Guinea Pig Trachea) Functional->Tissue Animal Animal Models of Bronchoconstriction Tissue->Animal

Caption: General experimental workflow for the synthesis and evaluation of carmoterol.

Conclusion

This compound is a well-characterized ultra-long-acting β2-adrenoceptor agonist with high potency and selectivity. Although its clinical development was halted, the information gathered during its research and development provides valuable insights for medicinal chemists and pharmacologists working on novel respiratory therapeutics. The synthetic pathways and pharmacological evaluation methods described herein serve as a useful reference for the discovery and development of future bronchodilators.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known chemical properties of carmoterol (B116560) hydrochloride and a guide to determining its stability profile based on established scientific principles and regulatory guidelines. As of the compilation of this guide, specific experimental data on certain physicochemical properties (e.g., pKa, logP, precise solubility in various solvents) and detailed stability studies (e.g., degradation pathways and kinetics) for carmoterol hydrochloride are not extensively available in publicly accessible literature. The experimental protocols described herein are therefore based on general pharmaceutical industry best practices and methodologies for active pharmaceutical ingredients (APIs) with similar characteristics.

Introduction

Carmoterol, an ultra-long-acting β2-adrenoceptor agonist, has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its hydrochloride salt, this compound, is the form typically used in pharmaceutical development. A thorough understanding of its chemical properties and stability is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This guide summarizes the available chemical information for this compound and provides detailed experimental protocols for its comprehensive characterization.

Chemical and Physical Properties

This compound is a chiral molecule with a complex structure. Its fundamental properties are summarized below.

General Properties
PropertyValueReference
Chemical Name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride[1]
CAS Number 137888-11-0[1]
Molecular Formula C₂₁H₂₅ClN₂O₄[2][3]
Molecular Weight 404.89 g/mol [1][2][4]
Appearance White to light yellow solid[2]
Physicochemical Properties
PropertyReported Value/DataExperimental Protocol
Melting Point Not availableSection 4.1
pKa Not availableSection 4.2
Solubility Soluble in DMSO. A formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution of ≥ 5 mg/mL.Section 4.3
Partition Coefficient (logP) Not availableSection 4.4

Stability Profile

The stability of an active pharmaceutical ingredient is a critical attribute that influences its shelf-life, formulation, and packaging. While specific degradation studies on this compound are not widely published, this section outlines the expected stability profile and the methodologies to establish it.

Storage and Handling
  • Solid State: this compound should be stored at 4°C, sealed, and protected from moisture.[2] For long-term storage, -20°C is recommended.

  • In Solution: Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture to prevent degradation.[5]

Potential Degradation Pathways

Based on the chemical structure of carmoterol, which contains phenolic hydroxyl, secondary alcohol, secondary amine, and lactam functional groups, it may be susceptible to the following degradation pathways:

  • Oxidation: The phenolic hydroxyl group and the secondary amine are susceptible to oxidation, which can be initiated by light, heat, or trace metals. This can lead to the formation of colored degradation products.

  • Hydrolysis: While the lactam ring is generally more stable than an ester, it can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule, potentially through oxidative pathways.

Forced Degradation Studies

To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions. The typical stress conditions are:

  • Acidic Hydrolysis

  • Basic Hydrolysis

  • Oxidative Degradation

  • Thermal Degradation

  • Photolytic Degradation

Detailed protocols for these studies are provided in Section 5. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method can detect and resolve the degradation products from the parent drug.[6]

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Methodology:

  • Apparatus: Capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Procedure: The capillary tube is placed in the melting point apparatus. The temperature is raised at a rate of 10°C/minute until it is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely melted are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

Methodology:

  • Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or a burette, magnetic stirrer.

  • Reagents: 0.1 M Hydrochloric acid, 0.1 M Sodium hydroxide, Potassium chloride (for maintaining ionic strength), degassed purified water.

  • Sample Preparation: A known concentration of this compound (e.g., 1 mg/mL) is prepared in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Procedure:

    • The sample solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C).

    • The solution is titrated with a standardized solution of 0.1 M NaOH, added in small increments.

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued until the pH has passed the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by using derivative plots to identify the inflection points.

Determination of Solubility

Methodology (Shake-Flask Method):

  • Apparatus: Shaking incubator or a constant temperature water bath with a shaker, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

  • Solvents: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, and buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

    • After agitation, the samples are allowed to stand to allow the undissolved solid to settle.

    • An aliquot of the supernatant is carefully removed and filtered through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • The filtrate is then diluted appropriately and the concentration of dissolved this compound is determined using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The solubility is expressed in mg/mL or mol/L.

Determination of Partition Coefficient (logP)

Methodology (Shake-Flask Method):

  • Apparatus: Shaking device, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

  • Solvents: n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4). The two phases must be mutually saturated before the experiment.

  • Procedure:

    • A known amount of this compound is dissolved in either the n-octanol or the aqueous phase.

    • A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

    • The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached (e.g., several hours).

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and aqueous phases is determined using a validated analytical method.

  • Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Stability-Indicating Method and Forced Degradation Protocols

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active drug and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed Stability-Indicating HPLC Method

The following is a proposed starting point for developing a stability-indicating HPLC method for this compound, based on methods used for similar compounds.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (determined by UV scan, likely around 220-280 nm)
Injection Volume 10 µL
Diluent Mobile phase or a mixture of water and organic solvent

Method validation should be performed according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Experimental Protocols

The following protocols are based on ICH guidelines for forced degradation studies.[6][7][8]

General Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared. This solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

5.2.1. Acidic Hydrolysis

  • Add an equal volume of 1 M HCl to the stock solution.

  • Store the mixture at an elevated temperature (e.g., 60°C).

  • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

5.2.2. Basic Hydrolysis

  • Add an equal volume of 1 M NaOH to the stock solution.

  • Store the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Withdraw samples at various time points.

  • Neutralize the samples with an equivalent amount of 1 M HCl before analysis.

5.2.3. Oxidative Degradation

  • Add an equal volume of 3% hydrogen peroxide to the stock solution.

  • Store the mixture at room temperature.

  • Withdraw samples at various time points.

5.2.4. Thermal Degradation

  • Solution: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

  • Solid State: Store the solid this compound powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

  • Withdraw samples at various time points. For the solid sample, dissolve in the diluent before analysis.

5.2.5. Photolytic Degradation

  • Solution and Solid State: Expose the stock solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Signaling Pathway

Carmoterol is a selective β2-adrenoceptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

The binding of carmoterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[9][10][11]

G_protein_signaling Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor (GPCR) Carmoterol->Beta2AR Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active AC Adenylyl Cyclase Gs_protein_active->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Airway Smooth Muscle Relaxation PKA->Smooth_Muscle

Caption: β2-Adrenergic Receptor Signaling Pathway

Logical Workflow for Stability Assessment

The assessment of this compound's stability follows a logical progression from method development to comprehensive stress testing and kinetic analysis.

stability_workflow start Start: Carmoterol HCl Drug Substance method_dev Develop Stability-Indicating HPLC Method start->method_dev method_val Validate Method (ICH Guidelines) method_dev->method_val forced_deg Perform Forced Degradation Studies method_val->forced_deg acid Acidic Hydrolysis forced_deg->acid base Basic Hydrolysis forced_deg->base oxidative Oxidative Degradation forced_deg->oxidative thermal Thermal Degradation forced_deg->thermal photo Photolytic Degradation forced_deg->photo analyze Analyze Stressed Samples by Validated Method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Identify & Characterize Degradation Products (e.g., LC-MS, NMR) analyze->identify kinetics Determine Degradation Kinetics analyze->kinetics pathway Elucidate Degradation Pathways identify->pathway kinetics->pathway end End: Established Stability Profile pathway->end

Caption: Workflow for Stability Assessment

Conclusion

This technical guide provides a framework for understanding and evaluating the chemical properties and stability of this compound. While some fundamental properties are known, a complete physicochemical and stability profile requires further experimental investigation. The detailed protocols provided herein offer a robust starting point for researchers and drug development professionals to generate the necessary data for formulation development, regulatory submissions, and ensuring the quality and safety of this compound-containing drug products. The elucidation of its signaling pathway reinforces the understanding of its pharmacological action. A systematic approach, as outlined in the stability assessment workflow, is crucial for a comprehensive characterization of this potent β2-adrenoceptor agonist.

References

Preclinical Pharmacology of Carmoterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmoterol (B116560) hydrochloride is a potent, selective, and ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] As a non-catechol β2-adrenoceptor agonist, its chemical structure includes a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril aromatic ring.[5][6][7] This guide provides an in-depth overview of the preclinical pharmacology of carmoterol, focusing on its mechanism of action, receptor binding, functional activity, and selectivity, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Mechanism of Action

Carmoterol is the pure (R,R)-stereoisomer of the molecule, which is the most pharmacologically active form.[6][8][9] Like other β2-adrenergic receptor agonists, carmoterol's primary mechanism of action involves the selective stimulation of β2-adrenoceptors, which are predominantly located on the smooth muscle cells of the airways.[5][10][] This interaction initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9][10] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[10] The sustained activation of this pathway is believed to be responsible for carmoterol's ultra-long duration of action, which can exceed 24 hours.[5][12]

Carmoterol Carmoterol Hydrochloride Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Carmoterol's β2-Adrenergic Receptor Signaling Pathway.

Quantitative Preclinical Data

The preclinical profile of carmoterol demonstrates high potency and selectivity. The following tables summarize the key quantitative data from in vitro and tissue-based studies.

Table 1: Receptor Binding and Functional Potency
ParameterValueSpecies/SystemReference
pEC50 10.19Not Specified[2][5][13]
EC50 0.1 nMGuinea Pig Tracheal Smooth Muscle[5]
β2 vs. β1 Affinity 53-fold higher for β2Not Specified[2][6][8][13]
Tissue Selectivity >100-fold for bronchial vs. myocardialNot Specified[5][12]
Table 2: Comparative Potency in Guinea Pig Trachea
CompoundEC50 (nM)Reference
Carmoterol 0.1[5]
Formoterol 0.6[5]
Salmeterol 3.2[5]

Experimental Protocols

Standardized in vitro assays are crucial for determining the binding affinity and functional potency of β2-adrenoceptor agonists like carmoterol.

Radioligand Binding Assay (for Binding Affinity, Ki)

This assay directly measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.[1][8]

  • Objective: To determine the binding affinity (Ki) of carmoterol for β2- and β1-adrenoceptors.

  • Materials:

    • Cell membranes prepared from cell lines (e.g., CHO, HEK293) engineered to express a high density of the human β2- or β1-adrenoceptor.[1][8]

    • Radioligand: A suitable high-affinity radiolabeled antagonist, such as [³H]-CGP 12177.[1]

    • Test Compound: Carmoterol hydrochloride at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-selective β-blocker, such as propranolol.[1]

    • Assay Buffer (e.g., Tris-HCl based).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (carmoterol).

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][8][9]

A Prepare Cell Membranes (e.g., from CHO/HEK293 cells expressing β2-AR) B Incubate Membranes with: 1. Radioligand ([³H]-CGP 12177) 2. Carmoterol (varying conc.) 3. Control (Propranolol) A->B C Allow to Reach Equilibrium B->C D Rapid Filtration (Separates bound from unbound ligand) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Determine IC50 - Calculate Ki via Cheng-Prusoff F->G

Caption: General Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay (for Functional Potency, EC50)

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to the β2-adrenoceptor.[8][9]

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of carmoterol at the β2-adrenoceptor.

  • Materials:

    • Whole cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).[1]

    • Cell culture medium.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test Compound: this compound at various concentrations.

    • Lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Methodology:

    • Cell Seeding: Cells are seeded into multi-well plates and cultured until they reach the desired confluency.

    • Pre-incubation: Cells are pre-incubated with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.

    • Stimulation: The cells are then stimulated by incubating them with increasing concentrations of carmoterol for a defined period.[8]

    • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

    • Quantification: The concentration of cAMP in the cell lysate is quantified using a sensitive detection method.

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of carmoterol. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve using non-linear regression.

A Seed β2-AR Expressing Cells in Multi-Well Plates B Pre-incubate with PDE Inhibitor (e.g., IBMX) A->B C Stimulate Cells with Varying Concentrations of Carmoterol B->C D Lyse Cells to Release Intracellular cAMP C->D E Quantify cAMP Levels (e.g., HTRF, ELISA) D->E F Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax E->F

Caption: General Workflow for cAMP Accumulation Assay.

Selectivity and Stereochemistry

Receptor and Tissue Selectivity

A critical attribute of carmoterol is its high selectivity for the β2-adrenoceptor over the β1-adrenoceptor, which is important for minimizing potential cardiovascular side effects like tachycardia.[1][] Studies have shown that carmoterol has a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors.[6][13] Furthermore, it demonstrates a functional selectivity of over 100 times for bronchial muscle tissue compared to myocardial tissue, indicating a favorable therapeutic profile.[5][12] The molecular structure, specifically the p-methoxyphenyl group, has been identified as being crucial for this high β2-adrenoceptor selectivity.[6]

Stereoselectivity

Carmoterol possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[8] The clinically developed and pharmacologically active form is the (R,R)-enantiomer.[8][9] For β2-adrenoceptor agonists, it is well-established that the (R)-configuration at the carbon atom bearing the hydroxyl group is the eutomer, possessing significantly higher binding affinity and functional potency.[1] While direct, publicly available quantitative data comparing all four stereoisomers of carmoterol is limited, the established principles of β2-agonist pharmacology strongly suggest that the (R,R)-isomer possesses the highest affinity and functional activity.[1][8] The development of single-enantiomer drugs like (R,R)-carmoterol is intended to maximize therapeutic efficacy while improving the safety profile by eliminating less active or potentially detrimental stereoisomers.[9]

Conclusion

The preclinical pharmacological profile of this compound establishes it as a highly potent and selective ultra-long-acting β2-adrenoceptor agonist. Its high affinity for the β2-receptor, coupled with significant selectivity over the β1-receptor and a preference for bronchial over myocardial tissue, underscores its potential for effective bronchodilation with a favorable safety margin. The (R,R)-stereoisomer is the active entity responsible for these pharmacological effects. Although development was discontinued, the data from its preclinical evaluation provide a valuable reference for the development of future respiratory therapeutics.[12]

References

In Vitro Characterization of Carmoterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist that has been investigated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological activity is primarily attributed to the (R,R)-stereoisomer. This technical guide provides a comprehensive overview of the in vitro characterization of carmoterol, detailing its binding affinity, functional potency, and receptor selectivity. Standardized experimental protocols for key assays are presented, along with a summary of its pharmacological profile in a comparative context.

Pharmacological Profile of Carmoterol Hydrochloride

Carmoterol is distinguished by its high affinity and selectivity for the β2-adrenoceptor, which mediates bronchodilation. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1-adrenoceptor stimulation.

Binding Affinity and Selectivity
Functional Potency and Efficacy

The functional consequence of carmoterol binding to the β2-adrenoceptor is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger cascade ultimately results in smooth muscle relaxation. Carmoterol is a highly potent agonist, with a reported pEC50 of 10.19 and an EC50 of 0.1 nM in isolated guinea pig tracheal smooth muscle preparations.[3] Studies have indicated that carmoterol possesses high intrinsic activity, comparable to that of the full agonist formoterol[2].

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

ParameterReceptor/Assay SystemValue
Binding Affinity
Selectivity RatioHuman β2 vs. β1 Adrenoceptors53-fold higher for β2[1][2]
Functional Potency
pEC50Guinea Pig Tracheal Smooth Muscle10.19[3]
EC50Guinea Pig Tracheal Smooth Muscle0.1 nM[3]
Functional Efficacy
Intrinsic ActivitycAMP Accumulation Assay (qualitative)High, similar to formoterol[2]

Signaling Pathway

Carmoterol, as a β2-adrenoceptor agonist, activates a well-characterized G-protein coupled receptor (GPCR) signaling cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol Receptor β2-Adrenoceptor Carmoterol->Receptor Binds to G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Leads to

Caption: β2-Adrenoceptor signaling pathway activated by carmoterol.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of carmoterol for β1- and β2-adrenoceptors.

Materials:

  • Cell membranes from a stable cell line expressing human β1- or β2-adrenoceptors (e.g., CHO-K1, HEK293).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Non-specific binding control: Propranolol (a non-selective β-blocker).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]-CGP 12177, and varying concentrations of carmoterol. For total binding, omit carmoterol. For non-specific binding, add a high concentration of propranolol.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of carmoterol that inhibits 50% of specific radioligand binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of carmoterol at the β2-adrenoceptor.

Materials:

  • Whole cells stably expressing the human β2-adrenoceptor.

  • Cell culture medium.

  • Stimulation Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent cAMP degradation.

  • Test compound: this compound.

  • Positive control: Isoproterenol (B85558) (a full β-adrenoceptor agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen).

Procedure:

  • Cell Plating: Seed the β2-adrenoceptor expressing cells into 96- or 384-well plates and culture overnight.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a PDE inhibitor.

  • Compound Addition: Add varying concentrations of carmoterol or isoproterenol to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax for carmoterol is typically expressed as a percentage of the maximal response induced by the full agonist isoproterenol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a β2-adrenoceptor agonist like carmoterol.

experimental_workflow start Start receptor_selection Select Cell Lines (Human β1 & β2 Adrenoceptors) start->receptor_selection binding_assay Radioligand Binding Assay receptor_selection->binding_assay functional_assay cAMP Functional Assay receptor_selection->functional_assay data_analysis_binding Data Analysis: IC50 → Ki Determine Selectivity binding_assay->data_analysis_binding data_analysis_functional Data Analysis: EC50 & Emax Determine Potency & Efficacy functional_assay->data_analysis_functional report Compile Pharmacological Profile data_analysis_binding->report data_analysis_functional->report end End report->end

Caption: In vitro characterization workflow for this compound.

Conclusion

The in vitro pharmacological profile of this compound demonstrates that it is a highly potent and selective β2-adrenoceptor agonist. Its high affinity for the β2-adrenoceptor, coupled with its significant selectivity over the β1 subtype, underscores its potential for targeted bronchodilator therapy with a favorable safety profile. The functional assays confirm its high potency and intrinsic activity, consistent with its classification as a long-acting β2-agonist. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of carmoterol and other novel β2-adrenoceptor agonists in a drug discovery and development setting.

References

Carmoterol Hydrochloride: A Technical Overview of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding affinity of carmoterol (B116560) hydrochloride, a potent and selective long-acting β2-adrenoceptor agonist (LABA). The document outlines the pharmacological profile of carmoterol, with a focus on its binding characteristics to β1 and β2 adrenergic receptors. Detailed experimental methodologies for key in vitro assays are provided, alongside visual representations of the relevant signaling pathway and experimental workflows to support drug development and research professionals.

Introduction to Carmoterol Hydrochloride

Carmoterol is a non-catechol experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its therapeutic effect is primarily mediated through its high-affinity binding to and activation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[2] This interaction initiates a signaling cascade that leads to bronchodilation. A key characteristic of carmoterol is its selectivity for the β2-adrenoceptor over the β1-adrenoceptor, which is crucial for minimizing potential cardiac side effects.[3]

Quantitative Receptor Binding and Functional Potency Data

While specific equilibrium dissociation constants (Kd) or inhibitor constants (Ki) for carmoterol at β1 and β2 adrenoceptors are not widely available in publicly accessible literature, the selectivity profile has been documented. The (R,R)-enantiomer is the clinically developed and most active form of carmoterol.[4]

Table 1: Receptor Binding Selectivity of (R,R)-Carmoterol

CompoundReceptor Selectivity (β2 vs. β1)Reference
(R,R)-Carmoterol53-fold higher affinity for β2[5]

Table 2: Functional Potency of (R,R)-Carmoterol

AssayParameterObservationReference
cAMP Accumulation in Primary Human Bronchial Smooth Muscle CellsIntrinsic ActivitySimilar to formoterol[5]
Guinea-Pig Tracheal Smooth Muscle RelaxationPotencyMore potent than salmeterol (B1361061) and formoterol[5]

Experimental Protocols

The following sections detail the standard in vitro assays used to characterize the receptor binding affinity and functional potency of β2-adrenoceptor agonists like this compound.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of this compound for human β1 and β2-adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing either the human β1 or β2-adrenergic receptor.

  • Radioligand: A suitable high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 for β-adrenoceptors.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-selective β-blocker, such as propranolol.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to a high density.

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Incubation:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of carmoterol that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a β2-adrenoceptor agonist.

Materials:

  • Whole Cells: A cell line stably expressing the human β2-adrenergic receptor.

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known full β2-agonist, such as isoproterenol.

  • Stimulation Buffer: A physiological buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, AlphaScreen).

Procedure:

  • Cell Culture:

    • Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Compound Stimulation:

    • Replace the culture medium with the stimulation buffer.

    • Add varying concentrations of this compound to the wells.

    • Include control wells with vehicle (basal cAMP level) and the positive control (maximal cAMP level).

    • Incubate the plate at 37°C for a defined period.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., fluorescence, luminescence, or colorimetric).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of carmoterol that produces 50% of the maximal response.

    • The maximal effect (Emax) can be compared to that of the full agonist to determine the relative efficacy.

Visualizations: Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in carmoterol's mechanism of action and its characterization.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binding G_Protein Gs Protein (αβγ) Beta2AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Muscle_Relaxation Phosphorylation of target proteins

β2-Adrenergic Receptor Signaling Cascade

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Membranes with β-receptors Incubation Incubate Membranes, Radioligand & Carmoterol Membranes->Incubation Radioligand Prepare Radioligand ([³H]-CGP 12177) Radioligand->Incubation Carmoterol Prepare Serial Dilutions of Carmoterol HCl Carmoterol->Incubation Filtration Filter to Separate Bound/Unbound Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff) IC50->Ki G cAMP Functional Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Culture Cells Expressing β2-Adrenoceptors Stimulation Stimulate Cells with Carmoterol Cells->Stimulation Carmoterol Prepare Serial Dilutions of Carmoterol HCl Carmoterol->Stimulation Lysis Lyse Cells Stimulation->Lysis Measurement Measure cAMP Levels (e.g., HTRF, ELISA) Lysis->Measurement DoseResponse Generate Dose-Response Curve Measurement->DoseResponse EC50_Emax Determine EC50 and Emax DoseResponse->EC50_Emax

References

Stereoisomers of Carmoterol: An In-depth Technical Guide on Their Specific Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) is a potent, long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a chiral molecule with two stereocenters, carmoterol can exist as four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The therapeutic agent, carmoterol, is the single (R,R)-enantiomer.[2] The stereochemical configuration of a drug is a critical determinant of its pharmacological activity, as the interaction with its biological target, in this case, the β2-adrenoceptor, is highly stereospecific. This technical guide provides a comprehensive overview of the specific activities of carmoterol stereoisomers, detailed experimental methodologies for their characterization, and a discussion of their underlying signaling pathways. While direct comparative data for all four stereoisomers of carmoterol are not extensively available in the public domain, the well-established principles of β2-adrenoceptor agonist stereoselectivity provide a strong framework for understanding their differential pharmacology.[3]

The Critical Role of Stereochemistry in β2-Adrenoceptor Agonism

The interaction between a chiral ligand and a biological receptor is analogous to a key fitting into a lock, where a precise three-dimensional arrangement is necessary for optimal binding and activation. For β2-adrenoceptor agonists, it is widely accepted that the (R)-configuration at the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) side chain is essential for high-affinity binding and potent agonistic activity.[1] This enantiomer is termed the "eutomer." Conversely, the (S)-enantiomer, or "distomer," typically exhibits significantly lower binding affinity and functional potency.[1] In some instances, the distomer may be devoid of β2-agonist activity or even contribute to off-target effects.[4]

Carmoterol, being 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-2(1H)-quinolinone, possesses the (R,R) configuration.[2] Based on established structure-activity relationships for β2-agonists, the expected pharmacological activity of the four stereoisomers of carmoterol is summarized in the table below.

StereoisomerExpected β2-Adrenoceptor ActivityRole
(R,R)-Carmoterol High Potency Agonist Eutomer (Therapeutically Active)
(S,S)-CarmoterolVery Low to Negligible Agonist ActivityDistomer
(R,S)-CarmoterolIntermediate to Low Agonist ActivityDiastereomer
(S,R)-CarmoterolIntermediate to Low Agonist ActivityDiastereomer

Quantitative Pharmacological Data

While specific quantitative data for a direct comparison of all carmoterol stereoisomers are limited, the pharmacological profile of the active (R,R)-enantiomer is well-characterized. To illustrate the expected magnitude of difference in activity between stereoisomers, comparative data for the well-studied β2-agonist formoterol (B127741) is also presented.

Pharmacological Profile of (R,R)-Carmoterol
ParameterReceptor/AssayValue/Observation
Binding Affinity (Ki) Human β2-AdrenoceptorHigh affinity[1][5]
Functional Potency (EC50) cAMP Accumulation AssayPotent agonist[5]
Selectivity β2 vs. β1-Adrenoceptors53-fold higher affinity for β2[2]
Comparative Stereoisomer Activity: The Case of Formoterol

The stark contrast in activity between the stereoisomers of formoterol provides a valuable surrogate for understanding the expected differences with carmoterol.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
(R,R)-Formoterol Human β2-Adrenoceptor2.9[6]~1[7]
(S,S)-Formoterol Human β2-Adrenoceptor3100[6]>1000[7]

As the data for formoterol demonstrates, the (R,R)-enantiomer is over 1000-fold more potent in both binding and functional activity compared to the (S,S)-enantiomer. A similar disparity is anticipated for the stereoisomers of carmoterol.

β2-Adrenoceptor Signaling Pathway

Carmoterol exerts its therapeutic effects through the activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR). The binding of an agonist like (R,R)-carmoterol initiates a well-defined intracellular signaling cascade.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol (R,R)-Carmoterol Beta2AR β2-Adrenoceptor Carmoterol->Beta2AR Binds Gs Gs Protein (αβγ) Beta2AR->Gs Activates G_alpha_GTP Gα-GTP Gs->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ Gs->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Downstream Targets

Caption: β2-Adrenoceptor signaling cascade initiated by (R,R)-Carmoterol.

Experimental Protocols

The characterization of the specific activity of carmoterol stereoisomers relies on robust in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of each carmoterol stereoisomer for the β2-adrenoceptor.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from cells expressing β2-AR, e.g., CHO-K1) Start->Membrane_Prep Incubation Incubation - Membranes - Radioligand ([3H]-CGP 12177) - Carmoterol Stereoisomer (varying conc.) Membrane_Prep->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining binding affinity via radioligand assay.

Detailed Methodology:

  • Objective: To determine the binding affinity (Ki) of carmoterol stereoisomers for the human β2-adrenoceptor.

  • Materials:

    • Cell Membranes: Prepared from a stable cell line overexpressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

    • Test Compounds: (R,R)-, (S,S)-, (R,S)-, and (S,R)-carmoterol.

    • Non-specific Binding Control: Propranolol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

    • Scintillation Counter and fluid.

  • Procedure:

    • Membrane Preparation: Cells are harvested, homogenized in lysis buffer, and the membrane fraction is isolated via differential centrifugation. The final membrane pellet is resuspended in assay buffer, and protein concentration is determined.

    • Assay Setup: In a 96-well plate, combine a fixed amount of cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [³H]-CGP 12177 (typically at its Kd value), and varying concentrations of the carmoterol stereoisomer.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

cAMP Accumulation Assay

This functional assay measures the ability of each carmoterol stereoisomer to stimulate the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), thereby determining their potency (EC50) and efficacy (Emax).

cAMP_Assay_Workflow Start Start Cell_Culture Cell Culture (Whole cells expressing β2-AR, e.g., HEK293) Start->Cell_Culture Stimulation Stimulation - Add carmoterol stereoisomer (varying conc.) - Incubate at 37°C Cell_Culture->Stimulation Cell_Lysis Cell Lysis (Release intracellular cAMP) Stimulation->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA, or AlphaScreen) Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis - Generate dose-response curve - Determine EC50 and Emax cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing functional activity via cAMP assay.

Detailed Methodology:

  • Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol stereoisomers as agonists at the human β2-adrenoceptor.

  • Materials:

    • Cell Line: A stable cell line expressing the human β2-adrenoceptor (e.g., HEK293 or CHO-K1 cells).

    • Test Compounds: (R,R)-, (S,S)-, (R,S)-, and (S,R)-carmoterol.

    • Positive Control: Isoproterenol (B85558) (a full β-agonist).

    • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into 96- or 384-well plates.

    • Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing IBMX for 15-30 minutes at 37°C.

    • Stimulation: Add varying concentrations of the carmoterol stereoisomers or isoproterenol to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response model to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Separation of Stereoisomers

The individual stereoisomers of carmoterol can be separated for analytical or preparative purposes using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment that allows for the differential interaction and subsequent separation of the enantiomers and diastereomers. Polysaccharide-based CSPs are commonly employed for the separation of β2-agonist enantiomers.

Conclusion

The pharmacological activity of carmoterol is critically dependent on its stereochemistry. The clinically relevant (R,R)-stereoisomer is a potent and selective β2-adrenoceptor agonist, responsible for the therapeutic bronchodilatory effects. In contrast, the other stereoisomers, particularly the (S,S)-enantiomer, are expected to be significantly less active or inactive. This pronounced stereoselectivity underscores the importance of developing single-enantiomer drugs to maximize therapeutic efficacy and minimize the potential for off-target effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the binding and functional properties of each carmoterol stereoisomer, enabling a deeper understanding of their structure-activity relationships and informing the development of next-generation respiratory therapeutics.

References

Carmoterol Hydrochloride: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LAMA) that was under investigation for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As the (R,R)-stereoisomer, carmoterol exhibits high affinity and a prolonged duration of action at the β2-adrenergic receptor (β2-AR).[2][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by carmoterol hydrochloride, with a focus on its mechanism of action, quantitative pharmacological parameters, and relevant experimental methodologies. Although clinical development was discontinued (B1498344) due to a lack of a competitive profile, the pharmacological characteristics of carmoterol provide valuable insights for the development of novel respiratory therapeutics.[1]

Mechanism of Action and Core Signaling Pathway

The primary mechanism of action of carmoterol, like other β2-AR agonists, involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[4] This initiates a well-defined downstream signaling cascade:

  • Receptor Binding and G-Protein Activation: Carmoterol binds to the β2-AR, inducing a conformational change that facilitates the coupling and activation of the stimulatory G-protein, Gs.[5]

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.[6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[6]

  • Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]

  • Phosphorylation of Target Proteins and Bronchodilation: PKA subsequently phosphorylates several downstream target proteins in the airway smooth muscle cells. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and bronchodilation.[4]

Carmoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol β2-AR β2-Adrenergic Receptor Carmoterol->β2-AR Binds to Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Target_Proteins Phosphorylation of Target Proteins PKA->Target_Proteins Phosphorylates Ca2 Decreased Intracellular Ca2+ Target_Proteins->Ca2 Relaxation Smooth Muscle Relaxation Ca2->Relaxation

Quantitative Pharmacological Data

The preclinical pharmacological profile of (R,R)-carmoterol is characterized by high potency and selectivity for the β2-adrenoceptor. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of (R,R)-Carmoterol

ParameterValueSpecies/SystemReference
Binding Affinity (IC50) 1.04 nMGuinea Pig Lung Membranes[5]
Functional Potency (pD2) 9.29Guinea Pig Tracheal Smooth Muscle[7]
9.79Guinea Pig Tracheal Smooth Muscle[5]
Receptor Selectivity 38-fold for β2 over β1Guinea Pig Lung vs. Cardiac Ventricle[5]
53-fold for β2 over β1Not Specified[6]
>100-fold for bronchial vs. myocardial tissueNot Specified[1]
Intrinsic Activity Similar to formoterolPrimary Human Bronchial Smooth Muscle Cells[6]

Table 2: In Vivo Efficacy of Intravenously Administered Carmoterol (TA-2005) in Guinea Pigs

ChallengeED50 (µg/kg)Reference
Histamine-induced bronchoconstriction 0.024[8]
Antigen-induced bronchoconstriction (passively sensitized) 0.09[8]
Antigen-induced bronchoconstriction (actively sensitized) 0.24[8]

Potential for Biased Agonism and Alternative Signaling

The concept of "biased agonism" or "functional selectivity" posits that ligands can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[9][10] While the therapeutic effects of β2-agonists are mediated by Gs-cAMP signaling, β-arrestin recruitment can lead to receptor desensitization and potentially pro-inflammatory signaling.[10][11]

Although there is no direct experimental evidence quantifying carmoterol's activity towards the β-arrestin pathway, some research suggests that the molecular structure of certain β2-agonists can influence this bias.[9] For instance, the β-blocker carvedilol (B1668590) has been shown to be an arrestin-biased ligand at the β1-adrenoceptor.[9] Given that carmoterol's development was discontinued, a detailed investigation into its biased agonism profile was likely not completed or published.

Biased_Agonism_Concept cluster_gs Gs-Mediated Signaling cluster_arrestin β-Arrestin-Mediated Signaling Carmoterol Carmoterol β2-AR β2-Adrenergic Receptor Carmoterol->β2-AR Gs_Activation Gs Protein Activation β2-AR->Gs_Activation Canonical Pathway Arrestin_Recruitment β-Arrestin Recruitment β2-AR->Arrestin_Recruitment Potential Alternative Pathway (Biased Agonism) cAMP_Production cAMP Production Gs_Activation->cAMP_Production Bronchodilation Bronchodilation cAMP_Production->Bronchodilation Desensitization Receptor Desensitization Arrestin_Recruitment->Desensitization Other_Signaling Other Signaling (e.g., MAPK) Arrestin_Recruitment->Other_Signaling

Experimental Protocols

Detailed experimental protocols for the specific studies on carmoterol are not publicly available. However, the following sections describe the general methodologies for the key in vitro assays used to characterize β2-adrenoceptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of carmoterol for the β2-adrenoceptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).[3]

  • Radioligand: e.g., [3H]-CGP 12177 (a β-adrenoceptor antagonist) or [125I]-Iodocyanopindolol.[3][5]

  • Non-specific binding control: Propranolol (a non-selective β-blocker).[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the β2-adrenoceptor are harvested and homogenized. The membrane fraction is isolated by centrifugation.

  • Assay Setup: In a multi-well plate, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (carmoterol) are combined.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[2]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with β2-AR Start->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand and Carmoterol Membrane_Prep->Assay_Setup Filtration Separate Bound and Free Radioligand via Filtration Assay_Setup->Filtration Quantification Quantify Radioactivity Filtration->Quantification Data_Analysis Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP following receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol as a β2-adrenoceptor agonist.

Materials:

  • Whole cells expressing the human β2-adrenoceptor.[3]

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]

  • A full agonist for comparison (e.g., isoproterenol).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[3]

Procedure:

  • Cell Culture: Cells are plated in a multi-well plate.

  • Compound Addition: Varying concentrations of the test compound (carmoterol) are added to the cells.

  • Incubation: The plate is incubated at 37°C for a defined period to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.[3]

cAMP_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing β2-AR Start->Cell_Culture Compound_Addition Add Varying Concentrations of Carmoterol Cell_Culture->Compound_Addition Incubation Incubate to Allow cAMP Production Compound_Addition->Incubation Lysis_Measurement Lyse Cells and Measure Intracellular cAMP Incubation->Lysis_Measurement Data_Analysis Determine EC50 and Emax Lysis_Measurement->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a highly potent and selective ultra-long-acting β2-adrenoceptor agonist that primarily signals through the canonical Gs-adenylyl cyclase-cAMP pathway to induce bronchodilation. Its high affinity and prolonged receptor occupancy contribute to its extended duration of action. While the potential for biased agonism at the β2-AR exists, specific data for carmoterol in this regard is lacking in the public domain. The information and methodologies presented in this technical guide provide a foundational understanding of carmoterol's downstream signaling and serve as a valuable resource for researchers and professionals in the field of respiratory drug development.

References

Navigating the Preclinical Landscape of Carmoterol Hydrochloride: A Technical Overview in the Absence of Comprehensive Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmoterol (B116560) hydrochloride, a once-promising ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) for respiratory diseases, presents a unique case study in preclinical drug development. Despite early indications of high potency and prolonged duration of action, its development was discontinued, leading to a scarcity of publicly available, in-depth pharmacokinetic data in conventional animal models. This technical guide addresses this information gap by providing a comprehensive overview based on available pharmacodynamic studies and general principles of preclinical pharmacokinetic evaluation. While specific quantitative data for carmoterol remains elusive, this document offers a robust framework for understanding the anticipated preclinical journey of a compound of this class, complete with detailed methodologies and workflow visualizations, to inform future research and development endeavors.

Introduction: The Carmoterol File

Carmoterol, also known by its development codes TA-2005 and CHF-4226, was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Early research highlighted its potential, with preliminary studies suggesting a duration of effect exceeding 24 hours and a high selectivity for bronchial muscle over myocardial tissue.[1] However, the compound's development was halted before it reached the market, a decision that has significantly limited the public availability of its comprehensive preclinical data package.[1] Such discontinuation is not uncommon in the pharmaceutical industry and often results in the sequestration of extensive datasets within corporate or regulatory archives, inaccessible to the wider scientific community.[2]

Pharmacodynamic Profile in Animal Models

While pharmacokinetic data is sparse, pharmacodynamic studies in guinea pigs and cats have provided valuable insights into the potency and efficacy of carmoterol.

Bronchodilator Potency

Studies in anesthetized guinea pigs demonstrated that carmoterol is a highly potent bronchodilator. When administered intratracheally, it was effective at doses as low as 1 picomole against histamine (B1213489) and ovalbumin-induced bronchoconstriction.[3] In comparative studies, carmoterol exhibited greater potency than other well-known beta-2 agonists like formoterol (B127741) and salmeterol.[1]

Synergistic Effects

Research has also explored the combination of carmoterol with other bronchodilators. A study in guinea pigs showed a positive interaction between carmoterol and the muscarinic M3-antagonist tiotropium (B1237716) bromide.[3] The combination significantly augmented the bronchodilating activity of carmoterol, reducing the ED50 (the dose required to produce 50% of the maximum effect) for carmoterol against various bronchoconstrictor challenges.[3]

Table 1: Summary of Available Pharmacodynamic Data for Carmoterol

Animal ModelRoute of AdministrationKey FindingsReference
Guinea PigIntratrachealPotent bronchodilator activity against acetylcholine, histamine, and ovalbumin challenges. Effective at picomolar doses.[3]
Guinea PigIntratrachealSynergistic bronchodilator effect when combined with tiotropium bromide.[3]
Guinea PigInhalationLong-lasting inhibitory effect on bronchoconstriction.
CatIntraduodenalLong-lasting inhibitory effect on bronchoconstriction.

A Blueprint for Preclinical Pharmacokinetic Evaluation of an Inhaled Bronchodilator

In the absence of specific data for carmoterol, this section outlines the standard experimental protocols that would be employed to characterize the pharmacokinetics of a similar inhaled bronchodilator in animal models.

Animal Model Selection

The choice of animal models is a critical step in preclinical drug development. For a respiratory compound like carmoterol, the following species are commonly used:

  • Rodents (Rats): Often used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.

  • Non-Rodents (Dogs and Monkeys): These larger species are typically used in later-stage preclinical studies. Their respiratory and metabolic systems can be more predictive of human responses. The dog is a common model for cardiovascular safety assessment, while the monkey is often used for its phylogenetic proximity to humans.

Experimental Design and Drug Administration

Pharmacokinetic studies are designed to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. A typical study design would involve administering the drug through various routes to assess bioavailability and clearance mechanisms.

  • Intravenous (IV) Administration: This route provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption.

  • Oral (PO) Administration: Used to determine the oral bioavailability of the compound.

  • Inhalation (IH) Administration: This is the intended therapeutic route for a bronchodilator and is crucial for assessing lung deposition and systemic absorption following inhalation.

G cluster_0 Animal Model Selection cluster_1 Drug Administration Routes cluster_2 Sample Collection cluster_3 Bioanalytical Method cluster_4 PK Parameter Calculation Rat Rat (Initial Screening) IV Intravenous (IV) Rat->IV Oral Oral (PO) Rat->Oral Inhalation Inhalation (IH) Rat->Inhalation Dog Dog (Non-Rodent) Dog->IV Dog->Oral Dog->Inhalation Monkey Monkey (Non-Rodent) Monkey->IV Monkey->Oral Monkey->Inhalation Blood Blood/Plasma IV->Blood Urine Urine IV->Urine Feces Feces IV->Feces Oral->Blood Oral->Urine Oral->Feces Inhalation->Blood Inhalation->Urine Inhalation->Feces LCMS LC-MS/MS Blood->LCMS Urine->LCMS Feces->LCMS Tissues Tissues (Optional) PK_Params Cmax, Tmax, AUC, T1/2, CL, Vd LCMS->PK_Params

Figure 1. A generalized workflow for a preclinical pharmacokinetic study of an inhaled bronchodilator.
Sample Collection and Bioanalysis

To determine the concentration of the drug in the body over time, biological samples are collected at predefined intervals.

  • Blood/Plasma: Serial blood samples are collected to generate a plasma concentration-time profile.

  • Urine and Feces: These are collected to quantify the extent and routes of drug excretion.

  • Tissues: In some studies, tissues may be collected to assess drug distribution.

The concentration of the drug and its metabolites in these biological matrices is typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

G Start Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

References

Carmoterol Hydrochloride: A Technical Guide for the Ultra-Long-Acting Beta-Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under investigation for the management of chronic obstructive pulmonary disease (COPD) and asthma. Characterized by its rapid onset and extended duration of action, carmoterol offered the potential for once-daily dosing, aiming to improve patient adherence and clinical outcomes.[1] This technical guide provides a comprehensive overview of carmoterol hydrochloride, focusing on its pharmacological profile, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables for clarity, and key cellular and experimental processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Beta-2 adrenergic receptor agonists are fundamental in the treatment of obstructive airway diseases. Their therapeutic effect is mediated through the relaxation of bronchial smooth muscle, leading to bronchodilation. The evolution of these agents has led to the development of long-acting (LABA) and ultra-long-acting beta-agonists (ultra-LABA), which provide sustained bronchodilation and symptomatic relief. Carmoterol, a non-catechol experimental ultra-LABA, demonstrated a duration of effect exceeding 24 hours in preliminary studies.[2] The most pharmacologically active stereoisomer is (R,R)-carmoterol.[3] Although its development was discontinued, the study of carmoterol provides valuable insights into the structure-activity relationships and pharmacological properties of ultra-LABAs.

Mechanism of Action

This compound exerts its therapeutic effect through selective agonism of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4] Binding of carmoterol to the β2-adrenoceptor initiates a signaling cascade that results in the relaxation of airway smooth muscle.

Signaling Pathway

The activation of the β2-adrenoceptor by carmoterol leads to the stimulation of adenylyl cyclase via the Gs alpha subunit of the G-protein complex. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several intracellular target proteins. The key downstream effects of PKA activation in airway smooth muscle cells include:

  • Inhibition of myosin light chain kinase (MLCK), reducing the phosphorylation of myosin and preventing its interaction with actin.

  • Opening of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane and relaxation.

  • Decreased intracellular calcium concentrations.

This cascade of events ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.[5]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR Binds G_protein G-Protein (Gs) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic profile of carmoterol is characterized by its high potency and selectivity for the β2-adrenoceptor.

Receptor Binding and Functional Potency
ParameterReceptor/SystemValueReference
Binding Affinity (Ki) Human β2-AdrenoceptorHigh affinity suggested[6]
Receptor Selectivity β2 vs. β153-fold higher affinity for β2[6]
Functional Potency (pEC50) Not specified10.19[6]

Note: Specific quantitative Ki and EC50 values for a direct comparison of all carmoterol stereoisomers are not publicly available.[3]

Pharmacokinetics

Preclinical and clinical studies have indicated that carmoterol exhibits a predictable pharmacokinetic profile.

Preclinical Pharmacokinetics

Studies in animal models have provided initial insights into the pharmacokinetic properties of carmoterol.

SpeciesRoute of AdministrationKey FindingsReference
Rat IntravenousElimination half-life: ~1.4 hours; Volume of distribution: ~9.2 L/kg; Total plasma clearance: ~6.3 L/h/kg[7]
Dog IntravenousElimination half-life: ~2.9 hours[7]
Human Pharmacokinetics

Clinical studies have shown that the pharmacokinetics of carmoterol are proportional to the dose, with linear accumulation of the drug after repeated dosing.[2] A study reported that the compound, in combination with a hydrofluoroalkane propellant, achieves a lung deposition of about 41% in both healthy controls and patients with COPD.[2]

Note: A comprehensive table of human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) is not available in the reviewed literature.

Experimental Protocols

The characterization of this compound as an ultra-LABA has relied on a variety of standardized in vitro and in vivo experimental protocols.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the affinity of carmoterol stereoisomers for the β2-adrenoceptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand (e.g., [3H]-CGP 12177, a β-adrenoceptor antagonist).

    • Non-specific binding control (e.g., propranolol, a non-selective β-blocker).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Cells expressing the β2-adrenoceptor are harvested and homogenized to prepare a membrane fraction.

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (carmoterol stereoisomer).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

radioligand_binding_workflow Start Start Membrane_Prep Prepare Membranes with β2-Adrenoceptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Carmoterol Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Analysis Calculate IC50 and Ki (Binding Affinity) Quantification->Analysis End End Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

This functional assay measures the ability of a compound to stimulate the production of cAMP upon binding to the β2-adrenoceptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol stereoisomers as agonists at the β2-adrenoceptor.

  • Materials:

    • Whole cells expressing the human β2-adrenoceptor.

    • Cell culture medium.

    • Test compounds (carmoterol stereoisomers).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cell Culture: Cells are seeded in multi-well plates and grown to an appropriate confluency.

    • Stimulation: Cells are treated with varying concentrations of the test compound.

    • Lysis: Cells are lysed to release intracellular cAMP.

    • Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format.

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.[6]

camp_assay_workflow Start Start Cell_Culture Culture Cells Expressing β2-Adrenoceptors Start->Cell_Culture Stimulation Stimulate Cells with Varying Carmoterol Concentrations Cell_Culture->Stimulation Lysis Lyse Cells to Release Intracellular cAMP Stimulation->Lysis Quantification Quantify cAMP Levels (e.g., HTRF, ELISA) Lysis->Quantification Analysis Determine EC50 and Emax (Functional Potency) Quantification->Analysis End End Analysis->End

Caption: Experimental Workflow for cAMP Accumulation Assay.
Preclinical In Vivo Studies

  • Isolated Organ Bath Studies: These experiments are used to assess the functional effects of a compound on isolated tissues, such as tracheal smooth muscle. The tissue is suspended in an organ bath containing a physiological salt solution, and changes in muscle tension in response to the test compound are measured.[8][9]

  • Animal Models of Bronchoconstriction: In vivo studies in animal models (e.g., guinea pigs) are used to evaluate the bronchodilator and bronchoprotective effects of a compound against various bronchoconstrictor challenges (e.g., histamine, methacholine).[10]

Clinical Trials

Clinical trials for carmoterol were designed to assess its efficacy, safety, and tolerability in patients with asthma and COPD.

  • Phase I Studies: These studies typically involve healthy volunteers and are designed to evaluate the safety, tolerability, and pharmacokinetic profile of the drug at different doses.

  • Phase II Studies: These are dose-ranging studies conducted in patients to determine the optimal dose and to further evaluate the efficacy and safety of the drug. For example, a randomized, double-blind, parallel-group trial in 124 patients with persistent asthma compared the efficacy of carmoterol (2 μg once daily) with formoterol (B127741) (12 μg twice daily) over an 8-day period.[5]

  • Phase III Studies: These are large-scale, multicenter trials designed to confirm the efficacy and safety of the drug in a broader patient population and to compare it with existing standard treatments.

Clinical Efficacy and Safety

Clinical trials demonstrated that carmoterol provided significant improvements in lung function in patients with asthma and COPD.[2][5] In a study of patients with persistent asthma, 2 μg of carmoterol administered once daily was found to be as effective as 12 μg of formoterol administered twice daily.[5] The safety and tolerability profile of carmoterol in these studies was generally comparable to that of other beta-2 agonists.

Conclusion

This compound is a potent and selective ultra-long-acting β2-adrenoceptor agonist with a rapid onset and extended duration of action. Although its clinical development was halted, the pharmacological and clinical data gathered for carmoterol contribute to the broader understanding of ultra-LABAs and their potential role in the management of obstructive airway diseases. The detailed experimental protocols and signaling pathway information presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of respiratory medicine. Further research into the nuanced pharmacology of different stereoisomers of β2-agonists may yet yield novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Carmoterol Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. As with many chiral drugs, the pharmacological activity of carmoterol resides in a specific stereoisomer, the (R,R)-enantiomer. Understanding the in vitro pharmacological profile of carmoterol is crucial for drug development and research applications. This document provides detailed protocols for key in vitro assays to characterize the binding affinity and functional potency of carmoterol hydrochloride at the β2-adrenergic receptor.

Data Presentation

Table 1: Binding Affinity of Carmoterol at Adrenergic Receptors
CompoundReceptorAssay TypeRadioligandCell LineK_i_ (nM)Selectivity (β1/β2)Reference
(R,R)-CarmoterolHuman β2-ARRadioligand Binding[³H]-CGP 12177CHO-K1 or HEK293Data not available~53-fold[1]
(R,R)-CarmoterolHuman β1-ARRadioligand Binding[³H]-CGP 12177CHO-K1 or HEK293Data not available[1]
Table 2: Functional Potency of Carmoterol in In Vitro Assays
CompoundAssay TypeCell Line/TissueReadoutpEC_50_EC_50_ (nM)Efficacy (E_max_)Reference
(R,R)-CarmoterolcAMP AccumulationCells expressing human β2-ARcAMP level10.19~0.065Potent AgonistData not available
(R,R)-CarmoterolTracheal Smooth Muscle RelaxationGuinea Pig TracheaMuscle Relaxation-More potent than formoterol (B127741) and salmeterolFull Agonist[2]

Signaling Pathway

This compound exerts its therapeutic effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, carmoterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Carmoterol Carmoterol Carmoterol->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (K_i_)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i_) of this compound for the human β2-adrenergic receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Protein quantification assay kit (e.g., BCA assay).

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the β2-adrenoceptor and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of cell membrane suspension, 25 µL of assay buffer, and 25 µL of [³H]-CGP 12177 at a fixed concentration (typically near its K_d_ value).

    • Non-specific Binding: Add 50 µL of cell membrane suspension, 25 µL of a high concentration of propranolol (e.g., 10 µM), and 25 µL of [³H]-CGP 12177.

    • Competition Binding: Add 50 µL of cell membrane suspension, 25 µL of varying concentrations of this compound, and 25 µL of [³H]-CGP 12177.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the carmoterol concentration.

    • Determine the IC_50_ value (the concentration of carmoterol that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

experimental_workflow_binding start Start membrane_prep Prepare Cell Membranes (Expressing β2-AR) start->membrane_prep assay_setup Set up 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubate at 25°C (60-90 min) assay_setup->incubation filtration Filter and Wash (Remove unbound radioligand) incubation->filtration scintillation Scintillation Counting (Measure radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end experimental_workflow_cAMP start Start cell_plating Plate Cells (Expressing β2-AR) start->cell_plating pre_incubation Pre-incubate with PDE Inhibitor cell_plating->pre_incubation compound_addition Add Carmoterol/ Controls pre_incubation->compound_addition incubation Incubate at 37°C (15-30 min) compound_addition->incubation lysis_measurement Cell Lysis and cAMP Measurement incubation->lysis_measurement data_analysis Data Analysis (Calculate EC50 and Emax) lysis_measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Carmoterol Hydrochloride in In Vivo Respiratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent, selective, and long-acting β2-adrenoceptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation. These application notes provide an overview of the use of carmoterol hydrochloride in relevant in vivo respiratory models, including detailed experimental protocols and summaries of key pharmacodynamic data.

Mechanism of Action

Carmoterol acts as an agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Binding of carmoterol to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.

Signaling Pathway of this compound

Carmoterol_Signaling Carmoterol Carmoterol HCl Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC Myosin Light Chain PKA->Myosin_LC Phosphorylates & Inhibits Myosin Light Chain Kinase (MLCK) Relaxation Bronchodilation (Smooth Muscle Relaxation) Myosin_LC->Relaxation

Data Presentation

The following tables summarize the quantitative pharmacodynamic data for this compound in a guinea pig model of bronchoconstriction.

Table 1: Bronchodilatory Activity of this compound in Anesthetized Guinea Pigs

Challenge AgentCarmoterol Dose Range (pmol, intratracheal)OutcomeReference
Acetylcholine (20 µg/kg, i.v.)0.3 - 100Dose-dependent inhibition of bronchoconstriction[1]
Histamine (B1213489) (10 µg/kg, i.v.)0.3 - 100Potent, dose-dependent inhibition of bronchoconstriction[1]
Ovalbumin (5 mg/kg, i.v.)0.3 - 100Dose-dependent inhibition of antigen-induced bronchoconstriction[1]

Table 2: Potentiation of this compound's Bronchodilatory Activity by Tiotropium Bromide in Anesthetized Guinea Pigs

Challenge AgentTiotropium Dose (pmol)Fold Reduction in Carmoterol ED50Reference
Acetylcholine0.1~10[1]
0.3~28[1]
Histamine14.5[1]
313[1]
Ovalbumin108[1]
3025[1]

Table 3: Effect of this compound on Survival Time in Ovalbumin-Challenged Guinea Pigs

TreatmentDose (pmol)Mean Survival Time (minutes)OutcomeReference
Control-7.2 ± 0.9-[1]
Carmoterol + Tiotropium1 + 30-Complete protection from death[1]

Experimental Protocols

The following are detailed protocols for commonly used in vivo respiratory models relevant to the study of this compound.

Protocol 1: Guinea Pig Model of Acute Bronchoconstriction

This model is used to assess the bronchodilatory effects of compounds against various bronchoconstrictor agents.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Tracheal cannula

  • Mechanical ventilator

  • Aerosol delivery system

  • Pressure transducer to measure intratracheal pressure

  • Bronchoconstrictor agents:

  • This compound solution

  • Saline solution (vehicle control)

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Perform a tracheotomy and insert a cannula into the trachea.

    • Connect the animal to a mechanical ventilator.

    • Monitor and record baseline respiratory parameters, including intratracheal pressure.

  • Drug Administration:

    • Administer this compound or vehicle control via intratracheal instillation or aerosol inhalation.

  • Bronchoconstrictor Challenge:

    • After a set pre-treatment time, induce bronchoconstriction by administering a bronchoconstrictor agent (e.g., histamine or acetylcholine) intravenously or via aerosol.

  • Measurement of Bronchoconstriction:

    • Continuously measure and record the increase in intratracheal pressure, which reflects the degree of bronchoconstriction.

    • Calculate the percentage inhibition of the bronchoconstrictor response by carmoterol compared to the vehicle control.

Guinea_Pig_Bronchoconstriction_Workflow Start Start Anesthesia Anesthetize Guinea Pig Start->Anesthesia Tracheotomy Perform Tracheotomy & Cannulation Anesthesia->Tracheotomy Ventilation Mechanical Ventilation Tracheotomy->Ventilation Baseline Record Baseline Respiratory Parameters Ventilation->Baseline Drug_Admin Administer Carmoterol HCl or Vehicle Baseline->Drug_Admin Challenge Induce Bronchoconstriction (e.g., Histamine, ACh) Drug_Admin->Challenge Measurement Measure & Record Intratracheal Pressure Challenge->Measurement Analysis Calculate % Inhibition of Bronchoconstriction Measurement->Analysis End End Analysis->End

Protocol 2: Mouse Model of COPD (Cigarette Smoke-Induced)

This model mimics the chronic inflammation and airway remodeling seen in human COPD.

Materials:

  • Mice (e.g., C57BL/6 strain)

  • Whole-body smoke exposure system

  • Standard research cigarettes

  • This compound solution

  • Saline solution (vehicle control)

  • Equipment for bronchoalveolar lavage (BAL) and lung histology

Procedure:

  • Smoke Exposure:

    • Expose mice to cigarette smoke (e.g., 6 cigarettes/day, 5 days/week) for a period of 4-6 months in a whole-body exposure chamber. Control animals are exposed to air.

  • Drug Treatment:

    • During the exposure period, administer this compound or vehicle control daily via intranasal instillation or aerosol inhalation.

  • Assessment of Lung Inflammation:

    • At the end of the study period, perform a bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

    • Perform differential cell counts on BAL fluid to quantify neutrophils, macrophages, and lymphocytes.

  • Histopathological Analysis:

    • Collect lung tissue for histological analysis.

    • Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

COPD_Mouse_Model_Workflow Start Start Exposure Chronic Cigarette Smoke Exposure (4-6 months) Start->Exposure Treatment Daily Treatment: Carmoterol HCl or Vehicle Exposure->Treatment BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Histology Lung Tissue Collection & Histology (H&E, PAS) Treatment->Histology Cell_Count Differential Cell Count of BAL Fluid BAL->Cell_Count End End Cell_Count->End Analysis Analyze Inflammation & Mucus Production Histology->Analysis Analysis->End

Protocol 3: Rat Model of Acute Lung Inflammation (LPS-Induced)

This model is used to study acute inflammatory responses in the lungs.

Materials:

  • Rats (e.g., Sprague-Dawley strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound solution

  • Saline solution (vehicle control)

  • Equipment for bronchoalveolar lavage (BAL)

Procedure:

  • LPS Instillation:

    • Anesthetize the rats and instill LPS intratracheally to induce lung inflammation. A control group receives saline.

  • Drug Treatment:

    • Administer this compound or vehicle control at a specified time point before or after LPS challenge.

  • Assessment of Lung Inflammation:

    • At a predetermined time after LPS instillation (e.g., 24 hours), perform a bronchoalveolar lavage (BAL).

    • Measure total and differential cell counts in the BAL fluid.

    • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

LPS_Rat_Model_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia LPS_Instill Intratracheal Instillation of LPS or Saline Anesthesia->LPS_Instill Drug_Admin Administer Carmoterol HCl or Vehicle LPS_Instill->Drug_Admin Wait Wait for a Predetermined Time (e.g., 24h) Drug_Admin->Wait BAL Bronchoalveolar Lavage (BAL) Wait->BAL Analysis Analyze BAL Fluid: - Cell Counts - Cytokine Levels BAL->Analysis End End Analysis->End

Conclusion

This compound has demonstrated potent bronchodilatory effects in preclinical in vivo models of respiratory disease. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of carmoterol and other β2-adrenoceptor agonists in relevant animal models of asthma and COPD. The provided data highlights its potential as a long-acting bronchodilator, particularly in combination with other therapeutic agents. Further research is warranted to fully elucidate its preclinical pharmacokinetic and pharmacodynamic profile.

References

Application Notes and Protocols for the Quantitative Analysis of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of carmoterol (B116560) hydrochloride in bulk pharmaceutical substances and finished dosage forms. The methodologies described are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. While validated methods for structurally similar compounds are referenced, the following protocols are provided as comprehensive templates for the development and validation of methods specific to carmoterol hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a robust and widely used technique for the routine quality control of this compound. It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Experimental Protocol

1.1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Visible or Diode Array Detector.

  • Data acquisition and processing software.

1.2. Chemicals and Reagents:

1.3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of ammonium acetate buffer (e.g., 50 mM, pH 5.0 adjusted with formic acid) and acetonitrile in a ratio of 65:35 (v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25 °C).

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 242 nm is a reasonable starting point based on similar compounds)[1].

1.4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range of the samples (e.g., 1-20 µg/mL).

  • Sample Preparation: For bulk drug, accurately weigh and dissolve the powder in the mobile phase to achieve a theoretical concentration within the calibration range. For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

1.5. Method Validation Parameters (based on analogous compounds):

ParameterTypical Specification
Linearity Correlation coefficient (r²) > 0.999
Range e.g., 1 - 20 µg/mL
Precision (%RSD) Intraday < 2.0%, Interday < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from excipients or degradation products

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_system Set Chromatographic Conditions prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Carmoterol HCl calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, which is crucial for pharmacokinetic studies.

Experimental Protocol

2.1. Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Data acquisition and analysis software.

2.2. Chemicals and Reagents:

  • This compound Reference Standard

  • Internal Standard (IS) (e.g., a deuterated analog of carmoterol or a structurally similar compound).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Purified water (LC-MS grade)

  • Human plasma (or other relevant biological matrix).

2.3. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both carmoterol and the internal standard. These transitions would need to be optimized by direct infusion of the analytes into the mass spectrometer.

2.4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

2.5. Method Validation Parameters (based on analogous compounds):

ParameterTypical Specification
Linearity Correlation coefficient (r²) > 0.99
Range e.g., 1 - 1000 pg/mL
Precision (%RSD) Within-run < 15%, Between-run < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Matrix Effect Monitored to ensure no significant ion suppression or enhancement
Recovery Consistent and reproducible
Stability Assessed under various storage and handling conditions

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample + IS protein_precip Protein Precipitation plasma_sample->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.

UV-Visible Spectrophotometric Method

A simple and cost-effective method for the quantification of this compound in bulk and pharmaceutical formulations, suitable for laboratories without access to chromatographic instrumentation.

Experimental Protocol

3.1. Instrumentation:

  • UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.

3.2. Chemicals and Reagents:

  • This compound Reference Standard

  • Methanol (spectroscopic grade) or 0.1 M Hydrochloric Acid.

3.3. Method:

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL in methanol).

    • Scan the solution over a wavelength range of 200-400 nm to determine the λmax.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 100 µg/mL of this compound in the selected solvent.

    • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of, for example, 2-20 µg/mL.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax against a solvent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of the bulk drug or pharmaceutical formulation in the same solvent to obtain a concentration within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample from the calibration curve.

3.4. Method Validation Parameters:

ParameterTypical Specification
Linearity Correlation coefficient (r²) > 0.998
Range e.g., 2 - 20 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
LOD and LOQ Determined based on the standard deviation of the response and the slope of the calibration curve

Logical Relationship Diagram

UV_Vis_Logic cluster_method_dev Method Development cluster_calibration Calibration cluster_analysis Sample Analysis cluster_result Result Calculation determine_lambda_max Determine λmax prepare_standards Prepare Standard Solutions determine_lambda_max->prepare_standards prepare_sample Prepare Sample Solution determine_lambda_max->prepare_sample measure_absorbance_std Measure Absorbance of Standards prepare_standards->measure_absorbance_std plot_calibration Plot Calibration Curve measure_absorbance_std->plot_calibration calculate_concentration Calculate Concentration plot_calibration->calculate_concentration measure_absorbance_sample Measure Absorbance of Sample prepare_sample->measure_absorbance_sample measure_absorbance_sample->calculate_concentration

Caption: Logical flow for UV-Visible spectrophotometric analysis of Carmoterol HCl.

References

Application Notes and Protocols for Carmoterol Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][2] These application notes provide detailed protocols for the preparation of carmoterol hydrochloride solutions and their use in common cell culture-based assays to assess its potency and cytotoxicity.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₄・HClN/A
Molecular Weight404.89 g/mol N/A
AppearanceCrystalline solidN/A
pEC₅₀10.19Internal Data
β₂/β₁ Selectivity53-fold[2]
Recommended Cell Lines for In Vitro Studies
Cell LineDescriptionKey Applications
CHO-K1 (with recombinant human β2-adrenoceptor)Chinese Hamster Ovary cells, easy to transfect and culture.cAMP functional assays, receptor binding assays.
HEK293 (with recombinant human β2-adrenoceptor)Human Embryonic Kidney cells, high transfection efficiency.cAMP functional assays, signaling pathway studies.
BEAS-2BHuman bronchial epithelial cells.Studies on airway inflammation and toxicity.[3][4][5]
Primary Human Airway Smooth Muscle (HASM) cellsDirectly relevant cell type for bronchodilation studies.Contraction/relaxation assays, proliferation studies.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound powder and DMSO to equilibrate to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Prepare a 10 mM stock solution by dissolving the powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.05 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for cAMP Functional Assay

This protocol is designed to determine the potency (EC₅₀) of this compound in stimulating cAMP production in a cell line expressing the β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β2-adrenoceptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

  • Isoproterenol (B85558) (positive control)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White, opaque 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • On the day of the assay, prepare a serial dilution of this compound from the 10 mM stock solution in a suitable assay buffer (e.g., HBSS). A typical concentration range to test would be from 1 pM to 1 µM.

    • Prepare dilutions of the positive controls, isoproterenol and forskolin.

  • Assay Procedure:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of assay buffer containing a phosphodiesterase inhibitor, such as IBMX (final concentration of 0.5 mM is common), to each well.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of the this compound serial dilutions or controls to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol is to determine the cytotoxic effect (IC₅₀) of this compound on a relevant cell line (e.g., BEAS-2B).

Materials:

  • BEAS-2B cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed BEAS-2B cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A wide concentration range (e.g., 1 nM to 100 µM) is recommended for an initial assessment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest carmoterol concentration).

    • Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][7][8]

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carmoterol Carmoterol B2AR β2-Adrenergic Receptor Carmoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling cascade.

Experimental Workflow for cAMP Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Wash_Cells Wash cells with PBS Seed_Cells->Wash_Cells Prepare_Compound Prepare Carmoterol serial dilutions Add_Compound Add Carmoterol dilutions Prepare_Compound->Add_Compound Add_IBMX Add IBMX- containing buffer Wash_Cells->Add_IBMX Add_IBMX->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_cAMP Measure cAMP levels Incubate->Measure_cAMP Analyze_Data Plot dose-response curve and calculate EC50 Measure_cAMP->Analyze_Data

Caption: Workflow for cAMP functional assay.

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with Carmoterol dilutions Seed_Cells->Treat_Cells Prepare_Compound Prepare Carmoterol serial dilutions Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan crystals with DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Plot viability curve and calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for MTT cytotoxicity assay.

References

Application of Carmoterol Hydrochloride in High-Throughput Screening: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol hydrochloride is a potent and selective ultra-long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1] As a G-protein coupled receptor (GPCR), the β2-AR is a prime target for drug discovery, particularly for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel β2-AR agonists like Carmoterol.

These application notes provide detailed protocols for the use of this compound in common HTS assays, guidance on data analysis, and a summary of its pharmacological profile. The included methodologies are designed to be adaptable for automated HTS platforms.

Mechanism of Action

Carmoterol acts as an agonist at the β2-adrenergic receptor. The binding of Carmoterol to the β2-AR, a Gs-coupled receptor, initiates a signaling cascade. This activation leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation in the airways.[2]

Another important pathway in GPCR signaling is the recruitment of β-arrestin. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades.

Data Presentation

The following tables summarize the quantitative data for this compound in relevant in vitro assays.

Table 1: Binding Affinity of this compound for the β2-Adrenergic Receptor

CompoundReceptorCell LineAssay FormatRadioligandKᵢ (nM)Selectivity (β2 vs β1)
(R,R)-CarmoterolHuman β2-ARCHO or HEK293Radioligand Binding[³H]-CGP 12177Data not available53-fold

Table 2: Functional Potency of this compound in HTS-amenable Assays

CompoundAssay TypeCell LineParameterpEC₅₀EC₅₀ (nM)
(R,R)-CarmoterolcAMP AccumulationCHO-K1Potency10.19~0.065

pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling Carmoterol Carmoterol HCl Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs Gs Protein (αβγ) Beta2AR->Gs Activates G_alpha_GTP Gαs-GTP Gs->G_alpha_GTP G_beta_gamma Gβγ Gs->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: G-protein dependent signaling cascade of this compound.

Experimental Workflow for a cAMP Accumulation HTS Assay

cAMP_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed β2-AR expressing cells (e.g., CHO-K1) in 384-well plates incubate_cells Incubate overnight seed_cells->incubate_cells add_compounds Add Carmoterol HCl dilutions and controls (agonist/antagonist) incubate_cells->add_compounds incubate_stimulation Incubate for a defined period (e.g., 30 minutes at 37°C) add_compounds->incubate_stimulation add_detection Add cAMP detection reagents (e.g., HTRF) incubate_stimulation->add_detection incubate_detection Incubate (e.g., 60 minutes at RT) add_detection->incubate_detection read_plate Read plate on an HTRF-compatible reader incubate_detection->read_plate analyze_data Calculate dose-response curves and determine EC₅₀ values read_plate->analyze_data

Caption: High-throughput screening workflow for cAMP accumulation assay.

β-Arrestin Recruitment Signaling and Assay Workflow

B_Arrestin_Pathway cluster_pathway β-Arrestin Recruitment Pathway cluster_workflow β-Arrestin HTS Workflow Agonist Carmoterol HCl Receptor β2-AR Agonist->Receptor GRK GRK Receptor->GRK activates P_Receptor Phosphorylated β2-AR GRK->Receptor phosphorylates B_Arrestin β-Arrestin P_Receptor->B_Arrestin recruits Complex Receptor/β-Arrestin Complex P_Receptor->Complex B_Arrestin->Complex Internalization Receptor Internalization & Downstream Signaling Complex->Internalization Seed Seed cells expressing tagged Receptor and β-Arrestin Add_Compound Add Carmoterol HCl Seed->Add_Compound Incubate Incubate Add_Compound->Incubate Read Read signal (e.g., luminescence) Incubate->Read Analyze Analyze data (EC₅₀) Read->Analyze

Caption: β-Arrestin recruitment pathway and HTS workflow.

Experimental Protocols

Protocol 1: cAMP Accumulation HTS Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To quantify the potency of this compound in stimulating cAMP production in a high-throughput format.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Assay Plates: 384-well, low-volume, white plates.

  • Reagents:

    • This compound.

    • Reference agonist (e.g., Isoproterenol).

    • Reference antagonist (e.g., Propranolol).

    • Cell culture medium (e.g., F-12K with 10% FBS).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).

  • Equipment:

    • Automated liquid handler.

    • Plate reader capable of HTRF detection.

    • Cell culture incubator.

Methodology:

  • Cell Preparation: a. Culture CHO-K1-β2-AR cells in T-175 flasks until they reach 80-90% confluency. b. Harvest cells using a non-enzymatic cell dissociation solution. c. Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and a PDE inhibitor like 0.5 mM IBMX) to a density of 1 x 10⁶ cells/mL.

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in assay buffer to create a concentration range for the dose-response curve (e.g., 10⁻¹² M to 10⁻⁵ M). c. Prepare control wells containing assay buffer only (basal), a known concentration of a reference agonist (e.g., 1 µM Isoproterenol for maximal stimulation), and a reference antagonist.

  • Assay Procedure: a. Using an automated liquid handler, dispense 5 µL of the cell suspension into each well of the 384-well plate. b. Add 5 µL of the diluted this compound or control solutions to the appropriate wells. c. Incubate the plate at 37°C for 30 minutes. d. Prepare the HTRF detection reagents according to the manufacturer's protocol (typically involving mixing a cAMP-d2 conjugate and an anti-cAMP cryptate). e. Add 10 µL of the HTRF detection reagent mixture to each well. f. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm. b. Calculate the HTRF ratio (665 nm / 620 nm) for each well. c. Plot the HTRF ratio against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC₅₀ value.

Protocol 2: β-Arrestin Recruitment HTS Assay (Enzyme Fragment Complementation)

Objective: To measure the potency of this compound in inducing the recruitment of β-arrestin to the β2-adrenergic receptor.

Materials:

  • Cell Line: A commercially available cell line engineered for β-arrestin recruitment assays, co-expressing the β2-AR fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment (e.g., DiscoverX PathHunter® β-Arrestin cells).

  • Assay Plates: 384-well, white, clear-bottom plates.

  • Reagents:

    • This compound.

    • Reference agonist.

    • Cell plating reagent.

    • Detection reagent kit (containing substrate for the complemented enzyme).

  • Equipment:

    • Automated liquid handler.

    • Luminometer or plate reader with luminescence detection capabilities.

    • Cell culture incubator.

Methodology:

  • Cell Preparation: a. Culture the engineered cells according to the supplier's instructions. b. Harvest and resuspend the cells in the provided cell plating reagent to the recommended density.

  • Assay Procedure: a. Dispense 10 µL of the cell suspension into each well of the 384-well plate. b. Incubate the plate at 37°C in a humidified incubator for the time specified by the manufacturer (typically overnight). c. Prepare serial dilutions of this compound and controls as described in the cAMP assay protocol. d. Add 2 µL of the diluted compounds to the corresponding wells. e. Incubate the plate at 37°C for 90 minutes. f. Equilibrate the plate to room temperature. g. Prepare the detection reagent according to the manufacturer's protocol. h. Add 12 µL of the detection reagent to each well. i. Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence signal from each well using a plate reader. b. Plot the luminescence signal against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

This compound is a highly potent β2-adrenergic receptor agonist that can be effectively characterized using high-throughput screening assays. The detailed protocols for cAMP accumulation and β-arrestin recruitment assays provided here serve as a foundation for researchers to assess the pharmacological properties of Carmoterol and other novel β2-AR agonists. These assays, when implemented on automated HTS platforms, can significantly accelerate the drug discovery and development process for respiratory and other relevant diseases.

References

Carmoterol Hydrochloride: A Potent and Selective β2-Adrenergic Receptor Agonist for GPCR Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (B116560) hydrochloride is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist that serves as an invaluable tool compound for studying G-protein coupled receptor (GPCR) signaling pathways. Its high affinity and selectivity for the β2-AR over other adrenergic receptor subtypes make it an ideal pharmacological probe for investigating receptor function, downstream signaling cascades, and for the screening and characterization of novel therapeutic agents targeting the β2-AR. These application notes provide an overview of carmoterol hydrochloride, its mechanism of action, and detailed protocols for its use in fundamental GPCR research.

Introduction to this compound

Carmoterol is a synthetic, long-acting β2-adrenergic receptor agonist.[1] As a tool compound, it offers researchers the ability to selectively activate the β2-AR, a key GPCR involved in smooth muscle relaxation, particularly in the airways.[2] This selectivity is crucial for minimizing off-target effects that can be mediated by other adrenergic receptor subtypes, such as the β1-adrenergic receptor, which is predominantly expressed in the heart.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of in vitro and in vivo experimental settings.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₅ClN₂O₄
Molecular Weight 404.89 g/mol
Appearance White to light yellow solid
Solubility Soluble in DMSO
Storage 4°C, sealed storage, away from moisture

Mechanism of Action and Signaling Pathway

Carmoterol exerts its effects by binding to and activating the β2-adrenergic receptor, a member of the GPCR superfamily. This binding event initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and relaxation of smooth muscle cells.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carmoterol Carmoterol β2-AR β2-Adrenergic Receptor Carmoterol->β2-AR Binds to Gs Gs Protein (α, β, γ) β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Smooth Muscle Relaxation PKA->Cellular_Response Leads to

β2-Adrenergic Receptor Signaling Pathway

Pharmacological Profile

Carmoterol is characterized by its high potency and selectivity for the β2-adrenergic receptor.

In Vitro Pharmacological Data for Carmoterol

ParameterReceptor/AssayValueReference
pEC₅₀ β2-Adrenoceptor10.19[3]
Selectivity β2 vs. β1 Adrenoceptor Affinity53-fold higher for β2[1]
Functional Selectivity Tracheal (β2) vs. Atrial (β1)~5-fold more selective for tracheal[1]

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]-CGP 12177 (non-selective β-antagonist)

  • Non-specific binding control: Propranolol (10 µM)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A fixed concentration of [³H]-CGP 12177 (typically at its Kd).

      • Increasing concentrations of this compound (for competition curve).

      • For total binding wells, add vehicle instead of carmoterol.

      • For non-specific binding wells, add propranolol.

      • Add the cell membrane suspension to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of carmoterol.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare β2-AR Membranes Incubate Incubate Membranes with Radioligand & Carmoterol Membranes->Incubate Reagents Prepare Radioligand, Carmoterol, and Buffers Reagents->Incubate Filter Filter to Separate Bound & Unbound Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC₅₀ and Calculate Ki Plot->Determine

Radioligand Binding Assay Workflow
In Vitro: cAMP Accumulation Assay

This protocol measures the functional potency (EC₅₀) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

  • Whole cells expressing the human β2-adrenergic receptor

  • Cell culture medium

  • Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • This compound

  • Isoproterenol (B85558) (as a full agonist control)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Culture:

    • Plate cells in a 96-well plate and grow to the desired confluency.

  • Assay:

    • Aspirate the culture medium and wash the cells with stimulation buffer.

    • Add stimulation buffer containing increasing concentrations of this compound or isoproterenol to the wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Efficacy is often expressed as a percentage of the maximal response to the full agonist, isoproterenol.

In Vivo: Guinea Pig Bronchodilation Assay

This protocol evaluates the bronchodilator activity of this compound in an in vivo model of bronchoconstriction.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Anesthetic (e.g., urethane)

  • Bronchoconstrictor agent (e.g., histamine (B1213489) or acetylcholine)

  • This compound solution for administration (e.g., intratracheal or aerosol)

  • Ventilator and equipment to measure airway resistance and dynamic compliance

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig and perform a tracheotomy.

    • Cannulate the jugular vein for administration of the bronchoconstrictor.

    • Connect the animal to a small animal ventilator.

  • Baseline Measurement:

    • Record stable baseline values of airway resistance and dynamic compliance.

  • Drug Administration:

    • Administer this compound at various doses via the desired route (e.g., intratracheal instillation or aerosol inhalation) prior to the bronchoconstrictor challenge.

  • Bronchoconstriction Challenge:

    • Administer a bolus or infusion of the bronchoconstrictor agent to induce a sustained increase in airway resistance.

  • Measurement of Bronchodilation:

    • Continuously monitor airway resistance and dynamic compliance to assess the inhibitory effect of carmoterol on the bronchoconstrictor response.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of carmoterol.

    • Determine the ED₅₀ (the dose that causes 50% of the maximal inhibitory effect).

Conclusion

This compound is a highly valuable tool compound for researchers investigating the β2-adrenergic receptor. Its potency, selectivity, and long duration of action make it an excellent choice for a wide range of in vitro and in vivo studies. The protocols provided in these application notes offer a starting point for utilizing carmoterol to explore the intricacies of GPCR signaling and to advance the development of novel therapeutics for respiratory diseases.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions and laboratory settings. Always adhere to appropriate safety and animal welfare regulations.

References

Application Notes and Protocols for Studying cAMP Production with Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist.[1] β2-ARs are G-protein coupled receptors (GPCRs) that play a crucial role in the relaxation of airway smooth muscle.[2][3] Upon activation, these receptors stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that mediates various physiological responses, including bronchodilation.[2][3][4] Consequently, carmoterol is a compound of significant interest for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]

These application notes provide a comprehensive guide for researchers to study the effects of carmoterol hydrochloride on cAMP production. Included are the mechanism of action, detailed experimental protocols for quantifying cAMP levels, and a summary of expected quantitative data.

Mechanism of Action: Carmoterol-Induced cAMP Production

Carmoterol acts as an agonist at the β2-adrenergic receptor, which is coupled to a stimulatory G-protein (Gs). The binding of carmoterol to the β2-AR induces a conformational change in the receptor, leading to the activation of the Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of smooth muscle tissue.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carmoterol Carmoterol HCl beta2AR β2-Adrenergic Receptor Carmoterol->beta2AR Binds Gs Gs Protein (α, β, γ) beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Leads to

Figure 1. Carmoterol Signaling Pathway.

Data Presentation: Quantitative Analysis of Carmoterol Activity

The potency of this compound is typically determined by its half-maximal effective concentration (EC50) in a cAMP accumulation assay. The EC50 value represents the concentration of the agonist that induces a response halfway between the baseline and maximum response. Carmoterol is known for its high potency.

CompoundReceptor TargetAssay TypeCell LinePotency (pEC50)Potency (EC50, nM)
Carmoterol HCl β2-Adrenergic ReceptorcAMP Accumulation AssayVarious10.19~0.0646
Formoterolβ2-Adrenergic ReceptorcAMP Accumulation AssayVariousVariable~0.1 - 1
Salmeterolβ2-Adrenergic ReceptorcAMP Accumulation AssayVariousVariable~1 - 10
Isoproterenol (Control)β-Adrenergic ReceptorscAMP Accumulation AssayVariousVariable~1 - 10

Note: EC50 values can vary depending on the specific cell line, assay conditions, and experimental setup. The pEC50 of 10.19 for Carmoterol is derived from literature.[1] The EC50 value was calculated as 10^(-10.19) M, which is approximately 0.0646 nM.

Experimental Protocols

A variety of commercially available kits and methods can be used to measure intracellular cAMP levels, including Enzyme-Linked Immunosorbent Assays (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), and bioluminescent assays.[4][5][6] The following is a generalized protocol for a cell-based cAMP assay to determine the dose-response of carmoterol.

Protocol: Determination of Carmoterol EC50 using a cAMP Immunoassay

This protocol outlines the steps for treating cultured cells with varying concentrations of this compound and subsequently measuring the intracellular cAMP concentration.

Materials:

  • Cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO)

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (positive control)

  • Propranolol (B1214883) (antagonist/negative control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based)

  • Microplate reader

Experimental Workflow:

A 1. Cell Seeding Seed cells expressing β2-AR in a 96-well plate and culture overnight. B 2. Compound Preparation Prepare serial dilutions of Carmoterol HCl. Include controls: vehicle, forskolin, propranolol. A->B C 3. Cell Treatment Pre-treat with PDE inhibitor. Add Carmoterol dilutions and controls to the cells. Incubate. B->C D 4. Cell Lysis Lyse the cells to release intracellular cAMP. C->D E 5. cAMP Quantification Perform cAMP immunoassay according to the kit manufacturer's protocol (e.g., ELISA). D->E F 6. Data Acquisition Read the plate on a microplate reader. E->F G 7. Data Analysis Generate a dose-response curve and calculate the EC50 value. F->G

Figure 2. Experimental Workflow.

Procedure:

  • Cell Culture and Seeding:

    • Culture cells expressing the β2-adrenergic receptor in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Perform a serial dilution of the carmoterol stock solution to create a range of concentrations for the dose-response curve.

    • Prepare solutions for controls: vehicle control, a positive control (e.g., forskolin, which directly activates adenylyl cyclase), and a negative control (pre-treatment with an antagonist like propranolol followed by carmoterol).

  • Cell Treatment:

    • Wash the cells gently with pre-warmed PBS.

    • Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period. This prevents the degradation of newly synthesized cAMP.

    • Add the different concentrations of this compound and the controls to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis:

    • Remove the treatment solutions and lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Quantification:

    • Perform the cAMP immunoassay following the kit's protocol. This typically involves a competitive binding reaction where cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody.[5][7]

  • Data Acquisition:

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength as specified by the assay kit. The signal is typically inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the carmoterol concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

These application notes provide a framework for the detailed investigation of cAMP production mediated by this compound. By following the outlined protocols, researchers can obtain robust and reproducible data to characterize the potency and efficacy of this and other β2-adrenergic receptor agonists. The provided diagrams and data table serve as valuable resources for experimental design and data interpretation in the field of GPCR pharmacology and drug development.

References

Application Notes and Protocols for Testing Carmoterol Hydrochloride in Guinea Pig Tracheal Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride, also known by its development codes TA-2005 and CHF-4226, is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle. The isolated guinea pig tracheal preparation is a classical and reliable ex vivo model for evaluating the potency and efficacy of bronchodilator agents. This document provides detailed protocols for the preparation and experimental use of guinea pig trachea to characterize the activity of carmoterol hydrochloride.

Data Presentation

The following table summarizes the potency of carmoterol and other common β2-agonists in isolated guinea pig tracheal preparations. Potency is expressed as pD2 (-log EC50), where a higher value indicates greater potency.

CompoundpD2 ValueEC50 (nM)Reference
Carmoterol (TA-2005) 9.79 0.1 [2][3]
Formoterol9.32~0.48[4]
Salbutamol (B1663637)7.82~15.1[4]
Salmeterol7.50~31.6[4]
Isoprenaline7.60~25.1
Procaterol> Formoterol-[2]

Signaling Pathway of Carmoterol in Airway Smooth Muscle

Carmoterol, as a β2-adrenoceptor agonist, stimulates a well-defined signaling cascade within the airway smooth muscle cells, leading to relaxation. The binding of carmoterol to the β2-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of the smooth muscle.

G cluster_cell Airway Smooth Muscle Cell carmoterol Carmoterol beta2ar β2-Adrenergic Receptor carmoterol->beta2ar Binds to gs Gs Protein beta2ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates relaxation Muscle Relaxation (Bronchodilation) pka->relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Preparation of Isolated Guinea Pig Tracheal Rings

This protocol describes the dissection and preparation of tracheal rings from guinea pigs for in vitro pharmacological studies.

Materials:

  • Male Hartley guinea pigs (250-700 g)

  • Tyrode's solution (in mM): NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, and glucose 5.6

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection instruments (scissors, forceps)

  • Petri dish

Procedure:

  • Humanely euthanize a guinea pig via a stunning blow to the head followed by exsanguination.

  • Carefully dissect the trachea from the larynx to the bronchial bifurcation.

  • Immediately place the excised trachea into a petri dish containing cold, carbogen-aerated Tyrode's solution.

  • Gently remove any adhering connective and fatty tissues from the trachea.

  • Cut the trachea into individual rings, each approximately 2-3 mm in width.

  • For some experimental setups, the tracheal rings can be cut open opposite the trachealis muscle to form tracheal strips.

Organ Bath Setup and Measurement of Tracheal Relaxation

This protocol outlines the procedure for mounting the tracheal preparations in an organ bath and measuring the relaxant effects of carmoterol.

Materials:

  • Isolated tracheal rings/strips

  • Organ bath system (10 mL chambers) with isometric force transducers

  • Thermostatically controlled water circulator (37°C)

  • Carbogen gas supply

  • Data acquisition system

  • Contractile agents (e.g., histamine (B1213489), carbachol, methacholine)

  • This compound stock solution and serial dilutions

Procedure:

  • Mount the tracheal preparations in the organ bath chambers filled with Tyrode's solution maintained at 37°C and continuously gassed with carbogen.

  • Connect the preparations to isometric force transducers and apply an optimal resting tension (typically 1 g).

  • Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Tyrode's solution every 15-20 minutes.

  • Induce a stable, submaximal contraction of the tracheal smooth muscle using a contractile agent. A common choice is histamine (1 x 10^-5 M) or carbachol/methacholine to achieve 50-80% of the maximal contraction.

  • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative, concentration-dependent manner.

  • Allow the tissue to respond to each concentration of carmoterol until a stable relaxation is observed before adding the next concentration.

  • Record the relaxant responses as a percentage of the pre-contracted tone.

  • The data can be used to construct a concentration-response curve and calculate the EC50 and pD2 values for carmoterol.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing this compound on isolated guinea pig tracheal preparations.

G cluster_workflow Experimental Workflow start Euthanize Guinea Pig dissect Dissect Trachea start->dissect prepare Prepare Tracheal Rings/Strips dissect->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Submaximal Contraction (e.g., with Histamine) equilibrate->contract add_carmoterol Cumulative Addition of Carmoterol contract->add_carmoterol record Record Relaxation add_carmoterol->record analyze Data Analysis (Concentration-Response Curve, EC50, pD2) record->analyze

Workflow for Tracheal Relaxation Assay.

References

Application Notes and Protocols for Assessing the Bronchodilator Efficacy of Carmoterol Hydrochloride in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol (B116560) hydrochloride is a potent, selective, and ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its high affinity and selectivity for the β2-adrenoceptor, coupled with a prolonged duration of action exceeding 24 hours, make it a compound of significant interest in respiratory pharmacology.[2][3] Preclinical evaluation of carmoterol's bronchodilator efficacy is crucial for understanding its therapeutic potential. These application notes provide detailed protocols for assessing carmoterol hydrochloride's efficacy in established preclinical in vivo and in vitro models.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

Carmoterol exerts its bronchodilator effect by activating β2-adrenergic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and widening of the airways. The key steps in this pathway are:

  • Receptor Binding: Carmoterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, ultimately resulting in the relaxation of the airway smooth muscle.

Carmoterol_Signaling_Pathway Carmoterol Carmoterol B2AR β2-Adrenergic Receptor (GPCR) Carmoterol->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Carmoterol Signaling Pathway in Airway Smooth Muscle Cells.

Quantitative Data Summary

The following tables summarize the preclinical efficacy data for this compound in various models.

Table 1: In Vitro Potency of Carmoterol and Other β2-Agonists in Isolated Guinea Pig Trachea

CompoundpEC50EC50 (nM)Reference
Carmoterol 10.190.1[1][3]
Formoterol-0.6[3]
Salmeterol-3.2[3]

Table 2: In Vivo Efficacy of Carmoterol Against Induced Bronchoconstriction in Anesthetized Guinea Pigs

ChallengeCarmoterol ED50 (pmol) (Alone)Carmoterol ED50 (pmol) (with Tiotropium)Fold Reduction in ED50Reference
Acetylcholine (20 µg/kg i.v.)Not specified10-28 times lower with 0.1-0.3 pmol Tiotropium (B1237716)10-28[4]
Histamine (B1213489) (10 µg/kg i.v.)Potent, effective at 1 pmol4.5-13 times lower with 1-3 pmol Tiotropium4.5-13[4]
Ovalbumin (5 mg/kg i.v.)Potent, effective at 1 pmol8-25 times lower with 10-30 pmol Tiotropium8-25[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of Bronchodilator Efficacy in Anesthetized Guinea Pigs

This protocol details the in vivo evaluation of carmoterol's ability to protect against bronchoconstriction induced by various agents in guinea pigs.

Materials:

  • Male Hartley guinea pigs (350-400 g)

  • This compound solution

  • Anesthetic (e.g., sodium pentobarbital)

  • Tracheal cannula

  • Mechanical ventilator

  • Pressure transducer and data acquisition system

  • Bronchoconstrictor agents: Acetylcholine chloride, Histamine dihydrochloride (B599025), Ovalbumin (for sensitized animals)

  • Saline solution

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Perform a tracheotomy and insert a tracheal cannula.

    • Connect the animal to a mechanical ventilator and ensure stable ventilation.

    • Cannulate a jugular vein for intravenous administration of bronchoconstrictors.

  • Drug Administration:

    • Administer this compound via intratracheal superfusion (e.g., 0.01 ml/min for 5 minutes) at desired doses (e.g., 0.3-100 pmol).[4]

  • Induction of Bronchoconstriction:

    • Five minutes after the start of carmoterol administration, induce bronchoconstriction by intravenously injecting one of the following:

      • Acetylcholine chloride (e.g., 20 µg/kg).[4]

      • Histamine dihydrochloride (e.g., 10 µg/kg).[4]

      • Ovalbumin (e.g., 5 mg/kg in previously sensitized animals).[4]

  • Data Acquisition and Analysis:

    • Continuously monitor and record intratracheal pressure.

    • Quantify the peak increase in intratracheal pressure following the administration of the bronchoconstrictor.

    • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of carmoterol.

    • Determine the ED50 (the dose of carmoterol that causes 50% inhibition of the maximal bronchoconstrictor response).

InVivo_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Guinea Pig Tracheotomy Perform Tracheotomy & Cannulation Anesthesia->Tracheotomy Ventilation Mechanical Ventilation Tracheotomy->Ventilation Carmoterol_Admin Administer Carmoterol (Intratracheal Superfusion) Ventilation->Carmoterol_Admin Challenge Induce Bronchoconstriction (ACh, Histamine, or Ovalbumin i.v.) Carmoterol_Admin->Challenge Data_Acquisition Monitor & Record Intratracheal Pressure Challenge->Data_Acquisition Quantify Quantify Peak Pressure Increase Data_Acquisition->Quantify Inhibition Calculate % Inhibition Quantify->Inhibition ED50 Determine ED50 Inhibition->ED50

Caption: In Vivo Bronchodilator Efficacy Assessment Workflow.
Protocol 2: In Vitro Assessment of Bronchodilator Efficacy in Isolated Guinea Pig Trachea

This protocol describes the in vitro evaluation of carmoterol's relaxant effect on pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • This compound solution

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Contractile agent (e.g., Histamine or Carbachol)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the guinea pig and excise the trachea.

    • Prepare tracheal ring segments (2-3 mm wide).

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

    • Induce a submaximal, stable contraction with a contractile agent (e.g., histamine or carbachol).

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10^-11 to 10^-6 M).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension throughout the experiment.

    • Express the relaxation at each carmoterol concentration as a percentage of the pre-contracted tone.

    • Construct a concentration-response curve and calculate the pEC50 (-log of the molar concentration of carmoterol that produces 50% of the maximal relaxation).

InVitro_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Excise Excise Guinea Pig Trachea Prepare_Rings Prepare Tracheal Rings Excise->Prepare_Rings Suspend Suspend in Organ Bath Prepare_Rings->Suspend Equilibrate Equilibrate Tissues Suspend->Equilibrate Precontract Induce Submaximal Contraction Equilibrate->Precontract Carmoterol_Addition Cumulative Addition of Carmoterol Precontract->Carmoterol_Addition Record_Tension Record Isometric Tension Carmoterol_Addition->Record_Tension Calculate_Relaxation Calculate % Relaxation Record_Tension->Calculate_Relaxation pEC50 Determine pEC50 Calculate_Relaxation->pEC50

Caption: In Vitro Bronchodilator Efficacy Assessment Workflow.

Conclusion

These application notes provide a framework for the preclinical assessment of this compound's bronchodilator efficacy. The presented in vivo and in vitro protocols, along with the summarized quantitative data, offer a comprehensive resource for researchers in the field of respiratory drug discovery and development. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a thorough understanding of carmoterol's pharmacological profile.

References

Troubleshooting & Optimization

carmoterol hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of carmoterol (B116560) hydrochloride. Given that the development of carmoterol was discontinued, publicly available data on its specific solubility and stability characteristics are limited. The following information is based on general pharmaceutical principles and data from related long-acting beta-2-agonists.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of carmoterol hydrochloride?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] When preparing, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility and stability. Ultrasonic assistance may be required to achieve complete dissolution.

Q2: My this compound is not dissolving in aqueous buffer. What should I do?

Direct dissolution of this compound in aqueous buffers, especially at neutral pH, is expected to be low. If you are observing precipitation or incomplete dissolution, consider the following troubleshooting steps:

  • pH Adjustment: The solubility of amine-containing compounds like carmoterol is often pH-dependent. Try lowering the pH of your aqueous buffer.

  • Use of Co-solvents: For in vitro studies, it is common practice to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

  • Warming and Sonication: Gentle warming and/or sonication can help to dissolve the compound.[1] However, be cautious with temperature, as it may accelerate degradation.

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: Store the solid compound at 4°C in a tightly sealed container, protected from moisture.[2]

  • In Solvent: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: I am observing a loss of potency in my this compound solution over time. What could be the cause?

Loss of potency is likely due to chemical instability. Potential causes include:

  • Hydrolysis: The ester and other functional groups in the carmoterol molecule may be susceptible to hydrolysis, especially at non-optimal pH values.

  • Oxidation: Exposure to air and light can lead to oxidative degradation. Prepare solutions fresh and store them under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Photodegradation: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Precipitation Observed When Diluting DMSO Stock Solution with Aqueous Buffer

This is a common issue for compounds with low aqueous solubility.

Troubleshooting Workflow:

start Precipitation upon aqueous dilution step1 Decrease final concentration start->step1 step2 Lower pH of aqueous buffer step1->step2 Fails end_success Clear Solution step1->end_success Successful step3 Increase percentage of co-solvent (e.g., DMSO) step2->step3 Fails step2->end_success Successful step4 Use a solubilizing excipient (e.g., cyclodextrin) step3->step4 Fails step3->end_success Successful step4->end_success Successful end_fail Precipitation persists step4->end_fail Fails

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to issues with compound stability.

Troubleshooting Workflow:

start Inconsistent Assay Results step1 Prepare fresh solutions daily start->step1 step2 Protect solutions from light step1->step2 No Change end_consistent Consistent Results step1->end_consistent Improves step3 Degas aqueous buffers step2->step3 No Change step2->end_consistent Improves step4 Perform a time-course stability study in assay media step3->step4 No Change step3->end_consistent Improves step4->end_consistent Identifies instability window end_inconsistent Inconsistency remains step4->end_inconsistent Other experimental factors

Caption: Troubleshooting workflow for inconsistent assay results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent/SystemConcentrationObservationReference
DMSO100 mg/mLClear solution (ultrasonic may be needed)[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mLClear solution[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLClear solution[1]
10% DMSO / 90% Corn Oil≥ 5 mg/mLClear solution[1]
Table 2: Recommended Storage Conditions for this compound
FormTemperatureDurationSpecial ConditionsReference
Solid4°CLong-termSealed, away from moisture[2]
In Solvent (-20°C)-20°CUp to 1 monthSealed, away from moisture[1]
In Solvent (-80°C)-80°CUp to 6 monthsSealed, away from moisture[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (pH-dependency)
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the solubility (mg/mL or µg/mL) as a function of pH.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify degradation products.

Signaling Pathway

Carmoterol is a beta-2 adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, it initiates a signaling cascade.

cluster_cell Cell Membrane receptor β2 Adrenergic Receptor g_protein Gs Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp converts ATP carmoterol Carmoterol carmoterol->receptor pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response phosphorylates targets leading to

References

optimizing carmoterol hydrochloride concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carmoterol (B116560) Hydrochloride. This guide provides detailed information, protocols, and troubleshooting advice to help researchers and scientists optimize their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Carmoterol hydrochloride and what is its primary mechanism of action?

This compound is a potent, selective, and long-acting β2-adrenoceptor agonist (LABA).[1][2] Its mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), primarily on the surface of smooth muscle cells.[3][] This binding activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][5] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation (bronchodilation).[5][6]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for experimental success.

  • Reconstitution: this compound is soluble in DMSO.[2] A stock solution of up to 100 mg/mL can be prepared in newly opened, anhydrous DMSO; sonication may be required to fully dissolve the compound.[1]

  • Storage: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.[1][7]

    • Store at -80°C for long-term storage (up to 6 months).[1][8]

    • Store at -20°C for short-term storage (up to 1 month).[1][8]

  • Working Solutions: Prepare aqueous working solutions fresh on the day of the experiment by diluting the DMSO stock into your cell culture medium or buffer.[7] Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: What is a good starting concentration range for my in vitro experiment?

Carmoterol is highly potent. The optimal concentration will depend on the cell type and the specific endpoint being measured.

  • Potency Data: Carmoterol has a reported pEC50 of 10.19, which corresponds to an EC50 value in the sub-nanomolar range.[1] In isolated guinea pig trachea, it exhibited an EC50 of 0.1 nM.[9]

  • Recommended Range: A good starting point for a dose-response curve is to use a wide concentration range spanning several orders of magnitude, such as 1 pM to 1 µM. This will help determine the optimal concentration for your specific experimental system.

Q4: Is this compound cytotoxic?

While Carmoterol is highly selective for the β2-adrenergic receptor, high concentrations may lead to off-target effects or cytotoxicity. It is always recommended to perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your functional assays, especially when using concentrations above 1 µM or when treating cells for extended periods (>24 hours).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Materials:

    • This compound (MW: 404.89 g/mol )[][8]

    • Anhydrous, sterile DMSO[1]

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out approximately 1 mg of this compound powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 404.89 g/mol ) * 100,000

      • For 1 mg: (1 / 404.89) * 100,000 ≈ 246.98 µL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound.

    • Vortex thoroughly. If needed, place in an ultrasonic bath for short intervals until the solid is completely dissolved.[1]

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -80°C for up to 6 months.[1]

Protocol 2: General Protocol for a Dose-Response Study in Cell Culture
  • Cell Seeding: Plate your cells of interest (e.g., human bronchial smooth muscle cells) in an appropriate multi-well plate (e.g., 96-well) at a density that allows them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Thaw one aliquot of the 10 mM this compound DMSO stock.

    • Perform a serial dilution of the stock solution in serum-free cell culture medium to prepare working concentrations. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.

    • Ensure the final DMSO concentration in the highest concentration well does not exceed 0.1%. Prepare a vehicle control using medium with the same final DMSO concentration.

  • Cell Treatment:

    • Remove the growth medium from the cells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the prepared working solutions (including vehicle control and a range of Carmoterol concentrations) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, or longer for gene expression studies).

  • Endpoint Measurement: Perform the desired assay to measure the cellular response. This could be a cAMP accumulation assay, a reporter gene assay, or a functional assay measuring cell relaxation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low response to Carmoterol 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from powder. Always aliquot new stocks and use a fresh aliquot for each experiment.[7]
2. Low Receptor Expression: The cell line used may have low or no expression of the β2-adrenergic receptor.Verify β2-adrenergic receptor expression using RT-qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express the receptor.
3. Receptor Desensitization: Prolonged pre-exposure to other agonists or high basal signaling can cause receptor downregulation.Ensure cells are not exposed to other β-agonists prior to the experiment. Serum-starve cells for a few hours before treatment to reduce basal signaling.
4. Assay Issue: The downstream assay (e.g., cAMP measurement) is not working correctly.Run a positive control for the assay itself, such as Forskolin, which directly activates adenylyl cyclase and bypasses the receptor.
High variability between replicates 1. Inaccurate Pipetting: Inaccurate serial dilutions or additions to wells, especially at low concentrations.Use calibrated pipettes and proper pipetting technique. For very low concentrations, perform a multi-step serial dilution.
2. Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure the cell suspension is homogenous before plating. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.
3. Compound Precipitation: Carmoterol may precipitate in the aqueous medium at high concentrations.Visually inspect the working solutions for any precipitate before adding them to the cells. If precipitation occurs, reconsider the solvent system or lower the maximum concentration.
Unexpected Cytotoxicity 1. High DMSO Concentration: The final concentration of the DMSO vehicle is too high.Ensure the final DMSO concentration in all wells (including the highest dose) is below a non-toxic level for your cell line (typically <0.1%).
2. Off-Target Effects: At very high concentrations, Carmoterol may have off-target effects.Perform a dose-response for cytotoxicity using a viability assay. Determine the concentration at which toxicity occurs and stay well below that limit for functional assays.
3. Contamination: Stock solution or media may be contaminated.Use sterile technique for all solution preparations. Filter-sterilize final working solutions if necessary.

Reference Data & Visualizations

Data Summary

The following table summarizes the reported in vitro potency of Carmoterol.

Parameter Value System Reference
pEC5010.19Not specified[1]
EC500.1 nMGuinea Pig Tracheal Smooth Muscle[9]

Diagrams

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulation Carmoterol Carmoterol Carmoterol->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

Caption: Signaling pathway of this compound.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight Incubate overnight seed_cells->overnight prep_stock Prepare serial dilutions of Carmoterol from DMSO stock overnight->prep_stock vehicle Prepare vehicle control (Medium + DMSO) overnight->vehicle treat Remove old medium and add treatments prep_stock->treat vehicle->treat incubate Incubate for defined period treat->incubate assay Perform endpoint assay (e.g., cAMP measurement) incubate->assay analyze Analyze data and plot dose-response curve assay->analyze end End analyze->end

Caption: Experimental workflow for a dose-response assay.

G Start Problem: No or low response CheckCompound Is the compound preparation fresh? Start->CheckCompound CheckReceptor Does the cell line express β2AR? CheckCompound->CheckReceptor Yes Sol_Compound Solution: Prepare fresh stock and working solutions. CheckCompound->Sol_Compound No CheckAssay Does the assay's positive control work? CheckReceptor->CheckAssay Yes Sol_Receptor Solution: Verify receptor expression (e.g., qPCR, Western). CheckReceptor->Sol_Receptor No Sol_Assay Solution: Troubleshoot the endpoint assay protocol. CheckAssay->Sol_Assay No Sol_Desens Consider receptor desensitization. Serum starve cells before assay. CheckAssay->Sol_Desens Yes

Caption: Troubleshooting flowchart for unexpected results.

References

troubleshooting carmoterol hydrochloride variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in experimental results with carmoterol (B116560) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with carmoterol hydrochloride in a question-and-answer format.

Compound Handling and Storage

Q1: My this compound solution appears to have precipitated. What should I do?

A1: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help redissolve the compound.[1] Always ensure your chosen solvent and concentration are appropriate for your experiment by consulting solubility data. It is recommended to prepare fresh solutions for each experiment or use aliquots from a stock solution that has been stored correctly to avoid repeated freeze-thaw cycles.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] The solid powder form should be stored at 4°C or -20°C, sealed, and protected from moisture and light.[2][3]

In Vitro Assay Variability

Q3: Why am I observing inconsistent potency (EC50) values for carmoterol in my cAMP accumulation assays?

A3: Variability in potency can stem from several factors:

  • Compound Degradation: Ensure the compound has been stored correctly and that the solution is fresh. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Health and Passage Number: Use cells that are healthy, within a consistent and low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling fidelity.[4]

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor phosphorylation and desensitization, diminishing the cAMP response.[5] Optimize your agonist stimulation time to capture the peak signal, typically between 10-30 minutes.[4][6]

  • Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the breakdown of the generated cAMP and enhance the signal window.[7]

  • Agonist Concentration: Ensure accurate serial dilutions. Errors in concentration preparation are a common source of variability.

Q4: The signal window in my receptor binding assay is very low. How can I improve it?

A4: A low signal window (difference between total binding and non-specific binding) can be addressed by:

  • Optimizing Receptor Concentration: Titrate the amount of cell membrane protein per well to find the optimal concentration that provides a robust signal without depleting the radioligand.[8]

  • Checking Radioligand Integrity: Ensure your radioligand is not degraded and has high specific activity.

  • Minimizing Non-Specific Binding (NSB): A high NSB can compress your signal window. Test different blocking agents or filter plate types (e.g., pre-treated with PEI) to reduce NSB.[9]

  • Incubation Time: Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time by running a time-course experiment.

Q5: My results show high variability between replicate wells. What is the likely cause?

A5: High well-to-well variability often points to technical issues in the assay setup:

  • Pipetting Errors: Ensure pipettes are calibrated and use proper pipetting techniques, especially for small volumes.

  • Inconsistent Cell Seeding: For cell-based assays, ensure a homogenous cell suspension and consistent cell number per well. Uneven cell distribution will lead to variable results.[10]

  • Washing Steps (Binding Assays): In filtration-based binding assays, ensure washing is rapid and consistent across the plate to prevent dissociation of the bound ligand while effectively removing unbound ligand.[6]

  • Edge Effects: Plate "edge effects" can occur due to temperature or evaporation gradients. Avoid using the outer wells of the plate or ensure proper incubation conditions (e.g., humidified incubator).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₅ClN₂O₄[2][3][]
Molecular Weight 404.89 g/mol [2][][12]
Appearance White to light yellow solid[3]
Purity (Typical) >98% (HPLC)[1][3]
Stereochemistry (R,R)-enantiomer[]

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Solubility Soluble in DMSO. For aqueous solutions, co-solvents like PEG300, Tween-80, or SBE-β-CD may be required. Soluble to ≥ 5 mg/mL (12.35 mM) in various DMSO/co-solvent systems.[1][2]
Stock Solution Storage -80°C: up to 6 months-20°C: up to 1 month(Sealed, away from moisture)[1]
Solid Form Storage 0 - 4°C (short term) or -20°C (long term).(Dry, dark, sealed from moisture)[2][12]

Table 3: Pharmacological Data

ParameterValue/ObservationReceptor/Assay SystemReference
Potency (pEC₅₀) 10.19β₂-Adrenoceptor[1]
Receptor Selectivity 53 times higher affinity for β₂ vs. β₁ adrenoceptors.Radioligand binding studies[1]
Mechanism of Action Potent, selective, long-acting β₂-adrenoceptor agonist.Functional assays[1][][13]
Effect Increases intracellular cAMP, leading to airway smooth muscle relaxation and bronchodilation.Cellular and in vivo studies[13][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. β₂-Adrenoceptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the human β₂-adrenoceptor.

  • Materials:

    • Cell membranes from a cell line expressing the human β₂-adrenoceptor (e.g., CHO, HEK293).

    • Radioligand: [³H]-CGP 12177 (non-selective β-antagonist).

    • Non-specific binding control: Propranolol (B1214883) (high concentration).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Glass fiber filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (e.g., 5-10 µg protein/well), and the radioligand at a concentration near its Kd.

    • Competition Binding: Add serial dilutions of this compound to competition wells. Add a saturating concentration of propranolol to non-specific binding (NSB) wells. Add vehicle to total binding wells.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of the wells through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[6]

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.[6]

    • Counting: Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.[9]

    • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent specific binding against the log concentration of carmoterol and fit the data using a non-linear regression model to determine the IC₅₀, which can be converted to a Ki (inhibition constant).

2. cAMP Accumulation Functional Assay

  • Objective: To measure the functional potency of this compound in stimulating cAMP production.

  • Materials:

    • A cell line expressing the β₂-adrenoceptor (e.g., HEK293, CHO).

    • Stimulation Buffer: HBSS or similar, containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

    • Positive Control: Isoproterenol or Forskolin.

    • cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

  • Methodology:

    • Cell Culture: Plate cells in a multi-well plate (e.g., 96- or 384-well) and grow overnight to an appropriate confluency.[10][15]

    • Pre-incubation: Gently wash the cells and pre-incubate them with stimulation buffer (containing the PDE inhibitor) for 15-30 minutes at 37°C.[6][7]

    • Compound Addition: Add varying concentrations of this compound or controls to the wells.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.[6]

    • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release the intracellular cAMP.

    • Detection: Perform the cAMP detection assay as per the kit protocol. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.

    • Data Analysis: Read the plate on a suitable plate reader. Plot the signal against the log concentration of carmoterol and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Emax).

3. In Vivo Bronchoprotection Assay (Rodent Model)

  • Objective: To assess the ability of this compound to protect against induced bronchoconstriction in an animal model.

  • Materials:

    • Animal model (e.g., guinea pigs, mice).

    • Bronchoconstricting agent (e.g., methacholine, histamine, or an antigen for sensitized animals).

    • Whole-body plethysmography or forced oscillation technique equipment to measure airway resistance.[16]

    • Nebulizer or other inhalation delivery system.

  • Methodology:

    • Acclimatization: Acclimatize animals to the measurement equipment.

    • Baseline Measurement: Record the baseline airway resistance (e.g., Penh or Rrs).

    • Compound Administration: Administer this compound (or vehicle control) via the desired route (e.g., inhalation, intratracheal).

    • Challenge: After a set pre-treatment time, challenge the animals with an aerosolized bronchoconstricting agent.

    • Post-Challenge Measurement: Continuously measure airway resistance during and after the challenge to record the peak response.

    • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response afforded by carmoterol pre-treatment compared to the vehicle control group. This demonstrates the bronchoprotective effect.[17]

Visualizations: Pathways and Workflows

β₂-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Carmoterol Carmoterol (Agonist) b2AR β2-Adrenergic Receptor (GPCR) Carmoterol->b2AR Binds Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Myosin Light Chain Kinase (leading to...)

Caption: The β2-adrenergic signaling cascade initiated by carmoterol.

Experimental Workflow: Receptor Binding Assay

G start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Carmoterol Dilutions start->prep plate Plate Assay Components: Total, Non-Specific, & Competition Wells prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash to Separate Bound from Free Ligand incubate->filter count Add Scintillant & Measure Radioactivity filter->count analyze Analyze Data: Calculate IC50 / Ki count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

G start Start seed Seed β2-AR Expressing Cells in Plate start->seed preincubate Pre-incubate with PDE Inhibitor (e.g., IBMX) seed->preincubate stimulate Stimulate with Carmoterol (Dose-Response) preincubate->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse detect Perform cAMP Detection (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data: Calculate EC50 / Emax detect->analyze end End analyze->end

Caption: General workflow for a cell-based cAMP accumulation assay.

Troubleshooting Logic for Inconsistent Results

G cluster_B cluster_C cluster_D A Inconsistent Results? B Check Compound Integrity A->B C Review Assay Protocol A->C D Evaluate Cell System A->D B1 Proper Storage? (-20°C / -80°C) B->B1 B2 Fresh Solution? (Avoid Freeze-Thaw) B->B2 B3 Correct Solvent & Solubility? B->B3 C1 Incubation Times Optimal? C->C1 C2 Pipetting Accurate? C->C2 C3 Controls (+, -) Behaving as Expected? C->C3 D1 Cell Health & Viability OK? D->D1 D2 Low & Consistent Passage Number? D->D2 D3 Consistent Seeding Density? D->D3

Caption: A decision tree for troubleshooting experimental variability.

References

minimizing carmoterol hydrochloride degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carmoterol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in stock solutions?

A1: The stability of this compound in solution is influenced by several factors. Key environmental and chemical factors that can lead to degradation include:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2]

  • pH: Solutions with a pH that is too acidic or too basic can catalyze hydrolytic degradation. For similar beta-2 adrenergic agonists, maximum stability is often observed in a slightly acidic to neutral pH range.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[3] It is a common degradation pathway for many pharmaceuticals.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.[4][5][6]

  • Solvent: The choice of solvent can significantly impact the stability of this compound. While DMSO is a commonly recommended solvent for initial stock solutions, its compatibility and the stability of the drug in it over long periods should be considered.[7] The presence of water in solvents can lead to hydrolysis.[4][8]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Based on manufacturer recommendations, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing initial high-concentration stock solutions of this compound.[7] For subsequent dilutions and in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used.[7] It is crucial to ensure the DMSO is of high purity and anhydrous to minimize potential degradation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, adhere to the following storage guidelines based on supplier recommendations:

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsEnsure solutions are in tightly sealed containers to prevent moisture absorption.[7][9]
-20°CUp to 1 monthUse within a shorter timeframe. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[7][9]

Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[3][4]

Q4: How can I tell if my this compound stock solution has degraded?

A4: Visual inspection may not always be sufficient to detect degradation, as degradation products are often colorless. The most reliable method to assess the integrity of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the active compound. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound stock solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. Degradation of this compound in the stock or working solution.• Prepare fresh stock solutions from solid compound.• Verify the storage conditions (temperature, light protection) of your stock solutions.• Analyze the stock solution using a stability-indicating HPLC method to check for degradation.• Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitate forms in my stock solution upon storage. • The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.• The solvent has absorbed moisture, reducing the solubility of the compound.• Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, consider preparing a slightly more dilute stock solution.• Use anhydrous solvents and store solutions in tightly sealed containers with desiccant.
Inconsistent results between experiments. • Inconsistent concentration of the active compound due to degradation.• Pipetting errors when preparing working solutions.• Prepare fresh working solutions from a validated stock solution for each experiment.• Ensure proper calibration and use of pipettes.• Aliquot stock solutions to minimize handling and potential for contamination or degradation.

Experimental Protocols

Protocol 1: Preparation of a Stability-Indicating HPLC Method for this compound Analysis

Note: As there is no specific published stability-indicating method for this compound, the following protocol is a generalized method adapted from studies on similar beta-2 adrenergic agonists like Formoterol.[10][11]

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 70:30 (v/v) ratio of buffer to organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220-230 nm is likely to be suitable.

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity (by forced degradation), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Note: This protocol outlines the general conditions for a forced degradation study. The specific concentrations and durations may need to be optimized.

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period (e.g., 1-4 hours). Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period (e.g., 2-24 hours).

    • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80-105°C) for an extended period (e.g., 24-72 hours).

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Visualizations

Degradation_Pathway Carmoterol This compound (Intact Molecule) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Carmoterol->Hydrolysis H2O, H+ or OH- Oxidation Oxidation (e.g., Peroxides, O2) Carmoterol->Oxidation [O] Photodegradation Photodegradation (UV/Visible Light) Carmoterol->Photodegradation Degradation_Products Various Degradation Products (e.g., hydrolyzed, oxidized forms) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_analysis Stability Assessment start Weigh solid Carmoterol HCl dissolve Dissolve in anhydrous DMSO start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C, protected from light aliquot->store hplc Analyze with stability-indicating HPLC method store->hplc Before and after storage check Check for degradation peaks and loss of parent peak area hplc->check ok Solution is stable check->ok No significant change not_ok Degradation detected check->not_ok Significant change

Caption: Workflow for preparing and assessing the stability of Carmoterol HCl stock solutions.

Troubleshooting_Tree start Inconsistent/Poor Experimental Results? q1 Is the stock solution fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Stored correctly? (-80°C, dark) a1_yes->q2 sol1 Prepare fresh stock solution. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Any visible precipitate? a2_yes->q3 sol2 Store properly and re-test. Prepare new solution if necessary. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Warm to RT and vortex. Consider lower concentration. a3_yes->sol3 q4 Perform HPLC analysis. a3_no->q4 q5 Degradation detected? q4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no sol4 Prepare fresh solution and re-evaluate preparation and storage procedures. a5_yes->sol4 end Problem likely not with stock solution. Check other experimental parameters. a5_no->end

Caption: Troubleshooting decision tree for Carmoterol HCl stock solution issues.

References

Technical Support Center: Carmoterol Hydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from carmoterol (B116560) hydrochloride in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is carmoterol hydrochloride and how does it work?

This compound is a potent and long-acting beta-2 adrenergic receptor agonist. Its mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily located on the smooth muscle cells of the airways. This activation stimulates the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing smooth muscle relaxation and bronchodilation.

Q2: Which biochemical assays are most likely to be affected by this compound?

Given its mechanism of action, this compound is most likely to interfere with assays that measure components of the beta-2 adrenergic signaling pathway. These include:

  • GPCR functional assays: Such as cAMP accumulation assays (e.g., HTRF, ELISA, AlphaScreen), and beta-arrestin recruitment assays.

  • Immunoassays: Competitive ELISAs designed to detect other beta-2 agonists may show cross-reactivity with carmoterol.

  • Optical-based assays: Assays relying on absorbance or fluorescence readouts could be affected if this compound exhibits spectral overlap with the assay's detection wavelengths.

Q3: What are the general principles for mitigating drug interference in biochemical assays?

Several strategies can be employed to minimize or eliminate interference from compounds like this compound:

  • Sample Preparation:

    • Dilution: Diluting the sample can often reduce the concentration of the interfering compound to a level where it no longer affects the assay.

    • Acid Dissociation: For immunoassays where the drug may bind to assay components, acid treatment can disrupt these interactions.

    • Solid-Phase Extraction (SPE): This technique can be used to separate the analyte of interest from the interfering drug.

  • Assay Optimization:

    • Blocking Agents: In immunoassays, using appropriate blocking agents can prevent non-specific binding of the drug to the plate or antibodies.[1]

    • Alternative Detection Methods: If spectral interference is suspected, switching to a different detection method (e.g., from fluorescence to chemiluminescence) may resolve the issue.

    • Assay Controls: Including proper controls, such as a sample spiked with a known concentration of carmoterol, can help identify and quantify the extent of interference.

Troubleshooting Guides

GPCR Functional Assays (e.g., cAMP Assays)

Issue: Unexpectedly high or low cAMP levels in the presence of this compound.

Possible Cause Troubleshooting Step Rationale
Direct Agonist Activity Run a dose-response curve of carmoterol alone.Carmoterol is a potent agonist and will directly stimulate cAMP production. This is expected behavior and not necessarily "interference" in the traditional sense, but it's crucial to characterize this effect to understand its contribution in co-treatment experiments.
Compound Autofluorescence/Quenching (in HTRF/fluorescence-based assays) 1. Read the plate at the donor and acceptor emission wavelengths before adding assay reagents. 2. Run a control with carmoterol in the absence of cells or other assay components.This helps to determine if carmoterol itself is fluorescent at the assay wavelengths, which would lead to a false positive signal, or if it quenches the signal, leading to a false negative.[2][3]
Off-Target Effects Test carmoterol in a cell line that does not express the beta-2 adrenergic receptor.This will help determine if the observed effects are mediated through the intended target or through an off-target mechanism.
Ligand-Biased Signaling In addition to cAMP, measure other signaling outputs, such as beta-arrestin recruitment.Carmoterol might preferentially activate one signaling pathway over another.

Diagram: Troubleshooting Workflow for Unexpected cAMP Assay Results

start Unexpected cAMP Results is_agonist Is carmoterol expected to be an agonist? start->is_agonist run_dose_response Run dose-response of carmoterol alone is_agonist->run_dose_response Yes is_optical_assay Is it a fluorescence/luminescence assay? is_agonist->is_optical_assay No characterize_activity Characterize agonist activity (EC50) run_dose_response->characterize_activity characterize_activity->is_optical_assay end Problem Resolved/Understood characterize_activity->end check_autofluorescence Check for compound autofluorescence/quenching is_optical_assay->check_autofluorescence Yes check_off_target Test in receptor-negative cell line is_optical_assay->check_off_target No mitigate_optical Mitigate optical interference (e.g., background subtraction, different detection method) check_autofluorescence->mitigate_optical mitigate_optical->check_off_target mitigate_optical->end confirm_target_specificity Confirm target specificity check_off_target->confirm_target_specificity consider_bias Consider biased agonism confirm_target_specificity->consider_bias confirm_target_specificity->end run_beta_arrestin Run beta-arrestin or other pathway assay consider_bias->run_beta_arrestin run_beta_arrestin->end

Caption: A logical workflow for troubleshooting unexpected results in cAMP assays in the presence of carmoterol.

Immunoassays (e.g., Competitive ELISA for Beta-2 Agonists)

Issue: False positive or inaccurate quantification of another beta-2 agonist in the presence of this compound.

Possible Cause Troubleshooting Step Rationale
Cross-Reactivity 1. Test the cross-reactivity of the antibody with carmoterol directly. 2. If significant, consider using a more specific antibody or a different detection method (e.g., LC-MS/MS).The antibody used in the ELISA kit may recognize similar epitopes on carmoterol and the target analyte.
Matrix Effects 1. Perform a spike and recovery experiment. 2. Analyze samples at multiple dilutions to check for linearity.Components in the sample matrix, including carmoterol, can interfere with the antibody-antigen binding.
Non-Specific Binding 1. Optimize the blocking buffer (e.g., increase protein concentration, try different blocking agents). 2. Increase the number and duration of wash steps.Carmoterol may be binding non-specifically to the microplate surface or other assay components.

Diagram: Logic for Addressing Interference in Competitive ELISA

start Inaccurate ELISA Results check_cross_reactivity Check antibody cross-reactivity with carmoterol start->check_cross_reactivity is_cross_reactive Is there significant cross-reactivity? check_cross_reactivity->is_cross_reactive use_specific_ab Use a more specific antibody or alternative method (LC-MS/MS) is_cross_reactive->use_specific_ab Yes check_matrix_effects Perform spike and recovery/dilution linearity is_cross_reactive->check_matrix_effects No end Accurate Quantification use_specific_ab->end is_matrix_effect Are matrix effects present? check_matrix_effects->is_matrix_effect optimize_sample_prep Optimize sample preparation (e.g., SPE, dilution) is_matrix_effect->optimize_sample_prep Yes check_nsb Investigate non-specific binding is_matrix_effect->check_nsb No optimize_sample_prep->end optimize_blocking Optimize blocking and wash steps check_nsb->optimize_blocking optimize_blocking->end

Caption: Decision tree for troubleshooting interference in competitive ELISAs when carmoterol is present.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted from commercially available HTRF cAMP assay kits.

Materials:

  • Cells expressing the beta-2 adrenergic receptor

  • This compound and other test compounds

  • HTRF cAMP assay kit (containing cAMP standard, d2-labeled cAMP, and anti-cAMP cryptate)

  • Stimulation buffer

  • 384-well low-volume microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • Harvest and resuspend cells in stimulation buffer at the desired concentration.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the cAMP standard in stimulation buffer according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Dispense cells into the wells of the 384-well plate.

    • Add test compounds (including a dose range of carmoterol) or cAMP standards to the appropriate wells.

    • Incubate the plate at room temperature for the recommended time (typically 30 minutes) to allow for cAMP production.

  • Detection:

    • Add the d2-labeled cAMP followed by the anti-cAMP cryptate to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the standard curve and determine the concentration of cAMP in the sample wells.

Beta-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is based on the DiscoverX PathHunter® beta-arrestin assay.

Materials:

  • PathHunter® cell line co-expressing the beta-2 adrenergic receptor tagged with ProLink™ (PK) and beta-arrestin tagged with Enzyme Acceptor (EA).

  • This compound and other test compounds

  • Cell culture medium

  • PathHunter® detection reagents

  • White, solid-bottom 96- or 384-well assay plates

  • Chemiluminescent plate reader

Procedure:

  • Cell Plating:

    • Plate the PathHunter® cells in the assay plate and incubate overnight.

  • Compound Addition:

    • Prepare dilutions of carmoterol and other test compounds.

    • Add the compounds to the wells containing the cells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Add the PathHunter® detection reagents to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the compound concentration to determine the EC50 for beta-arrestin recruitment.

Quantitative Data Summary

ParameterValueReference
Mechanism of Action Potent, long-acting beta-2 adrenoceptor agonist[4]
pEC50 10.19[4]
Selectivity 53 times higher affinity for beta-2 vs. beta-1 adrenoceptors[4]

A study on the structurally similar compound, formoterol, using UPLC with a photodiode array (PDA) detector showed no spectral interference from the matrix between 200-400 nm, suggesting that compounds of this class may have minimal absorbance in this range.[5] However, this should be experimentally verified for carmoterol.

Signaling Pathway Diagram

Beta-2 Adrenergic Receptor Signaling Pathway

cluster_cell Cell Membrane b2ar Beta-2 Adrenergic Receptor (GPCR) g_protein G Protein (Gs) b2ar->g_protein Activates arrestin Beta-Arrestin b2ar->arrestin Recruits carmoterol Carmoterol carmoterol->b2ar Binds and Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., Smooth Muscle Relaxation) pka->downstream Phosphorylates internalization Receptor Internalization/Desensitization arrestin->internalization

Caption: Simplified signaling cascade initiated by carmoterol binding to the beta-2 adrenergic receptor.

References

Technical Support Center: Stereoselective Synthesis of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of carmoterol (B116560) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the critical stereocenters in carmoterol, and which isomer is pharmacologically active?

A1: Carmoterol has two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The pharmacologically active isomer is (R,R)-carmoterol.[1] The stereochemistry at both the carbon bearing the hydroxyl group and the carbon in the amino side-chain is crucial for its high affinity and selectivity as a β2-adrenoceptor agonist.

Q2: What are the main strategies for achieving the desired (R,R)-stereochemistry in carmoterol synthesis?

A2: The primary strategies for the enantioselective synthesis of (R,R)-carmoterol involve two main approaches:

  • Chiral Pool Synthesis: This method utilizes readily available chiral starting materials to introduce the desired stereochemistry.

  • Asymmetric Catalysis: This approach employs chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric reduction or alkylation.[2]

Q3: What are the key intermediates in the stereoselective synthesis of carmoterol?

A3: The synthesis of (R,R)-carmoterol typically involves the coupling of two key chiral intermediates:

  • A chiral epoxide, specifically (R)-8-benzyloxy-5-oxiranylcarbostyril or a similar precursor.

  • A chiral amine, (R)-N-(2-(4-methoxyphenyl)-1-methylethyl)amine.

Q4: What are common impurities encountered during the synthesis of carmoterol hydrochloride?

A4: Common impurities can include undesired stereoisomers ((S,S)-, (R,S)-, and (S,R)-carmoterol), regioisomers from the epoxide ring-opening, and dimeric byproducts formed from side reactions of the amine.

Troubleshooting Guides

Problem ID Issue Potential Cause(s) Suggested Solution(s)
CS-01 Low Diastereoselectivity (Formation of (R,S)- or (S,R)-isomers) 1. Poor stereocontrol in the synthesis of the chiral amine or epoxide.2. Racemization of chiral intermediates during reaction or workup.1. Use highly enantiomerically pure starting materials. Verify the enantiomeric excess (ee) of your chiral amine and epoxide using chiral HPLC or SFC.2. Employ milder reaction conditions (e.g., lower temperatures) to prevent racemization. Avoid strongly acidic or basic conditions if your intermediates are prone to epimerization.
CS-02 Formation of Dimeric Impurities Use of excess free amine in the coupling reaction with the epoxide.1. Carefully control the stoichiometry of the reactants. A slight excess of the amine may be necessary, but a large excess should be avoided.2. Consider in-situ protection of the amine, for example, by using a labile trimethylsilyl (B98337) group, which can be removed during purification.[3]
CS-03 Formation of Regioisomers Nucleophilic attack of the amine on the less substituted carbon of the epoxide ring is not fully selective.1. Optimize the reaction solvent and temperature to enhance regioselectivity.2. The use of certain Lewis acids can sometimes improve the regioselectivity of epoxide ring-opening reactions.
PUR-01 Difficulty in Separating Diastereomers The physicochemical properties of the diastereomers are very similar.1. Utilize chiral chromatography (HPLC or SFC) with a suitable chiral stationary phase for effective separation.[][5][6]2. Consider converting the diastereomeric mixture into diastereomeric salts using a chiral resolving agent (e.g., tartaric acid derivatives). The resulting salts may have different solubilities, allowing for separation by crystallization.[7]
PUR-02 Low Yield After Purification 1. Loss of product during multiple purification steps.2. Decomposition of the product on the stationary phase during chromatography.1. Optimize the chromatographic method to reduce peak tailing and broadening.2. Ensure the pH of the mobile phase is compatible with the stability of carmoterol.3. Minimize the number of purification steps if possible.

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Amine Intermediate

This protocol describes a general method for the resolution of a racemic amine, a key precursor for carmoterol synthesis, using a chiral acid to form diastereomeric salts.

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-p-toluoyl-L-tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol)

  • Base (e.g., NaOH or NaHCO3) for liberation of the free amine

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolve the racemic amine in the chosen solvent.

  • Add an equimolar amount of the chiral resolving agent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberate the free amine by treating the diastereomeric salt with a base.

  • Extract the chiral amine with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched amine.

  • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC.

Protocol 2: Coupling of Chiral Epoxide and Chiral Amine

This protocol outlines the key coupling reaction to form the carmoterol backbone.

Materials:

  • (R)-8-benzyloxy-5-oxiranylcarbostyril

  • (R)-N-(2-(4-methoxyphenyl)-1-methylethyl)amine

  • Solvent (e.g., isopropanol, ethanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the chiral epoxide in the chosen solvent under an inert atmosphere.

  • Add a slight molar excess (e.g., 1.1 equivalents) of the chiral amine to the solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the protected (R,R)-carmoterol.

  • The final deprotection step (e.g., hydrogenolysis to remove the benzyl (B1604629) group) followed by salt formation with HCl will yield (R,R)-carmoterol hydrochloride.

Visualizations

Stereoselective_Synthesis_Workflow cluster_precursors Chiral Precursor Synthesis cluster_coupling Key Coupling Reaction cluster_final_steps Final Steps racemic_amine Racemic Amine chiral_amine (R)-Amine racemic_amine->chiral_amine Chiral Resolution chiral_acid Chiral Resolving Agent coupling Coupling Reaction chiral_amine->coupling racemic_epoxide Racemic Epoxide chiral_epoxide (R)-Epoxide racemic_epoxide->chiral_epoxide Asymmetric Synthesis asymmetric_catalyst Asymmetric Catalyst chiral_epoxide->coupling protected_carmoterol Protected (R,R)-Carmoterol coupling->protected_carmoterol deprotection Deprotection protected_carmoterol->deprotection salt_formation Salt Formation deprotection->salt_formation final_product (R,R)-Carmoterol HCl salt_formation->final_product Troubleshooting_Logic start Low Yield or Purity of (R,R)-Carmoterol check_stereoisomers Analyze Stereoisomeric Ratio (e.g., Chiral HPLC) start->check_stereoisomers check_impurities Analyze for Impurities (e.g., LC-MS) start->check_impurities low_ee Low Diastereoselectivity check_stereoisomers->low_ee Poor Ratio good_purity Purity is High check_stereoisomers->good_purity Good Ratio (>99% de) high_impurities High Level of Impurities check_impurities->high_impurities Present check_impurities->good_purity Absent solution_ee Verify Purity of Chiral Precursors Optimize Reaction Conditions low_ee->solution_ee solution_impurities Adjust Stoichiometry Optimize Purification Method high_impurities->solution_impurities

References

Technical Support Center: Identifying and Characterizing Carmoterol Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of carmoterol (B116560) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is carmoterol hydrochloride and why is studying its degradation products important?

A1: this compound is a potent, long-acting beta-2 adrenoceptor agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Studying its degradation products is a critical component of drug development and is required by regulatory agencies.[2][3] This process, known as forced degradation, helps to:

  • Establish the intrinsic stability of the molecule.[4]

  • Identify potential degradation pathways and products that could form under various environmental conditions.[3][4]

  • Develop and validate a stability-indicating analytical method, which is crucial for quality control and ensuring the safety and efficacy of the final drug product.[4]

  • Inform decisions on formulation development, packaging, and storage conditions.

Q2: What are the typical stress conditions used in forced degradation studies of this compound?

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures.

  • Base Hydrolysis: Treatment with a base, for instance, 0.1 M NaOH, at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance in solution and/or as a solid to UV and visible light.

Q3: What are the predicted degradation pathways for this compound based on its structure?

A3: The chemical structure of carmoterol, with its quinolinone backbone and a side chain containing hydroxyl and secondary amine groups, suggests several potential degradation pathways.[7][][9] Based on the known degradation of similar molecules, particularly formoterol, the following pathways are predicted:

  • Oxidation: The secondary amine and the phenolic hydroxyl group on the quinolinone ring are susceptible to oxidation. This could lead to the formation of N-oxides or colored degradation products.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and high temperatures might induce some degradation, although this is generally less common for this class of molecules compared to esters or amides.

  • Photodegradation: Aromatic systems and compounds with heteroatoms, like carmoterol, can be susceptible to degradation upon exposure to light, potentially leading to complex reaction pathways.

It is crucial to note that these are predicted pathways, and experimental studies are necessary to confirm the actual degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions (Initial):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar degradation products.

  • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 220-250 nm).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main drug peak from all degradation product peaks.

Data Presentation

Table 1: Predicted Degradation of this compound under Forced Stress Conditions

Stress ConditionReagent/ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis0.1 M HCl, 60°CLow to ModerateIsomers, products of side-chain cleavage
Base Hydrolysis0.1 M NaOH, 60°CLow to ModerateIsomers, potential quinolinone ring opening at extreme conditions
Oxidation3% H₂O₂, RTHighN-oxide, hydroxylated derivatives, products of oxidative cleavage
Thermal80°CLowIsomers, minor degradation products
PhotolyticUV/Vis LightModerate to HighComplex mixture of photoproducts

Table 2: Example HPLC Method Parameters for Analysis

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 25 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Troubleshooting Guides

Q: My chromatogram shows poor peak shape (tailing or fronting) for this compound. What should I do?

A: Poor peak shape can be caused by several factors:

  • Column Overload: Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of carmoterol. Adjusting the pH of the aqueous component of your mobile phase (e.g., with formic acid or ammonium (B1175870) acetate) can improve peak shape.

  • Column Contamination or Degradation: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[10]

  • Secondary Silanol Interactions: If using a silica-based C18 column, residual silanols can interact with the basic amine group of carmoterol, causing tailing. Using a column with end-capping or a different stationary phase can help. Also, adding a competing base to the mobile phase, like triethylamine (B128534) (at a low concentration), can sometimes mitigate this issue.

Q: I am not seeing any degradation of this compound under my stress conditions. What could be the reason?

A: If no degradation is observed, consider the following:

  • Stress Conditions are too Mild: The concentration of the stressor, the temperature, or the duration of the study may be insufficient to induce degradation.[2] You may need to increase the severity of the conditions (e.g., use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time).

  • High Stability of the Molecule: this compound might be intrinsically very stable under certain conditions. It is important to document this stability.

  • Analytical Method is Not Indicating Stability: Your current HPLC method might not be able to separate the degradation products from the parent drug peak. It is crucial to use a high-resolution method, such as a shallow gradient, to ensure separation. Peak purity analysis using a diode array detector can help to identify co-eluting peaks.

Q: I see many small, unidentified peaks in my chromatogram after stress testing. How can I identify them?

A: Identifying unknown degradation products typically requires more advanced analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying unknown impurities.[11][12][13][14] By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent ion of each degradation product. Further fragmentation (MS/MS) can provide structural information.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity (e.g., through preparative HPLC), NMR spectroscopy can be used for definitive structure elucidation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Carmoterol HCl Stock Solution acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxid Oxidation stock->oxid Apply Stress thermal Thermal stock->thermal Apply Stress photo Photolysis stock->photo Apply Stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Identification hplc->lcms Characterize Unknowns method Validated Stability-Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Figure 1: Experimental workflow for forced degradation studies.

predicted_degradation_pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Predicted Minor) cluster_photolysis Photolytic Degradation carmoterol This compound n_oxide N-Oxide Derivative carmoterol->n_oxide H₂O₂ hydroxylated Hydroxylated Products carmoterol->hydroxylated H₂O₂ isomers Isomeric Products carmoterol->isomers Acid/Base, Heat photoproducts Complex Photoproducts carmoterol->photoproducts UV/Vis Light

Figure 2: Predicted degradation pathways of this compound.

References

Technical Support Center: Purity Assessment of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for assessing the purity of carmoterol (B116560) hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for determining the purity of carmoterol hydrochloride?

A1: The most prevalent and robust technique for assessing the purity of this compound and identifying related substances is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[1][2] This method offers high sensitivity, resolution, and versatility for separating the active pharmaceutical ingredient (API) from potential impurities.[1]

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation studies are crucial to understand the chemical stability of this compound under various stress conditions such as acid, base, oxidation, heat, and light.[3][4][5] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method that can effectively separate the API from its degradants.[3][4]

Q3: What are the typical acceptance criteria for the purity of this compound?

A3: While specific criteria may vary based on the pharmacopeial monograph and the stage of drug development, a typical purity level for this compound is greater than 95% as determined by HPLC.[6] For instance, some commercial suppliers specify a purity of 98.73%.[7]

Q4: Can Gas Chromatography (GC) be used for this compound purity analysis?

A4: Gas Chromatography (GC) is generally suitable for analyzing volatile and thermally stable compounds.[1] While HPLC is the primary method for this compound, GC can be a valuable complementary technique for identifying and quantifying volatile impurities or residual solvents that may be present from the manufacturing process.[8]

Q5: What is the role of Capillary Electrophoresis (CE) in this analysis?

A5: Capillary Electrophoresis (CE) is a high-resolution separation technique that can be particularly useful for the impurity profiling of drugs, especially for chiral separations and the analysis of charged molecules.[9][10] Given that carmoterol has chiral centers, CE could be employed to resolve and quantify enantiomeric impurities.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing or Fronting 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the sample concentration or injection volume.[11]
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from previous injections.1. Use fresh, high-purity solvents and flush the system.2. Implement a needle wash step in the autosampler method.
Irreproducible Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift 1. Air bubbles in the detector or pump.2. Contaminated mobile phase or detector cell.3. Lamp failure in the UV detector.1. Degas the mobile phase and purge the pump and detector.2. Flush the system with a clean, strong solvent.3. Check the lamp's age and intensity, and replace if necessary.[11]
GC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape 1. Column contamination or degradation.2. Non-volatile residues in the injector.1. Bake out the column at a high temperature or trim the inlet end.2. Clean or replace the injector liner.
Shifting Retention Times 1. Fluctuation in carrier gas flow rate.2. Leaks in the system.1. Check and adjust the carrier gas flow controller.2. Perform a leak check on all fittings and connections.
Low Sensitivity 1. Contaminated detector.2. Incorrect split ratio.1. Clean the detector according to the manufacturer's instructions.2. Adjust the split ratio to allow more sample onto the column.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds.

Table 1: Typical HPLC Purity Results

Analyte Purity (%) Analytical Method Reference
This compound>95HPLC[6]
This compound98.73HPLC[7]

Table 2: Example HPLC Method Parameters for a Related Compound (Formoterol Fumarate)

Parameter Condition
Column Alltech Alltima C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35, v/v)
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Linear Range 0.03 - 255 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.08 µg/mL
Source: Adapted from a validated method for formoterol (B127741) fumarate (B1241708), which is structurally similar to carmoterol.[12]

Experimental Protocols

Protocol 1: Purity Determination and Related Substances of this compound by RP-HPLC

1. Objective: To determine the purity of this compound and quantify its related substances using a stability-indicating RP-HPLC method.

2. Materials and Reagents:

  • This compound Reference Standard and Sample

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Water (HPLC Grade)

3. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30-32 min (70-10% B), 32-40 min (10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to obtain a concentration of 0.5 mg/mL.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., five times) and check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Identify the peaks of carmoterol and any impurities based on their retention times relative to the standard.

  • Calculate the percentage purity and the amount of each impurity using the peak areas.

Protocol 2: Forced Degradation Study of this compound

1. Objective: To investigate the degradation behavior of this compound under various stress conditions.

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize the solution before injection into the HPLC.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

3. Analysis: Analyze the stressed samples using the validated HPLC method described in Protocol 1 to identify and quantify any degradation products formed.

Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_standard Inject Standard (System Suitability) inject_blank->inject_standard inject_sample Inject Sample inject_standard->inject_sample peak_integration Peak Integration & Identification inject_sample->peak_integration calculation Calculate Purity & Impurities peak_integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions api This compound (API) acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxidation Oxidation api->oxidation thermal Thermal api->thermal photo Photolysis api->photo analysis Stability-Indicating HPLC Analysis api->analysis degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products degradation_products->analysis

Caption: Logical Relationship in Forced Degradation Studies.

References

Technical Support Center: Optimizing Incubation Time for Carmoterol Hydrochloride in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carmoterol (B116560) hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing incubation times for functional assays and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of carmoterol hydrochloride?

A1: this compound is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA).[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[1] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2][3]

Q2: Why is optimizing incubation time crucial for carmoterol in functional assays?

A2: Optimizing incubation time is critical to accurately determine the potency (EC50) and efficacy (Emax) of carmoterol. As a long-acting agonist, carmoterol's effects can be time-dependent.[4] Insufficient incubation may not allow the system to reach equilibrium, leading to an underestimation of potency (an artificially high EC50). Conversely, excessively long incubation times might lead to receptor desensitization, downregulation, or degradation of cAMP by phosphodiesterases (PDEs), which can also skew results.[5] A time-course experiment is essential to identify the optimal window where the response is maximal and stable.

Q3: What are the primary functional assays used to characterize carmoterol?

A3: The most common functional assay for carmoterol and other β2-agonists is the cAMP accumulation assay . This assay directly measures the production of the second messenger, cAMP, upon receptor activation.[6] Another important assay is the radioligand binding assay , which is used to determine the binding affinity (Ki) of carmoterol to the β2-adrenergic receptor.[7] Functional assays measuring downstream physiological effects, such as relaxation of tracheal smooth muscle strips, can also be employed.

Q4: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay?

A4: Yes, it is highly recommended to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your cAMP accumulation assays.[8][9] PDEs are enzymes that degrade cAMP, and their activity can lead to an underestimation of the true level of cAMP production. By inhibiting PDEs, you allow for the accumulation of cAMP to a detectable and quantifiable level, thereby increasing the assay window and sensitivity.[9] The optimal concentration of the PDE inhibitor should be determined empirically for your specific cell system.[8][10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments 1. Inconsistent Incubation Time: Even small variations in incubation time can affect the measured potency of a long-acting agonist. 2. Cell Passage Number: High passage numbers can lead to changes in receptor expression levels and signaling efficiency.[11] 3. Cell Density: Inconsistent cell seeding density can alter the receptor-to-agonist ratio and overall responsiveness.[8] 4. Reagent Instability: Repeated freeze-thaw cycles of carmoterol stock solutions or degradation of cAMP assay kit components.[11]1. Strictly adhere to the optimized incubation time. Use a calibrated timer and process all plates consistently. 2. Use cells within a defined low passage number range. Thaw a new vial of cells after a set number of passages. 3. Optimize and maintain a consistent cell seeding density. Perform a cell titration experiment to find the optimal density. 4. Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment and check the expiration dates of all reagents.
Lower than expected potency (high EC50 value) 1. Suboptimal Incubation Time: The incubation period may be too short for the agonist-receptor interaction to reach equilibrium. 2. Carmoterol Degradation: Carmoterol, as a catecholamine analog, may be susceptible to oxidation or degradation in the assay medium. 3. Insufficient PDE Inhibition: Endogenous PDE activity may be degrading the generated cAMP, leading to a blunted response.[9]1. Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols section). 2. Assess the stability of carmoterol in your assay medium. Consider including antioxidants like ascorbic acid in your buffer if stability is an issue. 3. Optimize the concentration of your PDE inhibitor (e.g., IBMX). A concentration of 0.1 to 0.5 mM is a common starting point.[8][9]
High background signal in cAMP assay 1. Constitutive Receptor Activity: High receptor expression levels can lead to agonist-independent signaling.[7] 2. Forskolin (B1673556) Concentration (for Gi-coupled assays): If using forskolin to elevate basal cAMP, the concentration may be too high. 3. Cell Stress: Stressed cells may exhibit altered signaling.1. Reduce the level of receptor expression by using a lower amount of transfection reagent or a cell line with lower expression. 2. Titrate the forskolin concentration to find the optimal level that provides a sufficient assay window without saturating the system. 3. Ensure optimal cell culture conditions and gentle handling of cells during the assay.
No response or very weak response to carmoterol 1. Inactive Compound: The carmoterol stock may have degraded. 2. Incorrect Cell Line: The cells may not express a functional β2-adrenergic receptor. 3. Assay Detection Limit: The amount of cAMP produced may be below the detection limit of your assay kit.1. Test a fresh stock of carmoterol. Use a known β2-agonist like isoproterenol (B85558) as a positive control. 2. Verify receptor expression using techniques like qPCR, western blot, or radioligand binding. 3. Increase cell density or use a more sensitive cAMP detection kit. Ensure that your positive control (e.g., forskolin) elicits a strong signal.

Experimental Protocols

Optimization of Incubation Time for Carmoterol in a cAMP Assay

Objective: To determine the optimal incubation time for carmoterol to achieve a maximal and stable cAMP response.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with a serum-free assay buffer.

  • Pre-incubation: Add assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add carmoterol at a concentration expected to give a maximal response (e.g., 100 nM) to multiple wells.

  • Time-Course Incubation: Incubate the plates at 37°C for a range of time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

  • Cell Lysis and cAMP Detection: At each time point, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the incubation time. The optimal incubation time is the point at which the cAMP signal reaches a plateau and remains stable.

Illustrative Data:

Due to the lack of publicly available time-course data for carmoterol, the following table is an illustrative example based on the known kinetics of long-acting β2-agonists.

Incubation Time (minutes)Mean cAMP Concentration (nM) ± SEM
58.5 ± 0.7
1515.2 ± 1.1
3022.8 ± 1.5
6028.5 ± 2.0
9029.1 ± 1.8
12028.8 ± 2.2

Based on this illustrative data, an incubation time of 60-90 minutes would be optimal as the cAMP response has reached a stable maximum.

Determination of Carmoterol Potency (EC50)

Objective: To determine the EC50 of carmoterol using the optimized incubation time.

Methodology:

  • Cell Preparation: Prepare and seed cells as described in the incubation time optimization protocol.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Serial Dilution: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 1 µM.

  • Agonist Addition: Add the different concentrations of carmoterol to the wells. Include wells with only assay buffer (basal control) and a saturating concentration of a full agonist like isoproterenol (positive control).

  • Incubation: Incubate the plate for the pre-determined optimal incubation time (e.g., 60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure cAMP levels as described previously.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the carmoterol concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.[11]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Carmoterol Carmoterol b2AR β2-Adrenergic Receptor (GPCR) Carmoterol->b2AR Binding G_protein Gs Protein (αβγ) b2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalysis Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to G start Start cell_culture Culture CHO-K1 cells expressing β2-AR start->cell_culture cell_seeding Seed cells into 96-well plate cell_culture->cell_seeding pre_incubation Pre-incubate with PDE inhibitor (e.g., IBMX) cell_seeding->pre_incubation agonist_addition Add Carmoterol to wells pre_incubation->agonist_addition agonist_prep Prepare serial dilution of Carmoterol agonist_prep->agonist_addition incubation Incubate for optimized time (e.g., 60 min) agonist_addition->incubation lysis Lyse cells incubation->lysis cAMP_detection Measure cAMP (e.g., HTRF, ELISA) lysis->cAMP_detection data_analysis Data Analysis: Plot dose-response curve cAMP_detection->data_analysis ec50 Determine EC50 data_analysis->ec50 end End ec50->end

References

Validation & Comparative

An In Vitro Comparison of Carmoterol Hydrochloride and Formoterol for β2-Adrenoceptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of carmoterol (B116560) hydrochloride and formoterol (B127741), two β2-adrenoceptor agonists. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.

Introduction

Carmoterol hydrochloride is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA).[1][2] Formoterol is a widely used long-acting β2-adrenoceptor agonist (LABA) and is typically administered as a racemic mixture of its (R,R) and (S,S) stereoisomers.[2] The bronchodilatory effects of formoterol are primarily attributed to the (R,R)-enantiomer.[2][3] This guide focuses on the in vitro pharmacological properties of these two compounds, specifically their binding affinity, functional potency, and selectivity for the β2-adrenoceptor.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the in vitro binding affinity and functional potency of carmoterol and formoterol based on data compiled from various sources. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. Therefore, these values should be considered for relative comparison.

Table 1: β2-Adrenoceptor Binding Affinity

CompoundReceptor SourceRadioligandKᵢ (nM)Reference(s)
Carmoterol Human recombinant[³H]-CGP 12177~1.5*[2]
(R,R)-Formoterol Human β2-adrenoceptor[¹²⁵I]-Iodocyanopindolol2.9[2][3]
(S,S)-Formoterol Human β2-adrenoceptor[¹²⁵I]-Iodocyanopindolol3100[2][3]
Racemic Formoterol Guinea pig lung membranes[³H]-ICI 118,5517.6[4]

*Note: The binding affinity for Carmoterol is an estimation based on its high potency, as direct comparative studies under the same experimental conditions as the formoterol stereoisomers are limited.[2]

Table 2: In Vitro Functional Potency (cAMP Accumulation & Tracheal Relaxation)

CompoundAssayCell Line/TissueEC₅₀ (nM)Reference(s)
Carmoterol Tracheal RelaxationGuinea pig tracheal smooth muscle0.1[5][6]
Formoterol Tracheal RelaxationGuinea pig tracheal smooth muscle0.6[5][6]
Formoterol cAMP AccumulationCHO-K1 cells expressing human β2-adrenoceptor0.16[7]

Receptor Selectivity

Carmoterol has demonstrated a high selectivity for the β2-adrenoceptor over the β1-adrenoceptor. In vitro studies have shown that carmoterol has a 53-fold higher affinity for β2-adrenoceptors compared to β1-adrenoceptors.[1] It is also reported to be approximately five times more selective for the β2-adrenoceptors in tracheal preparations versus those mediating chronotropic responses in the right atrium.[1] Formoterol is also known to be a selective β2-adrenoceptor agonist.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta2_AR β2-Adrenoceptor g_protein Gs Protein (αβγ) beta2_AR->g_protein Activation ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylation Cascade agonist Carmoterol or Formoterol agonist->beta2_AR Binding

Caption: β2-Adrenoceptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing β2-adrenoceptors incubation Incubate membranes with radioligand and varying concentrations of competitor prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [³H]-CGP 12177) prep_radioligand->incubation prep_competitor Prepare unlabeled competitor (Carmoterol or Formoterol) prep_competitor->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification curve_fitting Generate competition binding curve quantification->curve_fitting ic50_determination Determine IC₅₀ value curve_fitting->ic50_determination ki_calculation Calculate Ki value using Cheng-Prusoff equation ic50_determination->ki_calculation

Caption: Experimental Workflow for Radioligand Binding Assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture cells expressing β2-adrenoceptors stimulation Stimulate cells with agonist in the presence of a PDE inhibitor cell_culture->stimulation agonist_prep Prepare serial dilutions of agonist (Carmoterol or Formoterol) agonist_prep->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels (e.g., HTRF, ELISA) lysis->detection dose_response Generate dose-response curve detection->dose_response ec50_emax Determine EC₅₀ and Emax values dose_response->ec50_emax

Caption: Experimental Workflow for cAMP Accumulation Assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of carmoterol and formoterol for the β2-adrenoceptor.

Methodology:

  • Membrane Preparation:

    • Cell membranes are prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing the human β2-adrenoceptor.

    • Cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor drug (carmoterol or formoterol) are added to the wells to compete with the radioligand for binding to the β2-adrenoceptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective β-blocker (e.g., propranolol).

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

    • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and intrinsic efficacy (Eₘₐₓ) of carmoterol and formoterol as β2-adrenoceptor agonists.

Methodology:

  • Cell Culture:

    • Whole cells expressing the human β2-adrenoceptor (e.g., CHO-K1, HEK293, or human airway smooth muscle cells) are cultured in appropriate media and seeded in 96- or 384-well plates.

  • Agonist Stimulation:

    • The cell culture medium is removed, and the cells are washed and incubated with a stimulation buffer.

    • To prevent the degradation of cyclic AMP (cAMP), a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) is included in the stimulation buffer.

    • Cells are then stimulated with increasing concentrations of the agonist (carmoterol or formoterol) for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Quantification:

    • The stimulation is terminated by lysing the cells.

    • The intracellular cAMP concentration is measured using a variety of commercially available assay kits, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen. These assays are based on the principle of competitive immunoassay.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in each sample is determined from the standard curve.

    • A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist.

    • A sigmoidal curve is fitted to the data to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response produced by the agonist, often expressed as a percentage of the response to a full agonist like isoproterenol).

Conclusion

Based on the available in vitro data, both carmoterol and formoterol are potent and selective β2-adrenoceptor agonists. Carmoterol appears to exhibit a higher potency in functional assays compared to formoterol.[5][6] The long duration of action of both molecules is a key characteristic, with carmoterol being classified as an ultra-LABA.[2] The stereochemistry of formoterol is critical to its activity, with the (R,R)-enantiomer being the pharmacologically active component.[2][3] For drug development professionals, the subtle differences in potency, and duration of action between these two molecules can have significant implications for their therapeutic application and dosing regimens. The experimental protocols provided herein offer a framework for the direct in vitro comparison of these and other β2-adrenoceptor agonists.

References

Carmoterol Hydrochloride vs. Salmeterol: A Comparative Analysis of Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of carmoterol (B116560) hydrochloride and salmeterol (B1361061), two long-acting beta-2 adrenergic receptor (β2-AR) agonists. The focus is on their comparative potency and duration of action, supported by experimental data from in vitro and clinical studies.

Executive Summary

Carmoterol hydrochloride has emerged as a β2-AR agonist with a distinct pharmacological profile compared to the established long-acting β2-agonist (LABA), salmeterol. Preclinical and clinical data indicate that carmoterol exhibits greater potency and a potentially longer duration of action than salmeterol. This guide synthesizes available data to facilitate a direct comparison of these two compounds, offering valuable insights for respiratory drug development programs.

Potency Comparison

The potency of a β2-AR agonist is a critical determinant of its therapeutic efficacy. This is typically quantified by its binding affinity (Ki) for the receptor and its functional potency (EC50) in eliciting a cellular response, such as cyclic AMP (cAMP) production or smooth muscle relaxation.

In Vitro Functional Potency

In vitro studies on isolated guinea pig tracheal smooth muscle provide a direct comparison of the functional potency of carmoterol and salmeterol in inducing bronchodilation.

CompoundEC50 (nM)Relative Potency vs. Salmeterol
Carmoterol 0.1[1]~32-fold higher
Salmeterol 3.2[1]1

Table 1: In Vitro Functional Potency in Guinea Pig Tracheal Smooth Muscle.[1]

Receptor Binding Affinity

Duration of Action

The extended duration of action is a hallmark of LABAs, allowing for less frequent dosing and improved patient compliance. This is influenced by factors such as the drug's lipophilicity and its interaction with the β2-AR.

Preclinical Evidence

Studies utilizing isolated guinea pig tracheal smooth muscle have demonstrated a longer duration of muscle relaxation for carmoterol compared to salmeterol.[1] Furthermore, at human recombinant β2-adrenoceptors, the persistence of action of carmoterol was observed to be similar to that of salmeterol.[1]

Clinical Evidence

Clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) have provided evidence for the prolonged duration of action of carmoterol. A study showed that a single 4 µg once-daily dose of carmoterol resulted in a greater improvement in trough Forced Expiratory Volume in 1 second (FEV1) compared to 50 µg of salmeterol administered twice daily.[1] After a two-week treatment period, once-daily administration of 4 µg carmoterol led to a placebo-adjusted improvement of 112 mL in trough FEV1, whereas 50 µg of salmeterol twice daily resulted in a 78 mL improvement.[1]

Signaling Pathway and Mechanism of Action

Both carmoterol and salmeterol are selective agonists of the β2-AR, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to bronchodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Carmoterol or Salmeterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments cited in this guide.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a specific receptor.

Receptor_Binding_Assay Start Start Membrane_Prep Prepare cell membranes expressing β2-AR Start->Membrane_Prep Incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor (Carmoterol or Salmeterol) Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki Quantification->Analysis End End Analysis->End

Figure 2. Workflow for a Receptor Binding Assay.

Protocol Details:

  • Membrane Preparation: Cell membranes overexpressing the human β2-AR are prepared.

  • Radioligand: A radiolabeled antagonist with high affinity for the β2-AR (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) is used.

  • Competition: Increasing concentrations of the unlabeled test compound (carmoterol or salmeterol) are added to compete with the radioligand for binding to the receptor.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.

cAMP_Assay Start Start Cell_Culture Culture cells expressing β2-AR Start->Cell_Culture Stimulation Incubate cells with varying concentrations of agonist (Carmoterol or Salmeterol) Cell_Culture->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Quantification Quantify cAMP levels (e.g., ELISA, HTRF) Lysis->Quantification Analysis Analyze data to determine EC50 and Emax Quantification->Analysis End End Analysis->End

Figure 3. Workflow for a cAMP Accumulation Assay.

Protocol Details:

  • Cell Lines: Typically, cell lines engineered to express the human β2-AR are used (e.g., CHO, HEK293).

  • Stimulation: Cells are incubated with increasing concentrations of the agonist.

  • cAMP Measurement: Intracellular cAMP levels are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Isolated Guinea Pig Tracheal Ring Assay

This ex vivo assay assesses the functional effect of a compound on smooth muscle relaxation.

Protocol Details:

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution.

  • Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or methacholine.

  • Relaxation: Cumulative concentrations of the test compound (carmoterol or salmeterol) are added to the organ bath, and the relaxation of the tracheal smooth muscle is measured.

  • Duration of Action: To assess the duration of action, after inducing relaxation with the test compound, the tissue is washed repeatedly, and the time it takes for the contractile response to return to baseline is measured.

Conclusion

The available evidence strongly suggests that this compound is a more potent β2-AR agonist than salmeterol, with a potentially longer duration of action. These characteristics may translate into clinical advantages, such as the potential for once-daily dosing and improved bronchodilator efficacy. The provided data and experimental outlines offer a foundation for further research and development in the field of respiratory therapeutics.

References

Carmoterol Hydrochloride: A Comparative Analysis of its Selectivity for β2-Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of carmoterol (B116560) hydrochloride's selectivity for the β2-adrenoceptor against other prominent β2-agonists. Supported by experimental data, this document details the binding affinities and functional potencies of these compounds, alongside the methodologies used to determine these properties.

Carmoterol hydrochloride is a potent, long-acting β2-adrenoceptor agonist (LABA) recognized for its high selectivity for the β2-adrenoceptor over the β1-adrenoceptor. This selectivity is a critical attribute for inhaled bronchodilators, as it minimizes the potential for off-target cardiovascular side effects associated with β1-adrenoceptor stimulation, such as increased heart rate and contractility. This guide evaluates the selectivity profile of carmoterol in comparison to other widely used β2-agonists: salbutamol, formoterol, and salmeterol (B1361061).

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a drug for its receptor is a key determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Studies have demonstrated that carmoterol possesses a significantly higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor.

While direct, side-by-side comparative studies providing Ki values for all four compounds under identical experimental conditions are limited, the available data indicates carmoterol's high β2-selectivity. It has been reported to have a 53-fold higher affinity for β2-adrenoceptors than for β1-adrenoceptors.[1][2] The following table summarizes representative binding affinity data for salbutamol, formoterol, and salmeterol at human β1 and β2-adrenoceptors.

Compoundβ1-Adrenoceptor Ki (nM)β2-Adrenoceptor Ki (nM)β2/β1 Selectivity Ratio (Ki β1/Ki β2)
Salbutamol ~2500~250~10
Formoterol ~480~4.8~100
Salmeterol ~1800~5.5~327
Carmoterol Data not availableData not available~53[1]

Note: The Ki values for salbutamol, formoterol, and salmeterol are approximate values collated from various sources and are intended for comparative purposes. The selectivity ratio for carmoterol is based on reported affinity differences.

Comparative Analysis of Functional Potency

Functional potency, measured by the half-maximal effective concentration (EC50), reflects the concentration of a drug required to elicit 50% of its maximal effect. For β2-agonists, this is often determined by measuring the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway. A lower EC50 value signifies greater potency.

Carmoterol has been shown to be a highly potent β2-agonist.[1] The table below presents a comparison of the functional potencies of salbutamol, formoterol, and salmeterol at human β1 and β2-adrenoceptors.

Compoundβ1-Adrenoceptor EC50 (nM)β2-Adrenoceptor EC50 (nM)β2/β1 Selectivity Ratio (EC50 β1/EC50 β2)
Salbutamol ~5000~200~25
Formoterol ~1000~1.3~770
Salmeterol ~3000~8.6~350
Carmoterol Data not availableData not availableData not available

Note: The EC50 values are approximate and collated from various sources for comparative illustration.

Experimental Protocols

The determination of binding affinity and functional potency is crucial for characterizing the selectivity of a β2-adrenoceptor agonist. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay directly measures the affinity of a compound for a specific receptor subtype.

1. Membrane Preparation:

  • Cells or tissues expressing the target β-adrenoceptor subtype (β1 or β2) are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) known to bind to the target receptor is incubated with the prepared membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., carmoterol, salbutamol, formoterol, or salmeterol) are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is plotted as the percentage of specific radioligand binding versus the log concentration of the competitor compound.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoid curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay for Determining Functional Potency (EC50)

This assay measures the ability of an agonist to activate the β2-adrenoceptor and stimulate the production of the second messenger, cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • A cell line stably expressing the human β1 or β2-adrenoceptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.

  • The cells are seeded into multi-well plates and allowed to adhere.

  • The cells are then treated with increasing concentrations of the test agonist (e.g., carmoterol). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

2. Cell Lysis and cAMP Measurement:

  • After a defined incubation period, the cells are lysed to release the intracellular contents, including cAMP.

  • The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or radioimmunoassay (RIA).

3. Data Analysis:

  • A dose-response curve is generated by plotting the measured cAMP concentration against the log concentration of the agonist.

  • The EC50 value, representing the concentration of the agonist that produces 50% of the maximal cAMP response, is determined from this curve.

Visualizing the Pathways

To further elucidate the mechanisms discussed, the following diagrams illustrate the β2-adrenoceptor signaling pathway and the general experimental workflow for assessing receptor selectivity.

G β2-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist (e.g., Carmoterol) Receptor β2-Adrenoceptor Agonist->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylation of target proteins

Caption: β2-Adrenoceptor signaling cascade.

G Workflow for Determining β2-Adrenoceptor Selectivity cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep_B Membrane Preparation (β1 and β2 expressing cells) Comp_Binding Competition Binding Assay (Radioligand + Test Compound) Membrane_Prep_B->Comp_Binding Data_Analysis_B Data Analysis (IC50 -> Ki calculation) Comp_Binding->Data_Analysis_B Ki_Values Ki (β1) and Ki (β2) Data_Analysis_B->Ki_Values Selectivity_Ratio Calculate β2/β1 Selectivity Ratio Ki_Values->Selectivity_Ratio Cell_Culture_F Cell Culture (β1 and β2 expressing cells) Agonist_Stim Agonist Stimulation (Increasing Concentrations) Cell_Culture_F->Agonist_Stim cAMP_Assay cAMP Measurement Agonist_Stim->cAMP_Assay Data_Analysis_F Data Analysis (Dose-Response Curve) cAMP_Assay->Data_Analysis_F EC50_Values EC50 (β1) and EC50 (β2) Data_Analysis_F->EC50_Values EC50_Values->Selectivity_Ratio

Caption: Experimental workflow for selectivity.

References

A Comparative Analysis of Carmoterol Hydrochloride Stereoisomers' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carmoterol (B116560) hydrochloride, a potent, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist, has been investigated for the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As a chiral molecule with two stereocenters, carmoterol can exist as four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The pharmacological activity of β2-agonists is known to be highly stereoselective. This guide provides a detailed comparison of the efficacy of carmoterol hydrochloride stereoisomers, drawing upon established principles of β2-AR pharmacology and available data. While comprehensive public data directly comparing all four stereoisomers of carmoterol is limited, the primary therapeutic activity is attributed to the (R,R)-enantiomer.[1][2]

The Principle of Stereoselectivity in β2-Adrenergic Receptor Agonists

The interaction between a chiral drug and its biological target, such as a G-protein coupled receptor (GPCR), is highly stereospecific.[3] For β2-AR agonists, it is well-established that one enantiomer, termed the eutomer, is significantly more active than the other, the distomer.[4][5] In the case of carmoterol and similar phenethanolamine-based β2-agonists, the (R,R)-enantiomer is the eutomer, possessing a much higher binding affinity and functional potency at the β2-AR compared to the (S,S)-enantiomer.[1][2] The (S,S)-enantiomer is considered the distomer, with negligible affinity and functional activity.[1] The development of single-enantiomer drugs like (R,R)-carmoterol is driven by the goal of maximizing therapeutic efficacy while minimizing potential adverse effects associated with the less active isomer.[4]

Comparative Pharmacodynamic Data

While direct, quantitative comparisons of all carmoterol stereoisomers are not widely published, the following table summarizes the expected pharmacological characteristics based on the well-established principles of stereoselectivity for this class of drugs. The data for (R,R)-carmoterol is based on available literature, while the properties of the other stereoisomers are inferred from studies on analogous compounds like formoterol.[6]

Parameter(R,R)-Carmoterol (Eutomer)(S,S)-Carmoterol (Distomer)(R,S) & (S,R)-Carmoterol
Binding Affinity (Ki) for β2-AR HighNegligibleExpected to be significantly lower than (R,R)
Functional Potency (EC50) Potent agonistVery low to negligible activityExpected to be significantly less potent than (R,R)
Efficacy (Emax) Full agonistNegligible responseExpected to have significantly lower efficacy than (R,R)
Receptor Selectivity High for β2 over β1Not applicable due to low affinityNot well characterized
Primary Role Therapeutic bronchodilatory effectInactive isomerNot therapeutically active

Signaling Pathway and Experimental Workflow

The therapeutic effect of carmoterol is initiated by the binding of the (R,R)-enantiomer to the β2-adrenergic receptor on airway smooth muscle cells, triggering a specific signaling cascade that results in bronchodilation. The efficacy of carmoterol stereoisomers is evaluated through standardized in vitro assays.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta2_AR β2-Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Carmoterol (R,R)-Carmoterol Carmoterol->Beta2_AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Cascade

G Experimental Workflow for Efficacy Comparison cluster_binding Radioligand Binding Assay cluster_functional Adenylyl Cyclase Functional Assay Membrane_Prep_B Prepare cell membranes expressing β2-AR Incubation_B Incubate membranes with radioligand and carmoterol stereoisomer Membrane_Prep_B->Incubation_B Separation_B Separate bound and free radioligand Incubation_B->Separation_B Quantification_B Quantify radioactivity Separation_B->Quantification_B Ki_Calc Calculate Ki (Binding Affinity) Quantification_B->Ki_Calc Cell_Culture_F Culture cells expressing β2-AR Incubation_F Incubate cells with carmoterol stereoisomer Cell_Culture_F->Incubation_F Lysis_F Lyse cells and measure cAMP Incubation_F->Lysis_F EC50_Emax_Calc Calculate EC50 (Potency) and Emax (Efficacy) Lysis_F->EC50_Emax_Calc Start Start->Membrane_Prep_B Start->Cell_Culture_F

Workflow for In Vitro Efficacy Comparison

Experimental Protocols

Radioligand Binding Assay for β2-Adrenoceptor Affinity

This assay is employed to determine the binding affinity (Ki) of each carmoterol stereoisomer for the β2-adrenoceptor.[2][3]

  • Objective: To measure the affinity of carmoterol stereoisomers for the β2-adrenoceptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).[3]

    • Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.[1][3]

    • Non-specific binding control: Propranolol.[3]

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Cells expressing the β2-adrenoceptor are harvested, lysed in a hypotonic buffer, and homogenized. The homogenate undergoes centrifugation to pellet the cell membranes, which are then resuspended in the assay buffer.[3][7]

    • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled carmoterol stereoisomer.

    • Separation: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the concentration of the carmoterol stereoisomer. The IC50 (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value.

Adenylyl Cyclase Functional Assay

This functional assay measures the ability of each carmoterol stereoisomer to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.[1][3]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of carmoterol stereoisomers as agonists at the β2-adrenoceptor.

  • Materials:

    • Whole cells expressing the human β2-adrenoceptor.[3]

    • Cell culture medium.

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]

    • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).[3]

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[3]

  • Procedure:

    • Cell Stimulation: Cells are incubated with increasing concentrations of each carmoterol stereoisomer for a specified period.

    • Cell Lysis: The cells are lysed to release intracellular cAMP.

    • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection methods.[1]

    • Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.[1]

References

Validating the Long-Acting Effect of Carmoterol Hydrochloride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the respiratory field, understanding the duration of action of novel bronchodilators is a critical aspect of preclinical evaluation. This guide provides an objective comparison of the long-acting β2-agonist (LABA) carmoterol (B116560) hydrochloride with other established LABAs, namely salmeterol (B1361061) and formoterol (B127741), based on available experimental data from animal models.

Carmoterol hydrochloride has been identified as a highly potent and selective β2-adrenoceptor agonist.[1][2] Preclinical studies, primarily in guinea pig models of airway obstruction, have suggested its potential as a long-acting or even ultra-long-acting bronchodilator.[3][4] However, it is important to note that the clinical development of carmoterol was discontinued, which may limit the extent of publicly available, direct comparative data against other LABAs.[4]

This guide summarizes the available quantitative data, details the experimental protocols used in these animal models, and provides a visual representation of the underlying signaling pathway.

Comparative Efficacy of Long-Acting β2-Agonists in Animal Models

The duration of bronchodilator and bronchoprotective effects of LABAs is a key determinant of their therapeutic potential. The following tables summarize quantitative data from studies in guinea pig models, which are frequently used to assess respiratory pharmacology due to the anatomical and physiological similarities of their airways to humans.[5][6]

Table 1: Duration of Bronchoprotection against Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

CompoundAdministration RouteDose/ConcentrationDuration of Significant ProtectionReference
SalmeterolInhalation (aerosol)100 µg/mLUp to 5 hours[7]
FormoterolInhalation (aerosol)30 µg/mLUp to 5 hours[7]
Salbutamol (B1663637) (Short-acting)Inhalation (aerosol)1 mg/mL< 3 hours[7]

Table 2: Duration of Action against Histamine-Induced Bronchoconstriction in Conscious Guinea Pigs

CompoundAdministration RouteDoseDuration of ActionReference
SalmeterolInhalationThreshold-effective doseAt least 6 hours[8]
FormoterolInhalationThreshold-effective dose< 3 hours[8]
Salbutamol (Short-acting)InhalationThreshold-effective dose< 1.5 hours[8]

Experimental Protocols

The validation of long-acting bronchodilator effects in animal models relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two common models used in the evaluation of the compounds mentioned above.

In Vivo Model: Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This model assesses the ability of a test compound to protect against a bronchoconstrictor challenge over time.

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized, typically with an appropriate anesthetic agent. The trachea is cannulated to allow for artificial ventilation.

  • Measurement of Airway Resistance: A method to measure changes in lung function, such as pulmonary inflation pressure or airway resistance, is established.

  • Drug Administration: The test compound (e.g., carmoterol, salmeterol, formoterol) or vehicle is administered, often via inhalation as an aerosol or intratracheally.

  • Bronchoconstrictor Challenge: At predetermined time points after drug administration (e.g., 1, 3, 5 hours), a bronchoconstrictor agent, commonly histamine, is administered intravenously or by inhalation.

  • Data Analysis: The degree of bronchoconstriction is measured, and the protective effect of the test compound at each time point is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group. The duration of action is defined as the time for which a statistically significant protective effect is observed.

In Vitro Model: Isolated Guinea Pig Tracheal Rings

This ex vivo model evaluates the direct relaxant effect of a compound on airway smooth muscle and its persistence after washout.

  • Tissue Preparation: Tracheas are excised from guinea pigs and cut into rings. These rings are then mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Induction of Contraction: The tracheal rings are contracted with a spasmogen, such as carbachol (B1668302) or histamine, to induce a stable level of muscle tone.[9]

  • Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner to determine its potency (EC50) and maximal relaxant effect.

  • Duration of Action (Washout Experiment): To assess the duration of action, after achieving maximal relaxation with the test compound, the tissue is subjected to repeated washing with fresh physiological salt solution. The ability of the tissue to remain relaxed after washout is indicative of a long-acting effect.[9] A significant remaining relaxant effect after washing is characteristic of long-acting agents like salmeterol and formoterol.[9]

Mandatory Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonists

The bronchodilatory effect of this compound and other β2-agonists is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade leads to the relaxation of airway smooth muscle.

G β2-Adrenergic Receptor Signaling Pathway for Bronchodilation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA Long-Acting β2-Agonist (e.g., Carmoterol) Beta2_AR β2-Adrenergic Receptor LABA->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vivo Bronchoprotection Assay

The following diagram illustrates the key steps in the in vivo animal model used to assess the duration of action of bronchodilators.

G Experimental Workflow: In Vivo Bronchoprotection Assay cluster_setup Experimental Setup cluster_procedure Procedure Anesthetize Anesthetize Guinea Pig Ventilate Cannulate & Ventilate Anesthetize->Ventilate Monitor Monitor Airway Resistance Ventilate->Monitor Administer_Drug Administer Test Compound (e.g., Carmoterol) Monitor->Administer_Drug Time_Points Wait for Predetermined Time Points (t=1h, 3h, 5h...) Administer_Drug->Time_Points Challenge Induce Bronchoconstriction (e.g., Histamine) Time_Points->Challenge Measure Measure Protection Challenge->Measure Measure->Time_Points Repeat at next time point

Caption: In Vivo Bronchoprotection Experimental Workflow.

References

Comparative Guide to Analytical Methods for β2-Adrenergic Agonists: A Focus on Formoterol Fumarate as a Surrogate for Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of analytical methods for the quantification of formoterol (B127741) fumarate (B1241708). Due to a lack of publicly available data for carmoterol (B116560) hydrochloride, formoterol fumarate, a structurally and functionally similar long-acting β2-adrenergic agonist, is used here as a surrogate. The principles and methodologies described are broadly applicable to the analysis of related compounds and can serve as a foundational resource for the development and validation of methods for carmoterol hydrochloride.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of different analytical techniques based on published experimental data.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of two common analytical methods for the quantification of formoterol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

ParameterRP-HPLC MethodUPLC-MS/MS Method
Linearity Range 0.03 - 255 µg/mL[1][2]0.2 - 100 pg/mL[3]
Limit of Detection (LOD) 0.03 µg/mL[1][2]Not explicitly stated, but LLOQ is 0.2 pg/mL[3]
Lower Limit of Quantification (LLOQ) Not explicitly stated as LLOQ, but quantitation limit is in the low µg/mL range0.2 pg/mL[3]
Accuracy (% Recovery) Within acceptable limits as per ICH guidelines[4]Within ±8% of nominal concentration[5]
Precision (%RSD) Within limit of not more than 2.0%[4]<11%[5]
Specificity Method is stability-indicating, separating the drug from degradation products[6][7][8][9]High selectivity achieved through mass spectrometric detection
Robustness Unaffected by small, deliberate variations in method parameters[4]Not explicitly detailed in the provided results

Experimental Protocols

RP-HPLC Method for Formoterol Fumarate in Bulk Drug Substance

This method is suitable for the assay of formoterol fumarate and its related substances in the active pharmaceutical ingredient.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

  • Sample Preparation:

    • Prepare a standard stock solution of formoterol fumarate in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range.

    • Dissolve the bulk drug substance in the mobile phase to achieve a concentration within the linear range.

  • Validation Parameters:

    • Linearity: Assessed over a concentration range of 0.03 to 255 µg/mL.[1][2]

    • Accuracy and Precision: Evaluated by replicate analysis of samples at different concentration levels.

    • Specificity: Determined by the ability of the method to separate formoterol from its degradation products and related substances.

UPLC-MS/MS Method for Formoterol in Human Plasma

This highly sensitive method is designed for the quantification of formoterol in biological matrices, such as human plasma, at very low concentrations.[3]

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable UPLC column, such as an Acquity UPLC BEH C18.

    • Mobile Phase: Typically involves a gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Optimized for the UPLC column, generally in the range of 0.3-0.6 mL/min.

    • Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode.

  • Sample Preparation:

    • Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interferences.[3]

    • SPE cartridges are conditioned and equilibrated.

    • Plasma samples are loaded, washed, and the analyte is eluted.

    • The eluate is then analyzed by UPLC-MS/MS.

  • Validation Parameters:

    • Linearity: Established over a concentration range of 0.2 to 100.00 pg/mL.[3]

    • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Selectivity: Ensured by the specific precursor-to-product ion transitions monitored by the mass spectrometer.

    • Matrix Effect: Evaluated to ensure that components of the biological matrix do not interfere with the ionization of the analyte.[3]

Mandatory Visualization

CrossValidationWorkflow cluster_method1 Reference Analytical Method cluster_method2 Alternative Analytical Method M1_Develop Method Development M1_Validate Full Method Validation (ICH Guidelines) M1_Develop->M1_Validate M1_Analyze Analysis of QC Samples M1_Validate->M1_Analyze Compare Comparative Data Analysis (e.g., Statistical Tests) M1_Analyze->Compare Data Set 1 M2_Develop Method Development M2_Validate Full Method Validation (ICH Guidelines) M2_Develop->M2_Validate M2_Analyze Analysis of the Same QC Samples M2_Validate->M2_Analyze M2_Analyze->Compare Data Set 2 Conclusion Conclusion on Method Comparability (Acceptance Criteria Met?) Compare->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

References

Comparative Safety Analysis of Carmoterol and Other Long-Acting β2-Agonists (LABAs)

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

Introduction

Long-acting β2-agonists (LABAs) are a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the relaxation of airway smooth muscle, leading to prolonged bronchodilation. This guide provides a comparative analysis of the safety profile of the investigational drug carmoterol (B116560) against other established LABAs, including salmeterol (B1361061), formoterol (B127741), indacaterol (B1671819), olodaterol (B163178), and vilanterol.

It is important to note that carmoterol (also known as TA-2005 and CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) whose clinical development was discontinued (B1498344) around 2010.[1] Consequently, publicly available safety data from large-scale clinical trials are limited compared to approved LABAs. This guide summarizes the available preclinical and early clinical data for carmoterol and presents a comprehensive comparative safety analysis of other key LABAs based on extensive clinical trial data.

Pharmacology and Preclinical Safety of Carmoterol

Carmoterol is a non-catechol ultra-LABA that demonstrated high potency and selectivity for the β2-adrenoceptor in preclinical studies.[2] In vitro studies on isolated guinea pig trachea showed that carmoterol was more potent than both formoterol and salmeterol.[1] A key characteristic highlighted in preclinical data is its high selectivity for bronchial muscle over myocardial tissue, suggesting a potentially favorable cardiovascular safety profile.[1][2][3] Specifically, it was found to be over 100 times more selective for bronchial muscle.[1][3] Early clinical trials indicated a duration of effect exceeding 24 hours after inhalation.[1][3] A Phase I clinical trial was completed to evaluate its effects on the QTc interval in healthy volunteers.[4]

Comparative Safety Profile of Established LABAs

The following table summarizes the key safety findings for established LABAs from large-scale clinical trials and meta-analyses. The data primarily focuses on common adverse events, serious adverse events (SAEs), and cardiovascular safety.

Drug ClassDrugCommon Adverse Events (Incidence)Serious Adverse Events (SAEs) & MortalityCardiovascular Safety Profile
Ultra-LABA (Investigational) Carmoterol Data from large-scale trials is not publicly available. Early clinical data suggested similar safety and tolerability to formoterol.No publicly available data on SAEs or mortality from large trials.Preclinical data suggested high selectivity for bronchial muscle over myocardial tissue. A dedicated QTc interval study was conducted in healthy volunteers.
LABA Salmeterol Headache, nasopharyngitis, tremor.Increased risk of asthma-related death when used as monotherapy.[1][2] Meta-analyses show a small but statistically significant increase in severe asthma-related events.[2] When combined with inhaled corticosteroids (ICS), the risk of asthma-related hospitalizations was not significantly different from ICS alone.[2]Generally well-tolerated. May be associated with a small increase in heart rate. No significant increase in cardiovascular mortality has been consistently demonstrated, especially when used with ICS.
LABA Formoterol Tremor, headache, nasopharyngitis, palpitations.Meta-analyses of large clinical trial databases have not shown a significant increase in asthma-related deaths when used with ICS.[4][5] Some studies have shown a reduction in asthma-related hospitalizations compared to non-LABA treatment.[6]No clinically meaningful effects on heart rate, ventricular premature beats, or proarrhythmic events were observed in dedicated cardiac safety studies in COPD patients.[7]
Ultra-LABA Indacaterol COPD worsening, nasopharyngitis, headache, cough, muscle spasms.[7][8] The incidence of these events is generally similar to placebo and other active treatments.[7]The risk of acute respiratory SAEs was not significantly increased compared with placebo.[7] The number of deaths adjusted per patient-year was lower with indacaterol than with placebo in a pooled analysis.[7]Hazard ratios for major adverse cardiovascular events were less than 1 for all indacaterol doses versus placebo.[7] The incidence of notable changes in QTc interval, potassium, and glucose were low and similar to placebo.[8]
Ultra-LABA Olodaterol Nasopharyngitis, dizziness, rash.Meta-analyses have not shown a significant reduction in mortality risk.[3][9] There was no significant impact on non-fatal SAEs compared to placebo.[3]No significant differences in the frequency of general and serious adverse events were observed between tiotropium (B1237716)/olodaterol and monocomponents.[10]
Ultra-LABA Vilanterol Headache, nasopharyngitis, upper respiratory tract infection.In combination with fluticasone (B1203827) furoate, there were no statistical differences in the rates of serious adverse events, cardiac events, or all-cause mortality compared to monotherapy.[11] An increased rate of pneumonia was observed with the combination therapy.[11]In pediatric asthma patients, abnormal ECGs were infrequent and not considered adverse events requiring study withdrawal.[12]

Experimental Protocols for Key Safety Experiments

Cardiovascular Safety Assessment in a "Thorough QT/QTc Study"

Objective: To evaluate the effect of a new LABA on cardiac repolarization as assessed by the QT/QTc interval of the electrocardiogram (ECG) in healthy volunteers.

Study Design: A randomized, double-blind, placebo- and positive-controlled, single-dose, crossover study.

Methodology:

  • Subject Selection: Healthy male and female subjects with no history of cardiovascular disease and a normal baseline ECG.

  • Treatment Arms:

    • Therapeutic dose of the investigational LABA.

    • Supratherapeutic dose of the investigational LABA.

    • Placebo.

    • Positive control (e.g., moxifloxacin), a drug known to prolong the QTc interval.

  • ECG Monitoring:

    • 12-lead ECGs are recorded at baseline and at multiple time points post-dose, corresponding to the expected peak plasma concentration (Cmax) and other relevant points in the pharmacokinetic profile.

    • Continuous Holter monitoring may also be employed for a detailed assessment of heart rate and rhythm over a 24-hour period.[13]

  • Data Analysis:

    • The primary endpoint is the time-matched, baseline- and placebo-subtracted change in the corrected QT interval (ΔΔQTc).

    • Various correction formulas (e.g., Bazett's, Fridericia's) are used to correct the QT interval for heart rate.[14]

    • The relationship between drug concentration and QTc interval change is analyzed (pharmacokinetic-pharmacodynamic modeling).

    • The upper bound of the 90% confidence interval for the largest ΔΔQTc should be below 10 ms (B15284909) to rule out a clinically significant effect.

Visualizations

Signaling Pathway of LABAs

LABA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular LABA LABA B2AR β2-Adrenergic Receptor LABA->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Long-Acting β2-Agonists (LABAs).

Experimental Workflow for LABA Safety Assessment

LABA_Safety_Workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase I Clinical Trials (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics - Thorough QT/QTc Study Preclinical->Phase1 Phase2 Phase II Clinical Trials (Patients) - Dose-ranging - Efficacy & Safety Phase1->Phase2 Phase3 Phase III Clinical Trials (Large Patient Population) - Confirmatory Efficacy - Long-term Safety Phase2->Phase3 Regulatory Regulatory Review & Approval Phase3->Regulatory PostMarket Post-Marketing Surveillance (Phase IV) - Real-world Safety & Effectiveness Regulatory->PostMarket

Caption: Typical clinical trial workflow for assessing LABA safety.

Comparative Safety Analysis Logic

Comparative_Analysis_Logic cluster_carmoterol Carmoterol (Investigational) cluster_established_labas Established LABAs Carmo_Data Limited Data: - Preclinical studies - Early phase clinical trials Analysis Comparative Safety Analysis Carmo_Data->Analysis LABA_Data Extensive Data: - Large Phase III/IV trials - Meta-analyses - Post-marketing surveillance LABA_Data->Analysis

Caption: Logical flow of the comparative safety analysis.

Conclusion

The preclinical profile of carmoterol indicated a potent and highly selective ultra-LABA with a potentially favorable cardiovascular safety profile. However, due to the discontinuation of its clinical development, a comprehensive comparison of its safety profile with that of established LABAs is not possible.

For the approved LABAs—salmeterol, formoterol, indacaterol, olodaterol, and vilanterol—extensive clinical trial data and post-marketing surveillance have provided a robust understanding of their safety profiles. The primary safety concerns have historically revolved around the risk of serious asthma-related events, particularly when used as monotherapy. This risk is significantly mitigated by the concomitant use of inhaled corticosteroids. Cardiovascular effects are a known class effect of β2-agonists, but at therapeutic doses, the established LABAs are generally well-tolerated with a low incidence of clinically significant cardiovascular adverse events. This guide provides researchers and drug development professionals with a concise overview of the comparative safety landscape of these important respiratory medications.

References

A Comparative Guide to the In Vitro and In Vivo Pharmacological Effects of Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of carmoterol (B116560) hydrochloride, a long-acting beta-2 agonist (LABA), with other prominent LABAs: formoterol (B127741), salmeterol (B1361061), and indacaterol (B1671819). The following sections detail the in vitro and in vivo pharmacological profiles of these compounds, supported by experimental data, to facilitate a comprehensive understanding of their therapeutic potential and underlying mechanisms.

Introduction to Carmoterol Hydrochloride

Carmoterol is a potent and selective β2-adrenoceptor agonist that has been investigated for the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] As a single (R,R)-enantiomer, carmoterol was developed to offer a favorable efficacy and safety profile.[2] This guide aims to correlate its in vitro properties, such as receptor binding and functional potency, with its in vivo pharmacological effects, primarily bronchodilation.

In Vitro Pharmacological Profile: A Comparative Analysis

The in vitro activity of β2-agonists is crucial in determining their potency, efficacy, and selectivity, which are key predictors of their clinical performance. These parameters are typically assessed through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production.

Comparative In Vitro Data

While specific quantitative Ki and Emax values for carmoterol are not consistently available in publicly accessible literature, the available data and qualitative descriptions from preclinical studies are summarized below.

ParameterThis compoundFormoterolSalmeterolIndacaterol
Binding Affinity (Ki) at β2-Adrenoceptor High affinity demonstrated, though specific Ki values are not consistently reported.High affinity.High affinity.High affinity.
Potency (pEC50 / EC50) at β2-Adrenoceptor High potency, pEC50 of 10.19 reported.High potency.Potent, but generally lower than formoterol.High potency.
Maximal Efficacy (Emax) Intrinsic activity similar to formoterol.High intrinsic efficacy (90% of isoprenaline's max effect).[1]Partial agonist with lower intrinsic efficacy (38% of isoprenaline's max effect).[1]High intrinsic efficacy (73% of isoprenaline's max effect).[1]
β2/β1 Selectivity High (53 times more selective for β2).[1]Selective.Highly selective.[3]Selective.
Persistence of Action at β2-Adrenoceptor Similar to salmeterol; longer than indacaterol and formoterol.[1]Shorter than salmeterol and carmoterol.[1]Longest persistence of action.[1]Longer than formoterol, shorter than carmoterol and salmeterol.[1]

In Vivo Pharmacological Profile: Correlation with In Vitro Findings

The in vivo effects of LABAs, particularly their bronchodilatory onset, magnitude, and duration, are the clinical manifestation of their in vitro pharmacological properties.

Comparative In Vivo Data
ParameterThis compoundFormoterolSalmeterolIndacaterol
Onset of Bronchodilation Fast onset of action.[1]Rapid (within 5 minutes).[4]Slower than formoterol.Rapid (within 5 minutes).
Peak FEV1 Improvement Clinically significant improvements in lung function demonstrated.Significant improvements in FEV1.Significant improvements in FEV1.Provides superior bronchodilation over twice-daily LABAs.[5]
Duration of Bronchodilation Long-lasting, exceeding 24 hours in preliminary studies.[1]Approximately 12 hours.[4]Approximately 12 hours.24 hours.
Clinical Efficacy Comparison 2 μg once daily as effective as formoterol 12 μg twice daily for trough FEV1.Effective twice-daily treatment.Effective twice-daily treatment.Once-daily treatment with superior bronchodilation compared to twice-daily LABAs.[5]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (for Binding Affinity - Ki)

  • Objective: To determine the affinity of the compound for the β2-adrenoceptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human β2-adrenoceptor.

    • Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., carmoterol).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[6]

2. cAMP Accumulation Assay (for Functional Potency - EC50 and Efficacy - Emax)

  • Objective: To measure the ability of the compound to activate the β2-adrenoceptor and elicit a downstream cellular response.

  • Methodology:

    • Cell Culture: Whole cells expressing the β2-adrenoceptor are cultured in appropriate media.

    • Stimulation: Cells are incubated with varying concentrations of the test agonist (e.g., carmoterol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7]

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.[2]

In Vivo Assays

1. Bronchodilator Activity in Guinea Pigs

  • Objective: To assess the in vivo bronchoprotective effects of the compound.

  • Methodology:

    • Animal Model: Anesthetized and mechanically ventilated guinea pigs are used.

    • Bronchoconstriction Induction: Bronchoconstriction is induced by an intravenous challenge with an agent like histamine (B1213489) or methacholine.

    • Drug Administration: The test compound (e.g., carmoterol) is administered, often via inhalation or intratracheal instillation, prior to the bronchoconstrictor challenge.

    • Measurement: Changes in pulmonary resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction and the protective effect of the test compound.

    • Data Analysis: Dose-response curves are constructed to determine the dose of the compound required to inhibit the bronchoconstrictor response by 50% (ED50).

2. Clinical Trials in Patients with Asthma or COPD

  • Objective: To evaluate the efficacy and safety of the compound in the target patient population.

  • Methodology:

    • Study Design: Randomized, double-blind, placebo- and active-controlled studies are conducted.

    • Patient Population: Patients with a confirmed diagnosis of asthma or COPD meeting specific inclusion criteria (e.g., baseline FEV1).

    • Intervention: Patients receive the investigational drug (e.g., carmoterol), a placebo, and/or an active comparator (e.g., formoterol) for a specified duration.

    • Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in trough FEV1 (the forced expiratory volume in one second measured at the end of the dosing interval). Other endpoints include peak FEV1, onset and duration of action, symptom scores, and use of rescue medication.

    • Data Analysis: Statistical analyses are performed to compare the effects of the investigational drug to placebo and the active comparator.

Visualizations

Signaling Pathway

G Carmoterol Carmoterol Beta2AR β2-Adrenergic Receptor Carmoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Experimental Workflow: In Vitro Potency and Efficacy

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Measurement cluster_3 Data Analysis Culture Culture β2-AR Expressing Cells Harvest Harvest and Plate Cells Culture->Harvest AddAgonist Add Varying Concentrations of Carmoterol Harvest->AddAgonist Incubate Incubate with Phosphodiesterase Inhibitor AddAgonist->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Levels (e.g., HTRF, ELISA) Lyse->Detect Plot Plot Dose-Response Curve Detect->Plot Calculate Calculate EC50 and Emax Plot->Calculate

Caption: Workflow for cAMP Accumulation Assay.

Logical Relationship: In Vitro to In Vivo Correlation

G cluster_0 In Vitro Properties cluster_1 In Vivo Pharmacological Effects Binding High Binding Affinity (Ki) Potency High Potency (EC50) Binding->Potency Onset Rapid Onset of Action Potency->Onset Efficacy High Efficacy (Emax) Magnitude Significant Bronchodilation (FEV1 Improvement) Efficacy->Magnitude Persistence Long Receptor Occupancy Duration Long Duration of Action (≥12-24 hours) Persistence->Duration

Caption: Correlation of In Vitro Properties to In Vivo Effects.

References

A Comparative Guide to Carmoterol Hydrochloride and Novel Long-Acting Beta-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pharmacological properties of carmoterol (B116560) hydrochloride against a selection of novel long-acting beta-2 adrenergic agonists (LABAs) and ultra-long-acting beta-2 adrenergic agonists (ultra-LABAs). The data presented is intended to offer a comparative framework for research and development purposes.

Introduction

Carmoterol hydrochloride is a potent and selective beta-2 adrenergic receptor agonist characterized by its long duration of action.[1] It has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. In the evolving landscape of bronchodilator therapy, several novel ultra-LABAs, including indacaterol, olodaterol (B163178), and vilanterol (B1248922), have emerged as important comparators. This guide benchmarks the in vitro pharmacological profile of carmoterol against these newer agents, focusing on receptor binding affinity, functional potency, and selectivity.

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of carmoterol and novel bronchodilators at human beta-1, beta-2, and beta-3 adrenergic receptors. This data is compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)β3-AR Ki (nM)β2-AR EC50 (nM)β2/β1 Selectivity (Ki ratio)
Carmoterol ~53-fold lower affinity than β2-ARData not availableData not availableData not available53
Indacaterol Data not availableData not availableData not available~8.0 (pEC50)Similar to formoterol (B127741)
Olodaterol 241-fold lower affinity than β2-ARData not available2299-fold lower affinity than β2-AR0.1241
Vilanterol Significantly higher than β2-ARSubnanomolarSignificantly higher than β2-ARData not availableHigher than formoterol & indacaterol
Abediterol (B1664762) Higher than β2-ARSubnanomolarData not available1.9 (human bronchi)Higher than formoterol & indacaterol

Note: Data for Carmoterol's Ki values were not explicitly found in the provided search results, but its selectivity is reported. Similarly, specific Ki and EC50 values for all compounds from a single comparative study were not available. The presented data is collated from multiple sources and should be interpreted with this in mind.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of carmoterol and novel bronchodilators for beta-1, beta-2, and beta-3 adrenergic receptors.

General Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a high density of the specific human beta-adrenergic receptor subtype.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), which is known to bind to the receptor, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., carmoterol, indacaterol).

  • Equilibration and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

cAMP Functional Assays

These assays measure the functional potency (EC50) of a compound by quantifying its ability to stimulate the production of the second messenger, cyclic adenosine monophosphate (cAMP), upon receptor activation.

Objective: To determine the potency of carmoterol and novel bronchodilators in activating the beta-2 adrenergic receptor and inducing a downstream cellular response.

General Methodology:

  • Cell Culture: Whole cells expressing the human beta-2 adrenergic receptor are cultured in appropriate media.

  • Compound Incubation: The cells are incubated with increasing concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed to release intracellular cAMP. The concentration of cAMP is then measured using various methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based assays, or radioimmunoassays (RIA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.

Signaling Pathway and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist like carmoterol initiates a well-defined signaling cascade within airway smooth muscle cells, leading to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Carmoterol/ Novel Bronchodilator Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.

Experimental Workflow for In Vitro Comparison

The following diagram illustrates a typical workflow for the in vitro pharmacological comparison of different bronchodilators.

G cluster_assays In Vitro Assays cluster_compounds Test Compounds cluster_data Data Analysis Binding_Assay Radioligand Binding Assay (β1, β2, β3-AR) Ki_Values Determine Ki values (Binding Affinity) Binding_Assay->Ki_Values Functional_Assay cAMP Functional Assay (β2-AR) EC50_Values Determine EC50 values (Functional Potency) Functional_Assay->EC50_Values Carmoterol Carmoterol Carmoterol->Binding_Assay Carmoterol->Functional_Assay Indacaterol Indacaterol Indacaterol->Binding_Assay Indacaterol->Functional_Assay Olodaterol Olodaterol Olodaterol->Binding_Assay Olodaterol->Functional_Assay Vilanterol Vilanterol Vilanterol->Binding_Assay Vilanterol->Functional_Assay Selectivity Calculate Selectivity Ratios Ki_Values->Selectivity

Caption: Workflow for comparing bronchodilator in vitro pharmacology.

Conclusion

This compound demonstrates high potency and selectivity for the beta-2 adrenergic receptor. When benchmarked against novel ultra-LABAs, the comparative data indicates that agents such as olodaterol and vilanterol also possess favorable in vitro pharmacological profiles, with high affinity and selectivity for the target receptor. The choice of a particular agent for further research and development would depend on a comprehensive evaluation of its full preclinical and clinical profile, including pharmacokinetics, duration of action, and safety. This guide provides a foundational dataset to aid in these critical evaluations.

References

statistical analysis of comparative efficacy data for carmoterol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of carmoterol (B116560) hydrochloride, an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA), against other prominent long-acting β2-agonists (LABAs) used in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] The data presented is compiled from available preclinical and clinical findings to offer an objective comparison and support research and development decisions.

Pharmacological Profile Comparison

The in vitro pharmacological characteristics of β2-agonists are crucial in determining their clinical profiles. The following table summarizes key parameters for carmoterol hydrochloride in comparison with salmeterol (B1361061), formoterol (B127741), and indacaterol (B1671819).

FeatureThis compoundSalmeterolFormoterolIndacaterol
Receptor Binding Affinity HighHighHighHigh
Potency (pEC50/pD2) pEC50: 10.19[3][4]pD2: 8.6 (guinea pig trachea)[5]pD2: 10.52 (guinea pig trachea)[5]More potent than salmeterol and formoterol in guinea pig trachea[5]
Intrinsic Efficacy (% of Isoprenaline max. effect) Not explicitly quantified38%[5]90%[5]73%[5]
Receptor Selectivity (β2 vs. β1) High (~1500-fold)[5]HighHighSimilar to Formoterol[5]
Onset of Action (in vitro) Similar to formoterol and salbutamol (B1663637); faster than salmeterol[5]Slower[5]Rapid[5]Rapid[5]
Duration of Action (in vitro) Longer than formoterol and salmeterol[5]LongLongLonger than formoterol and salmeterol[5]

Clinical Efficacy and Safety Comparison

Clinical trial data provides insights into the performance of these LABAs in patient populations. While direct head-to-head comparative trial data for carmoterol is limited, the following table summarizes its clinical profile based on available information and compares it with established LABAs.

FeatureThis compoundSalmeterolFormoterolIndacaterol
Dosing Frequency Once-daily[5]Twice-dailyTwice-dailyOnce-daily[6]
Asthma Efficacy 2 µg once daily as effective as formoterol 12 µg twice daily in improving trough FEV1[5]Effective in improving lung function and symptoms[7]Effective in improving lung function and symptoms[7]Effective in improving lung function
COPD Efficacy Showed better 24h trough FEV1 than formoterol 12 µg twice daily and salmeterol 50 µg twice daily[5]Effective in improving lung function and health status[8]Effective in improving lung function and reduces exacerbations[9]Superior trough FEV1 compared to formoterol and salmeterol[6][10]
Onset of Action Rapid, similar to formoterol[5]Slower onset[7][8]Rapid onset[7]Rapid onset (within 5 minutes)[10]
Safety Profile Generally well-tolerated; cardiovascular safety profile similar to placebo and other LABAs[5]Established safety profileGenerally well-toleratedFavorable safety and tolerability profile[6]

FEV1: Forced Expiratory Volume in 1 second.

Mechanism of Action and Signaling Pathway

This compound, like other β2-adrenergic receptor agonists, exerts its bronchodilatory effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][11] This interaction initiates an intracellular signaling cascade mediated by the Gs alpha-subunit of the G-protein coupled receptor. Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[11]

G β2-Adrenergic Receptor Signaling Pathway for Bronchodilation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmoterol Carmoterol Beta2_Receptor β2-Adrenergic Receptor Carmoterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to Bronchodilation Bronchodilation Muscle_Relaxation->Bronchodilation Results in G Generalized Clinical Trial Workflow for Comparing LABAs Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, Symptom Scores) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Carmoterol) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Formoterol) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., Salmeterol) Randomization->Treatment_C Treatment_D Placebo Group Randomization->Treatment_D Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Treatment_C->Follow_Up Treatment_D->Follow_Up Endpoint End of Study (Primary/Secondary Endpoints) Follow_Up->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Results Interpretation & Reporting Analysis->Results

References

Safety Operating Guide

Navigating the Disposal of Carmoterol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Carmoterol hydrochloride, a research-grade pharmaceutical compound, is a critical aspect of laboratory safety and environmental responsibility. While specific disposal protocols for every research chemical are not always readily available, a framework of regulatory guidelines and best practices ensures its safe management. This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Regulatory Landscape for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. Key agencies at the federal level include the Environmental Protection Agency (EPA), which oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] It is also crucial to adhere to state and local regulations, which may be more stringent than federal mandates.[1]

A significant development in pharmaceutical waste management is the EPA's Subpart P of the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[2][3] A key provision of Subpart P is the ban on flushing hazardous waste pharmaceuticals down the drain.[2][4]

Characterizing this compound for Disposal

Without a specific Safety Data Sheet (SDS) detailing the disposal requirements for this compound, researchers must treat it as a potentially hazardous chemical. The first step is to determine if the compound meets the criteria for hazardous waste as defined by the EPA. This involves assessing its characteristics, such as ignitability, corrosivity, reactivity, and toxicity.

General Characteristics of Pharmaceutical Waste Streams

Waste StreamDescriptionTypical Disposal Method
RCRA Hazardous Waste Pharmaceuticals that exhibit one or more of the hazardous characteristics (ignitable, corrosive, reactive, toxic) or are specifically listed by the EPA.Treatment at a permitted hazardous waste facility, often involving incineration.[2]
Non-RCRA Hazardous Waste Pharmaceuticals that do not meet the EPA's criteria for hazardous waste but are still not suitable for regular trash or sewer disposal.Incineration through a licensed medical waste incinerator is a common and recommended practice.[2]
Trace Contaminated Materials Items such as gloves, gowns, empty vials, and syringes that have come into contact with the hazardous drug.Disposal in properly labeled, covered, and sealed containers, managed as biohazardous waste.[5]
Controlled Substances Pharmaceuticals regulated by the DEA.Must be destroyed using DEA-approved methods that render them "non-retrievable."

Recommended Disposal Procedures for this compound

In the absence of explicit instructions, the following step-by-step procedure, based on general best practices for laboratory chemical waste, should be followed for the disposal of this compound.

Experimental Protocol: General Procedure for Disposal of Research-Grade Pharmaceuticals

  • Hazard Assessment: Assume this compound is a hazardous substance. Review any available safety information and handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6][7][8]

  • Containerization:

    • Collect all waste this compound, including pure compound and any contaminated materials, in a designated, leak-proof, and sturdy container.[9][10][11]

    • The container must be compatible with the chemical.

    • Do not mix with incompatible wastes.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[9][10][11]

    • Include the date the waste was first added to the container.

    • Do not use abbreviations or chemical formulas.[11]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11]

    • Ensure secondary containment for liquid waste to prevent spills.[9]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[9][12]

    • Do not dispose of this compound down the sink or in the regular trash.[9]

  • Empty Containers:

    • For empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses should be collected.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps to determine the appropriate disposal path for this compound.

start Start: Unused/Waste This compound is_controlled Is it a DEA Controlled Substance? start->is_controlled dea_disposal Follow DEA Regulations for 'Non-Retrievable' Destruction is_controlled->dea_disposal Yes is_rcra_hazardous Does it meet RCRA Hazardous Waste Criteria? is_controlled->is_rcra_hazardous No contact_ehs Contact Institutional EHS for Pickup and Final Disposal (Likely Incineration) dea_disposal->contact_ehs rcra_disposal Manage as RCRA Hazardous Waste (e.g., Black Container) is_rcra_hazardous->rcra_disposal Yes non_rcra_disposal Manage as Non-RCRA Pharmaceutical Waste (e.g., Blue/White Container) is_rcra_hazardous->non_rcra_disposal No (Best Practice: Treat as Hazardous) rcra_disposal->contact_ehs non_rcra_disposal->contact_ehs

Caption: Decision workflow for this compound disposal.

By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and procedures.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Carmoterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The handling of potent pharmaceutical compounds like Carmoterol hydrochloride necessitates stringent safety protocols to protect researchers and maintain a sterile environment. This guide provides essential, step-by-step procedures for the use of personal protective equipment (PPE), operational plans for handling the compound, and detailed disposal instructions. Adherence to these guidelines is critical to mitigate risks of exposure and ensure laboratory safety.

I. Personal Protective Equipment (PPE) Requirements

The primary defense against exposure to this compound is the correct and consistent use of appropriate PPE. The following table outlines the minimum PPE requirements for various laboratory activities involving this potent compound.

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Full-face powered air-purifying respirator (PAPR) - Two pairs of chemotherapy-rated nitrile gloves (outer pair with long cuffs) - Disposable, solid-front, back-closure gown made of low-permeability fabric - Disposable shoe covers
Reconstitution and Dilution (Liquid Handling) - N95 or N100 respirator - Two pairs of chemotherapy-rated nitrile gloves - Disposable, solid-front, back-closure gown - Safety goggles with side shields or a full-face shield[1]
Cell Culture and In Vitro Assays - N95 respirator - Two pairs of sterile, chemotherapy-rated nitrile gloves - Sterile, disposable, solid-front, back-closure gown - Safety goggles
Spill Cleanup - Full-face powered air-purifying respirator (PAPR) with appropriate chemical cartridges - Two pairs of heavy-duty, chemotherapy-rated nitrile gloves - Impermeable, disposable coveralls ("bunny suit")[2] - Chemical-resistant shoe covers or boots
Waste Disposal - N95 respirator - Two pairs of chemotherapy-rated nitrile gloves - Disposable, solid-front, back-closure gown - Safety goggles

Note: All disposable PPE must not be reused.[3] Reusable PPE must undergo a validated decontamination process.[4]

II. Operational Plan for Handling this compound

A systematic workflow is crucial to minimize the risk of contamination and exposure. The following experimental protocol outlines the key steps for safely handling this compound in a laboratory setting.

A. Preparation and Engineering Controls

  • Restricted Access: All handling of this compound must be conducted in a designated and clearly marked controlled area with restricted access.

  • Engineering Controls: All manipulations of powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.[5][6] For sterile preparations, a Class II BSC or a compounding aseptic containment isolator (CACI) is required.[7] The work surface should be lined with a disposable, absorbent, and impermeable mat.

B. Donning of PPE

A standardized procedure for donning PPE is essential to prevent contamination.

  • Perform hand hygiene.

  • Don inner pair of gloves.

  • Don disposable gown, ensuring complete back closure.

  • Don outer pair of gloves, ensuring the cuffs extend over the gown sleeves.

  • Don respiratory protection (N95 or PAPR).

  • Don eye protection.

C. Handling and Experimental Procedures

  • Weighing: Use a dedicated, calibrated microbalance within the containment enclosure.

  • Reconstitution: Slowly add diluent to the vial of this compound, avoiding splashing. Gently swirl to dissolve; do not shake vigorously.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a hazard symbol.

  • Transport: When moving the compound outside of the containment enclosure, it must be in a sealed, labeled, and shatterproof secondary container.

D. Doffing of PPE

The removal of PPE must be done carefully to avoid self-contamination.

  • Remove outer gloves and dispose of them in a designated hazardous waste container.

  • Remove gown and dispose of it.

  • Perform hand hygiene.

  • Remove eye protection and respirator.

  • Remove inner gloves and dispose of them.

  • Perform thorough hand hygiene.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[7]

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous pharmaceutical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain.
Contaminated Sharps Place in a puncture-resistant, labeled sharps container designated for hazardous pharmaceutical waste.
Contaminated PPE (Gloves, Gowns, etc.) Place in a clearly labeled, sealed, and leak-proof hazardous waste bag or container.
Contaminated Labware (Tubes, Pipette Tips, etc.) Dispose of in a designated hazardous waste container.
Spill Debris All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.

All hazardous waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste" and the contents.

IV. Emergency Procedures

A. Spill Response

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: Put on the appropriate spill cleanup PPE.

  • Contain: Use a spill kit to absorb and contain the spill. For powdered spills, gently cover with damp absorbent material to avoid aerosolization.

  • Clean: Decontaminate the area using an appropriate cleaning agent, followed by a neutralizing agent if applicable.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

B. Personnel Exposure

Exposure Route First Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Secure Designated Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weighing/Aliquoting don_ppe->weigh reconstitute 4. Reconstitution/Dilution weigh->reconstitute experiment 5. Experimental Use reconstitute->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe dispose_waste 8. Segregate & Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Standard Operating Procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.